5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
Description
The exact mass of the compound 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1,4-5H,2-3,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCHZIBXSFNHPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439218 | |
| Record name | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56461-21-3 | |
| Record name | 5,6,7,8-Tetrahydro-5-oxo-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56461-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56461-21-3 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid from Naphthalene
Executive Summary
This technical guide provides a comprehensive, in-depth exploration of a viable synthetic pathway for producing 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, a valuable intermediate in organic synthesis, from the readily available starting material, naphthalene.[1] The tetralone framework is a common scaffold in a variety of natural products and pharmacologically active molecules.[2] This document moves beyond a simple recitation of steps to offer a causal analysis of the experimental choices, grounding each stage in established reaction mechanisms and field-proven protocols. The proposed synthesis is a multi-step sequence designed for efficiency and regiochemical control, involving (1) catalytic hydrogenation of naphthalene to tetralin, (2) regioselective Friedel-Crafts acylation to install a key functional group, (3) side-chain oxidation to form the carboxylic acid moiety, and (4) benzylic oxidation to yield the final tetralone product. Each step is detailed with mechanistic considerations, step-by-step protocols, and visual aids to ensure clarity and reproducibility for professionals in the field.
Introduction
The Target Molecule: A Versatile Synthetic Intermediate
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (C₁₁H₁₀O₃) is a bicyclic organic compound featuring a tetralone core substituted with a carboxylic acid group on the aromatic ring.[1] Its structure combines the reactivity of an aryl ketone with that of a carboxylic acid, making it a highly versatile building block for the synthesis of more complex molecular architectures. Such scaffolds are of significant interest to the pharmaceutical and fine chemical industries, often serving as precursors for drug candidates and other high-value compounds.[2][3]
Strategic Approach: A Four-Step Synthesis
The synthesis of a specifically substituted tetralone from an unsubstituted polycyclic aromatic hydrocarbon like naphthalene requires careful strategic planning to control regioselectivity. A direct application of the Haworth synthesis, while excellent for producing unsubstituted α-tetralone from benzene, is not suitable for achieving the desired 1,5-substitution pattern on the naphthalene core.[4][5]
Therefore, this guide proposes a more controlled, four-step pathway. The retrosynthetic analysis is outlined below:
This strategy leverages the directing effects of substituents at each stage to ensure the correct placement of functional groups, beginning with the saturation of one ring to create a more reactive and predictable substrate for electrophilic aromatic substitution.
Step 1: Synthesis of 1,2,3,4-Tetrahydronaphthalene (Tetralin)
Mechanistic Rationale
The initial step involves the partial reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This transformation is critical as it converts the relatively inert naphthalene system into a substituted benzene derivative. The resulting tetralin possesses an alkyl-substituted aromatic ring, which is "activated" towards electrophilic aromatic substitution compared to naphthalene. This activation is key for the subsequent Friedel-Crafts reaction. The most common and efficient method for this reduction is catalytic hydrogenation, typically using a palladium or platinum catalyst. The reaction proceeds via the adsorption of naphthalene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Experimental Protocol: Catalytic Hydrogenation of Naphthalene
Materials:
-
Naphthalene
-
Palladium on carbon (5% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
In a high-pressure reactor vessel, dissolve naphthalene (1.0 eq) in a suitable solvent such as ethanol.
-
Carefully add 5% Pd/C catalyst (typically 1-2 mol% of Pd relative to naphthalene).
-
Seal the reactor and purge the system several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within a few hours.
-
Once the theoretical amount of hydrogen has been consumed, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield crude tetralin, which can be purified by vacuum distillation if necessary.
Step 2: Regioselective Friedel-Crafts Acylation of Tetralin
Mechanistic Rationale: Controlling Regiochemistry
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to install an acyl group onto an aromatic ring. In the case of tetralin, the fused aliphatic ring acts as an electron-donating group, activating the aromatic ring and directing incoming electrophiles to the ortho and para positions. In the numbering system of tetralin, these correspond to the C1 (α) and C2 (β) positions.
The α-position (C1) is sterically more hindered than the β-position (C2). However, acylation of tetralin predominantly yields the α-substituted product, 1-acetyl-5,6,7,8-tetrahydronaphthalene. This preference is analogous to the kinetically favored α-acylation of naphthalene itself, where the intermediate sigma complex is better stabilized by resonance.[6][7] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[8]
Experimental Protocol: Acylation of Tetralin
Materials:
-
1,2,3,4-Tetrahydronaphthalene (Tetralin)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or Carbon disulfide (CS₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to handle evolved HCl).
-
Charge the flask with anhydrous DCM and anhydrous AlCl₃ (1.1 eq). Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, add tetralin (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain 1-acetyl-5,6,7,8-tetrahydronaphthalene.
Step 3: Synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
Mechanistic Rationale
The conversion of the acetyl group (a methyl ketone) into a carboxylic acid can be efficiently achieved via the haloform reaction. This reaction involves the exhaustive halogenation of the methyl group under basic conditions, followed by the cleavage of the resulting trihalomethyl ketone by hydroxide to form a carboxylate salt and a haloform (e.g., chloroform or bromoform). Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid. This method is highly specific for methyl ketones and is an excellent choice for this transformation.
Experimental Protocol: Haloform Reaction
Materials:
-
1-Acetyl-5,6,7,8-tetrahydronaphthalene
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂) or commercial bleach (NaOCl solution)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
In a flask, prepare a solution of NaOH (approx. 4-5 eq) in water. Cool the solution in an ice bath.
-
Slowly add bromine (approx. 3.3 eq) to the cold NaOH solution to form sodium hypobromite (NaOBr) in situ.
-
In a separate flask, dissolve the 1-acetyl-5,6,7,8-tetrahydronaphthalene (1.0 eq) in a water-miscible solvent like dioxane.
-
Slowly add the freshly prepared cold hypobromite solution to the ketone solution with vigorous stirring, maintaining the temperature below 20 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Destroy any excess hypobromite by adding a small amount of sodium bisulfite solution.
-
Remove the organic solvent (dioxane) under reduced pressure.
-
Filter the remaining aqueous solution to remove any solid byproducts (like bromoform, if it precipitates).
-
Cool the aqueous filtrate in an ice bath and acidify it by the slow addition of concentrated HCl until the pH is ~1-2.
-
The carboxylic acid product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Step 4: Benzylic Oxidation to the Target Tetralone
Mechanistic Rationale
The final step is the oxidation of the benzylic methylene (CH₂) group at the C5 position to a ketone. The C-H bonds at this position are activated by the adjacent aromatic ring, making them susceptible to oxidation. A variety of oxidizing agents can accomplish this transformation.[10] Chromium-based reagents, such as chromium trioxide (CrO₃) in acetic acid, are classic and effective for this purpose.[11] The reaction proceeds via the formation of a chromate ester followed by elimination to form the carbonyl group. Air oxidation using metal catalysts is also a common industrial method.[12][13]
Experimental Protocol: Oxidation of the Benzylic Position
Materials:
-
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
Procedure:
-
In a flask, dissolve the 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Prepare a solution of CrO₃ (approx. 2.0-2.5 eq) in a mixture of water and acetic acid.
-
Slowly add the CrO₃ solution to the stirred solution of the starting material, maintaining the temperature between 70-80 °C.[11]
-
After the addition is complete, maintain the temperature and continue stirring for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice water.
-
The crude product may precipitate. If so, collect it by vacuum filtration.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude solid by recrystallization to obtain the final product, 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid.
Synthesis Summary and Data
The overall four-step synthesis provides a logical and controllable route to the target molecule. The expected yields and key parameters are summarized below.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Naphthalene Reduction | H₂, Pd/C | >95% |
| 2 | Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 70-85% |
| 3 | Haloform Reaction | NaOBr (or NaOCl), NaOH | 65-80% |
| 4 | Benzylic Oxidation | CrO₃, Acetic Acid | 50-65% |
Final Product Characterization:
-
Appearance: White to off-white solid.
-
Melting Point: Literature values should be consulted for comparison.
-
¹H NMR: Expected signals include aromatic protons, two sets of methylene protons (triplets) for the saturated ring, and a carboxylic acid proton.
-
¹³C NMR: Expected signals for carbonyl carbon, carboxylic acid carbon, aromatic carbons, and aliphatic carbons.
-
IR Spectroscopy: Characteristic peaks for C=O (ketone), C=O (carboxylic acid), O-H (carboxylic acid), and aromatic C-H stretches.
Visual Workflow of the Synthesis
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
This guide provides a comprehensive analysis of the physicochemical properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS No. 56461-21-3), a key intermediate in advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary to explore the causality behind experimental choices and outlines robust, self-validating protocols for property determination.
A critical point of clarification is the distinction between this molecule and its closely related isomers, such as 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS No. 3470-46-0) and the non-oxidized 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid (CAS No. 4242-18-6). Data for these related compounds are often conflated in literature and databases. This guide focuses exclusively on the title compound, emphasizing its unique characteristics.
Caption: Logical workflow for experimental characterization.
Protocol: Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
Causality: The pKa is arguably the most critical parameter for an ionizable molecule. It governs solubility, lipophilicity, and receptor binding at physiological pH. Potentiometric titration is the gold standard method because it directly measures the buffering capacity of the molecule against a strong base, providing highly accurate and reliable data without reliance on chromophores required by other methods.
Methodology:
-
Preparation: Accurately prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 20% Methanol in water) to ensure complete dissolution.
-
Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0). Use a calibrated micro-burette to dispense the titrant.
-
Titration: Under an inert atmosphere (N₂) to prevent carbonate formation, titrate the sample solution with a standardized solution of 0.1 M NaOH. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
-
Trustworthiness & Validation: The data is validated by performing a Gran plot or by fitting the curve to the Henderson-Hasselbalch equation. The experiment should be run in triplicate to ensure reproducibility, with the standard deviation reported.
Protocol: Determination of the Partition Coefficient (LogP) via Shake-Flask Method (OECD 107)
Causality: The LogP (the logarithm of the partition coefficient between n-octanol and water) is the primary measure of a compound's lipophilicity. This property is a key determinant of its ability to cross biological membranes, its metabolic stability, and its potential for off-target binding. The shake-flask method is the definitive technique, measuring the partitioning at equilibrium.
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water (or PBS, pH 7.4) with n-octanol for at least 24 hours to establish thermodynamic equilibrium.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture in a sealed vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours). Centrifuge the vial to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation & Validation: Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Aqueous]). The system is validated by confirming mass balance (the total amount of compound recovered should be >95% of the initial amount). Perform at three different starting concentrations to rule out aggregation effects.
Protocol: Thermodynamic Solubility Profiling
Causality: Solubility is a prerequisite for absorption and bioavailability. Determining thermodynamic (equilibrium) solubility, as opposed to faster kinetic measurements, provides the true measure of a compound's dissolution potential in a given medium, which is critical for formulation development and biopharmaceutical modeling.
Methodology:
-
Solvent Systems: Prepare a panel of relevant solvents, such as deionized water, Phosphate Buffered Saline (PBS) at pH 7.4, ethanol, and Dimethyl Sulfoxide (DMSO).
-
Equilibration: Add an excess amount of the solid compound to each solvent in a sealed vial.
-
Agitation: Agitate the slurries at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve.
-
Validation: The presence of solid compound at the end of the experiment visually confirms that saturation was achieved. Results should be reported in mg/mL or µM and performed in triplicate.
Predicted Spectroscopic & Structural Characteristics
While experimental spectra are the definitive proof of structure, a deep understanding of the molecule allows for the prediction of its key spectroscopic features. This serves as a vital tool for quality control and reaction monitoring.
-
¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons will appear in the downfield region (~7.0-8.5 ppm). The aliphatic protons of the tetralone ring will appear further upfield, likely as complex multiplets or distinct triplets around 2.0-3.0 ppm due to CH₂-CH₂ coupling. The carboxylic acid proton will be a broad singlet, very far downfield (>10 ppm), and will be exchangeable with D₂O.
-
¹³C NMR: The spectrum should display 11 distinct carbon signals. Two carbonyl carbons will be evident in the most downfield region (>170 ppm), corresponding to the ketone and the carboxylic acid. Aromatic carbons will resonate between ~120-150 ppm, while the three aliphatic carbons will be found in the upfield region (~20-40 ppm).
-
FT-IR: Key vibrational bands will confirm the functional groups. A very broad O-H stretch from the carboxylic acid dimer is expected from ~2500-3300 cm⁻¹. Two distinct C=O stretching frequencies should be visible: one for the conjugated ketone (~1680 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹). Aromatic C=C stretches will appear around 1600 cm⁻¹.
-
Mass Spectrometry: In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of 189.05. Key fragmentation in MS/MS analysis would likely involve the loss of CO₂ (44 Da) from the carboxylate.
Synthesis and Stability Considerations
Synthesis: The compound is typically prepared via a two-step process. [1]First, naphthalene undergoes an oxidation reaction to form 5-oxo-5,6,7,8-tetrahydronaphthalene. [1]This intermediate is then subjected to a carboxylation reaction, often through methods like C-H activation or other established synthetic routes, to install the carboxylic acid at the 1-position. [1] Stability & Handling: As noted, the compound may decompose when exposed to light and heat. [1]Therefore, for long-term storage, it is imperative to keep the material in an amber vial in a cool, dark place, preferably under an inert atmosphere like argon or nitrogen. When handling, contact with strong oxidizing agents and strong acids should be avoided to prevent dangerous reactions. [1]Standard personal protective equipment, including gloves and safety glasses, is recommended as the compound may be an irritant. [1]
References
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5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid - ChemBK. (2024). ChemBK.com. [Link]
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5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid - Chemdad. (n.d.). Chemdad.com. [Link]
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5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3. (n.d.). PubChem. [Link]
- WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents. (n.d.).
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Synthesis of 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]
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Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast - PMC - NIH. (2023). National Institutes of Health. [Link]
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Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione - MDPI. (n.d.). MDPI. [Link]
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5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem. (n.d.). PubChem. [Link]
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An In-Depth Technical Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS No. 56461-21-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth technical insights, focusing on the synthesis, properties, and applications of this compound, particularly within the realm of pharmaceutical development.
Core Compound Identity and Properties
Chemical Identity:
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, also known as α-tetralone-4-carboxylic acid, is a bicyclic organic compound. Its structure features a tetralone core, which is a derivative of naphthalene with a partially saturated ring system and a ketone functional group. The carboxylic acid moiety further enhances its utility as a versatile building block in organic synthesis.
CAS Number: 56461-21-3[1]
Molecular Formula: C₁₁H₁₀O₃[1]
Molecular Weight: 190.19 g/mol
Physical Properties:
| Property | Value | Source |
| Appearance | Colorless crystal or white solid | [1] |
| Melting Point | Approximately 170-175 °C | [1] |
| Solubility | Soluble in organic solvents | |
| Stability | Relatively stable at room temperature; may decompose under light and heat | [1] |
Synthesis and Mechanistic Insights
A plausible synthetic route, based on established chemical principles for creating the tetralone framework, is the Haworth synthesis.[2] This method would involve the Friedel-Crafts acylation of a suitable benzene derivative with succinic anhydride. The resulting keto-acid can then be reduced, and a subsequent intramolecular Friedel-Crafts acylation would yield the desired tetralone ring system.
Figure 2: General synthetic scheme for Palonosetron from the non-oxo analogue.
Safety and Handling
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is considered to be an irritant. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a valuable chemical intermediate with significant potential in organic synthesis. While its direct application in drug development is not as well-documented as its non-oxo counterpart, its structural features and reactivity make it a compound of interest for the synthesis of complex molecules. Further research into its synthesis, spectroscopic properties, and applications will undoubtedly expand its utility in the fields of medicinal chemistry and materials science.
References
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ChemBK. 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Available at: [Link]
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"5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Abstract
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a key bifunctional molecule featuring a tetralone core, a privileged scaffold in medicinal chemistry. Its rigid, yet conformationally distinct, structure serves as a foundational building block for a wide range of therapeutic agents, including antidepressants, anticancer compounds, and metabolic disorder inhibitors.[1][2][3] Understanding the precise three-dimensional architecture and conformational dynamics of this molecule is paramount for structure-based drug design and the rational synthesis of new chemical entities. This guide provides a comprehensive analysis of its molecular structure, elucidated through spectroscopic methods, and explores its conformational landscape using computational chemistry principles. We present detailed experimental and computational protocols designed to be self-validating, ensuring a high degree of scientific integrity for researchers in the field.
Introduction: The Tetralone Scaffold in Drug Discovery
The tetralone moiety, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a cornerstone in the synthesis of pharmaceuticals and natural products.[3][4] Its derivatives have demonstrated a remarkable diversity of biological activities, targeting everything from monoamine oxidase (MAO) for the treatment of neurological disorders to the inhibition of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) for metabolic diseases.[2][5] 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (CAS 56461-21-3) is a specific derivative of this class, acting as a crucial synthetic intermediate.[6] Its chemical properties are defined by three key features: the aromatic ring, the ketone, and the carboxylic acid. This unique combination allows for versatile chemical modifications, making a thorough understanding of its foundational structure and conformational preferences essential for future development.
Table 1: Physicochemical Properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₃ | [6] |
| Molecular Weight | 190.20 g/mol | [7] |
| Appearance | Colorless crystal or white solid | [6] |
| Melting Point | ~170-175 °C | [6] |
| SMILES | O=C(C(C=CC=C12)=C2CCCC1=O)O | [7] |
Molecular Structure and Spectroscopic Elucidation
The definitive structure of a molecule is established by synthesizing data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement forms a self-validating confirmation of the molecular architecture.
Core Molecular Framework
The molecule consists of a 1-tetralone skeleton where the aromatic ring is substituted with a carboxylic acid at the C1 position. The IUPAC name is 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, indicating the ketone at position 5.
Caption: Workflow for unambiguous NMR-based structural elucidation.
Causality and Self-Validation: This protocol is inherently self-validating. The COSY experiment confirms which protons are spin-coupled (adjacent), establishing the connectivity of the -CH₂-CH₂-CH₂- chain. The HSQC experiment then directly links each proton to the carbon it is attached to. An incorrect assignment at any stage will lead to inconsistencies in subsequent steps, forcing a re-evaluation and ensuring the final assignments are robust and internally consistent.
Protocol 2: Computational Conformational Analysis
This protocol outlines a standard workflow for using Density Functional Theory (DFT) to determine the most stable conformers.
Caption: A standard workflow for computational conformational analysis.
Trustworthiness and Rationale: This computational model provides a trustworthy prediction of the molecule's preferred shape.
-
Step 2 (Optimization): This step finds the lowest energy geometry for a given starting structure, relaxing any unfavorable bond lengths or angles. Using a proven functional like B3LYP provides a reliable balance of accuracy and computational cost. [8]* Step 3 (Frequency): This is a critical validation step. The absence of imaginary frequencies mathematically proves that the optimized structure is a true energy minimum and not a transition state. It also provides the zero-point vibrational energy and thermal corrections necessary for calculating the Gibbs Free Energy.
-
Step 6 (Boltzmann Population): By comparing the relative Gibbs Free Energies (which accounts for enthalpy and entropy), we can predict the equilibrium population of each conformer, offering a realistic picture of the molecule's dynamic state in solution. This approach has been successfully used to model the conformational landscapes of complex molecules. [9] Table 2: Representative Calculated Conformational Energies (Note: These are illustrative values based on typical tetralone systems. Actual values require specific calculation.)
| Conformer | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (298 K) |
| Half-Chair 1 | 0.00 | ~75% |
| Half-Chair 2 | 0.85 | ~20% |
| Twist-Boat | 1.60 | ~5% |
Conclusion and Outlook
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a structurally well-defined molecule whose properties are dictated by the interplay of its aromatic and saturated ring systems. Spectroscopic techniques like NMR, IR, and MS provide a robust and self-validating framework for confirming its covalent structure. Furthermore, computational analysis reveals that the molecule is not static but exists in a dynamic equilibrium of low-energy half-chair conformations.
For drug development professionals, this detailed structural and conformational knowledge is invaluable. It enables the precise design of derivatives where substituents can be placed in specific three-dimensional orientations to optimize interactions with a biological target, ultimately leading to the development of more potent and selective therapeutic agents.
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ChemBK. (2024). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Available at: [Link]
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Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]
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Zhu, J., et al. (2017). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. National Institutes of Health. Available at: [Link]
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Samanta, P., et al. (2020). How does the conformational landscape change on replacement in tetralin? A computational investigation with oxygen, sulfur, and selenium. ResearchGate. Available at: [Link]
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Kontsevoy, Y., et al. (2020). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. National Institutes of Health. Available at: [Link]
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The Emerging Therapeutic Potential of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Scaffold of Opportunity
In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for broad biological activity is a cornerstone of drug discovery. The "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" core, a rigid bicyclic structure featuring a carbonyl group and a carboxylic acid moiety, presents a compelling starting point for the design of new therapeutic agents. While extensively utilized as a synthetic intermediate, particularly in the synthesis of the antiemetic drug Palonosetron, its derivatives remain a relatively underexplored chemical space for pharmacological development. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth analysis of the known and potential biological activities of this scaffold, drawing upon existing literature for structurally related compounds and patent filings to illuminate promising avenues for future investigation. By synthesizing disparate data points and providing a logical framework for further research, this document serves as a catalyst for unlocking the full therapeutic potential of this intriguing class of molecules.
The Core Moiety: Physicochemical Properties and Synthetic Accessibility
The 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid scaffold (also known as 5-oxo-tetralone-1-carboxylic acid) possesses a unique combination of structural features that make it an attractive candidate for drug design. The tetralone core provides a rigid conformational framework, which can aid in achieving high-affinity binding to biological targets. The presence of a ketone and a carboxylic acid offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The synthesis of the core scaffold is well-documented, often starting from naphthalene through oxidation and subsequent carboxylation.[1] This accessibility provides a solid foundation for the generation of diverse chemical libraries for biological screening.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C11H10O3 | [1] |
| Molecular Weight | 190.2 g/mol | [1] |
| Appearance | Colorless crystal or white solid | [1] |
| Melting Point | ~170-175 °C | [1] |
Inferred Biological Activities: Extrapolating from Structural Analogs
Direct pharmacological studies on a wide range of "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" derivatives are limited in the public domain. However, by examining the biological activities of structurally related compounds, we can infer potential therapeutic applications and guide future research.
Anticancer Potential: A Scaffold for Cytotoxic and Targeted Agents
The tetralone and related quinoline/isoquinoline ring systems are prevalent in a variety of compounds with demonstrated anticancer activity.
-
Enzyme Inhibition: Derivatives of 5-oxopyrrolidine, another cyclic ketone-containing scaffold, have shown promising anticancer activity.[2] This suggests that the oxo-tetralone core could be a valuable pharmacophore for targeting enzymes involved in cancer cell proliferation.
-
Structure-Activity Relationship Insights: Studies on substituted 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamides have revealed potent P-glycoprotein (P-gp) inhibitory activity, a key mechanism in multidrug resistance in cancer. This suggests that amide derivatives of our core scaffold could be investigated as agents to overcome drug resistance.
Anti-inflammatory and Analgesic Properties
Carboxamide derivatives, in general, have been explored for their anti-inflammatory and analgesic effects. The synthesis and pharmacological evaluation of various carboxamides have demonstrated significant in vivo activity in models of inflammation and pain.[3] The carboxylic acid moiety of the core scaffold provides a convenient handle for the synthesis of a diverse library of carboxamides for screening in relevant assays.
Central Nervous System (CNS) Applications
The tetralone scaffold is a key component of several CNS-active drugs. While not direct derivatives, these examples highlight the potential for this chemical space to yield neurologically active compounds. Further exploration of derivatives for their activity on CNS targets, such as receptors and enzymes, is a logical avenue for investigation.
Patent Landscape: A Glimpse into Proprietary Research
A review of the patent literature provides valuable insights into the underexplored therapeutic potential of this scaffold. While direct patents on the biological activity of "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" derivatives are not abundant, patents for positional isomers offer clues. Patents related to "5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid" and "8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid" suggest that this general scaffold is of interest to the pharmaceutical industry for various therapeutic indications.[4][5] These documents often contain exemplified compounds with associated biological data that, while not directly on the target molecule, can inform the design of new derivatives.
Experimental Protocols for Biological Evaluation
To facilitate the exploration of the biological activities of novel "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" derivatives, the following are detailed, step-by-step methodologies for key experiments.
General Synthesis of Carboxamide Derivatives
This protocol outlines a general method for the synthesis of carboxamide derivatives from the parent carboxylic acid, a common and often fruitful derivatization strategy in medicinal chemistry.
Caption: General synthetic workflow for carboxamide derivatives.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) with a catalytic amount of dimethylformamide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess activating agent and solvent.
-
Amidation: Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent. To this solution, add the desired primary or secondary amine (1.5 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents).
-
Reaction Completion and Workup: Stir the reaction at room temperature until completion. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure carboxamide derivative.
In Vitro Anticancer Activity Screening: MTT Assay
This protocol describes a standard colorimetric assay for assessing the metabolic activity of cells, which can be used to screen for the cytotoxic effects of novel compounds.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Future Directions and Opportunities
The "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the analysis of related structures, several key research directions emerge:
-
Systematic SAR Studies: A focused effort to synthesize and screen a diverse library of derivatives, particularly amides and esters, is warranted. Modifications at the carboxylic acid position, as well as on the aromatic and aliphatic rings, will be crucial for elucidating SAR.
-
Target Identification: For active compounds, target identification studies will be essential to understand their mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and computational modeling.
-
Exploration of Diverse Therapeutic Areas: Beyond cancer and inflammation, this scaffold should be evaluated for its potential in other disease areas, including neurodegenerative disorders, infectious diseases, and metabolic disorders.
-
In Vivo Evaluation: Promising in vitro candidates should be advanced to in vivo studies to assess their pharmacokinetic properties, efficacy, and safety in relevant animal models.[6]
Conclusion
While the direct biological data for derivatives of "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" is currently sparse, the foundational knowledge from structurally similar compounds and the accessibility of the core scaffold provide a strong rationale for its exploration in drug discovery programs. This technical guide has aimed to synthesize the available information and provide a clear roadmap for researchers to unlock the therapeutic potential of this intriguing class of molecules. The journey from a synthetic intermediate to a clinically valuable therapeutic is a challenging one, but for scaffolds such as this, the potential rewards are significant.
References
- Some carboxamide derivatives with potential anti-inflammatory and analgesic properties were synthesized and evaluated. [URL: https://pubmed.ncbi.nlm.nih.gov/17105710/]
- PubChem entry for 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, including patent information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2818493]
- PubChem entry for 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, including patent information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14756547]
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- Google Patents entry for processes for the preparation of palonosetron, involving a tetrahydronaphthalene-1-carboxamide intermediate. [URL: https://patents.google.
- ChemBK entry for 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, detailing its properties and preparation. [URL: https://www.chembk.com/en/chem/56461-21-3]
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- ResearchGate figure showing pharmaceutically important 1-tetralone derivatives. [URL: https://www.researchgate.
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- Design, synthesis, and evaluation of 1,3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533641/]
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- Investigation of structural variations of 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide. [URL: https://pubmed.ncbi.nlm.nih.gov/21913220/]
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/38870833/]
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An In-Depth Technical Guide to Identifying Potential Therapeutic Targets of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic Acid Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets for analogs of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Given the limited direct biological data on this specific molecule, this document outlines a logical, evidence-based strategy rooted in the well-documented activities of its core chemical scaffold, the tetralone moiety.
The tetralone framework is a privileged structure in medicinal chemistry, serving as a building block for numerous therapeutically active compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors.[1][2] This guide will focus on two primary, structurally-inferred target families—nuclear hormone receptors and serotonin receptors—and detail a rigorous, multi-pronged workflow for target hypothesis generation, computational prediction, and experimental validation.
Part 1: Foundational Analysis & Hypothesis Generation
The initial step in any target identification campaign is to build a solid hypothesis based on existing chemical and biological data. The structure of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid provides critical clues.
The Privileged Tetralone Scaffold
The bicyclic tetralone core is a rigid scaffold that can effectively present substituents in a defined three-dimensional space, making it an ideal starting point for designing ligands that bind to specific protein targets. Its derivatives have been explored for a wide range of biological activities, including antitumor, antibacterial, and central nervous system effects.[3] This inherent versatility suggests that analogs of our lead compound could interact with a variety of biological targets.
Hypothesis A: Estrogen Receptor Modulation
A key insight comes from the closely related compound, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, which serves as an intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of drugs that bind to estrogen receptors (ERs) but exert tissue-specific agonist or antagonist effects.[4][5] This suggests that the tetralone scaffold can orient functional groups in a manner that facilitates high-affinity binding to the ligand-binding domain of ERα and ERβ.
The mechanism of SERM action is complex, relying on the specific conformational change induced in the estrogen receptor upon ligand binding.[6][7] This altered conformation dictates the recruitment of co-activator or co-repressor proteins, leading to tissue-selective gene expression.[6] Analogs of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid could potentially be designed to fine-tune this interaction, leading to novel SERMs for conditions like breast cancer or osteoporosis.[5][8]
Caption: Proposed Estrogen Receptor (SERM) signaling pathway for tetralone analogs.
Hypothesis B: Serotonin 5-HT3 Receptor Antagonism
Another structurally related precursor, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, is used to prepare Palonosetron, a potent and selective serotonin 5-HT3 receptor antagonist.[9] Palonosetron is used clinically to prevent chemotherapy-induced and postoperative nausea and vomiting.[10][11] It functions by blocking 5-HT3 receptors in the central and peripheral nervous systems, inhibiting the emetic reflex.[10][12]
The 5-HT3 receptor is a ligand-gated ion channel. Antagonists bind to the receptor and prevent serotonin from opening the channel, thereby blocking downstream signaling. The efficacy of Palonosetron suggests that the tetralin scaffold, a close relative of the tetralone, is well-suited for interaction with this class of receptors.
Caption: Proposed 5-HT3 receptor antagonism pathway for tetralone analogs.
Part 2: A Step-by-Step Guide to Target Identification & Validation
With initial hypotheses in place, a systematic approach combining computational and experimental methods is essential for identifying and validating specific molecular targets.[13]
Workflow Overview
Caption: Integrated workflow for therapeutic target identification and validation.
Phase 1: In Silico Target Prediction
Computational methods offer a rapid and cost-effective way to screen vast biological space and prioritize targets for experimental validation.[14][15]
Protocol 1: Ligand-Based Virtual Screening
-
Causality: This approach leverages the principle that structurally similar molecules often have similar biological activities. It is ideal when known ligands for potential targets exist.
-
Methodology:
-
Database Curation: Compile a database of known active ligands for hypothesized targets (e.g., known SERMs, 5-HT3 antagonists).
-
Analog Library Generation: Design a virtual library of analogs based on the "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" scaffold.
-
Similarity Search: Use 2D fingerprinting (e.g., Tanimoto coefficient) or 3D shape-based (e.g., ROCS) methods to compare each analog in your library against the curated database.[16]
-
Analysis: Analogs showing high similarity to known actives are flagged as potential binders for the corresponding target. Public tools like ChEMBL or commercial platforms can be utilized.
-
Protocol 2: Structure-Based Virtual Screening (Molecular Docking)
-
Causality: This method predicts the binding pose and affinity of a small molecule within the 3D structure of a potential protein target. It is used to refine hits from ligand-based screening or to explore novel targets.
-
Methodology:
-
Target Preparation: Obtain high-resolution crystal structures of prioritized targets (e.g., ERα: PDB ID 3ERT; 5-HT3 receptor: PDB ID 6BE1) from the Protein Data Bank. Prepare the structures by adding hydrogens, assigning charges, and defining the binding pocket.
-
Ligand Preparation: Generate low-energy 3D conformers for the analog library.
-
Docking Simulation: Use software like AutoDock Vina or Schrödinger's Glide to dock each analog into the defined binding site of each target protein.
-
Scoring and Analysis: Rank analogs based on their predicted binding energy (docking score). Manually inspect the top-scoring poses for favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.
-
| In Silico Method | Principle | Primary Use Case | Key Output |
| Ligand-Based | Similar molecules have similar activities. | Rapidly screen large libraries against known target classes. | Similarity scores; list of potential targets. |
| Structure-Based | Predicts physical binding to a protein structure. | Refine hits; predict binding affinity and mode. | Docking scores; predicted binding poses. |
Phase 2: In Vitro Experimental Validation
Following computational prioritization, in vitro experiments are essential to confirm direct target interaction and functional modulation.[17][18]
Protocol 3: Biochemical Binding Assays
-
Causality: To confirm a direct physical interaction between the analog and the purified target protein and to quantify its binding affinity.
-
Methodology (Example: Estrogen Receptor Alpha):
-
Assay Setup: Utilize a competitive binding assay format. A fluorescently-labeled estrogen (e.g., Fluormone ES2) is incubated with purified, recombinant ERα protein.
-
Competition: Add increasing concentrations of the test analog. If the analog binds to ERα, it will displace the fluorescent ligand, causing a decrease in fluorescence polarization (FP).
-
Data Analysis: Plot the change in FP against the analog concentration. Fit the data to a dose-response curve to calculate the inhibitor constant (Ki) or IC50 value, which represents the binding affinity.
-
Protocol 4: Functional Cell-Based Assays
-
Causality: To determine if the binding of the analog to its target translates into a functional cellular response (agonist or antagonist activity).
-
Methodology (Example: ERα Reporter Assay):
-
Cell Line: Use a human cell line (e.g., MCF-7 breast cancer cells) that endogenously expresses ERα and has been transfected with a reporter plasmid containing an Estrogen Response Element (ERE) upstream of a luciferase gene.
-
Treatment:
-
Antagonist Mode: Treat cells with a known ER agonist (e.g., 17β-estradiol) in the presence of increasing concentrations of the test analog.
-
Agonist Mode: Treat cells with increasing concentrations of the test analog alone.
-
-
Readout: After incubation (18-24 hours), lyse the cells and measure luciferase activity. A decrease in signal in antagonist mode or an increase in agonist mode indicates functional activity.
-
Protocol 5: Direct Target Engagement Confirmation
-
Causality: To verify that the compound binds to the intended target within a complex cellular environment, confirming target engagement in a more physiologically relevant setting.
-
Methodology (Drug Affinity Responsive Target Stability - DARTS):
-
Lysate Preparation: Prepare total protein lysate from a relevant cell line.
-
Incubation: Treat aliquots of the lysate with the test analog or a vehicle control (e.g., DMSO).
-
Protease Digestion: Add a protease (e.g., pronase) to all samples and incubate for a defined time. Proteins bound by the analog may be sterically protected from digestion.[19][20]
-
Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the hypothesized target (e.g., anti-ERα). A more intense band in the analog-treated lane compared to the control indicates target engagement.
-
Phase 3: In Vivo Model Confirmation
The final step in preclinical validation is to demonstrate efficacy in a relevant animal model of disease.[21]
Protocol 6: Animal Efficacy Studies
-
Causality: To assess whether the target modulation observed in vitro leads to a therapeutic effect in a living organism.
-
Methodology (Example: Ovariectomized Mouse Model for Osteoporosis):
-
Model Induction: Surgically remove the ovaries from female mice to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis.
-
Treatment: Administer the lead analog orally or via injection daily for several weeks. Include a vehicle control group and a positive control group (e.g., Raloxifene).
-
Efficacy Readouts: At the end of the study, assess bone mineral density (BMD) using micro-computed tomography (μCT). Analyze serum biomarkers for bone formation and resorption.
-
Analysis: A statistically significant preservation of BMD in the analog-treated group compared to the vehicle group would validate the therapeutic potential.
-
Conclusion
The "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" scaffold represents a promising starting point for the development of novel therapeutics. While direct biological data is scarce, its structural relationship to the core of known SERMs and intermediates for 5-HT3 antagonists provides strong, rational hypotheses for targeting estrogen and serotonin receptors. The integrated, multi-phase workflow detailed in this guide—from in silico prediction to in vitro validation and in vivo efficacy studies—provides a rigorous and self-validating pathway for drug development professionals to systematically explore these potential targets, uncover novel mechanisms of action, and ultimately translate a promising chemical scaffold into a therapeutic candidate.
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An, K. C. (2016). Selective Estrogen Receptor Modulators. Asian Spine Journal, 10(4), 787-791. [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 21(1), 692. [Link]
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Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(3), 222-238. [Link]
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Goldstein, S. R. (2001). Selective Estrogen-Receptor Modulators — Mechanisms of Action and Application to Clinical Practice. Obstetrical & Gynecological Survey, 56(8), 501-515. [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757. [Link]
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Wang, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 230, 114108. [Link]
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Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Ingenta Connect. [Link]
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Ye, Z., et al. (2014). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 5(8), 926-931. [Link]
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O'Donovan, B., et al. (2019). In silico Methods for Identification of Potential Therapeutic Targets. Current Pharmaceutical Design, 25(29), 3121-3135. [Link]
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Koutsoukas, A., et al. (2017). In silico prediction of novel therapeutic targets using gene–disease association data. Journal of Translational Medicine, 15(1), 182. [Link]
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Cereto-Massagué, A., et al. (2020). Recent Advances in In Silico Target Fishing. Molecules, 25(22), 5396. [Link]
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The Strategic Intermediate: A Technical Guide to 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Value of a Privileged Scaffold
In the landscape of medicinal chemistry and organic synthesis, the tetralone framework represents a privileged scaffold, a structural motif that consistently appears in biologically active molecules. Within this important class of compounds, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (also known as 5-tetralone-1-carboxylic acid) emerges as a highly versatile and strategic synthetic intermediate. Its unique combination of a bicyclic, conformationally restricted core, a reactive ketone functionality, and an aromatic carboxylic acid handle makes it an invaluable building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery.
This technical guide provides a comprehensive overview of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, delving into its synthesis, chemical properties, and notable applications as a precursor to advanced pharmaceutical candidates. By elucidating the underlying principles of its preparation and reactivity, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage this intermediate in their synthetic endeavors. Tetralone derivatives, in general, are recognized as crucial precursors for a variety of pharmaceuticals, including anticancer and antidepressant agents, and are found in numerous natural products with significant biological activities.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective use in multi-step syntheses. 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a colorless crystalline or white solid with a melting point in the range of 170-175 °C.[2] While stable at room temperature, it may undergo decomposition when exposed to light and heat.[2]
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₃ | [2] |
| Molar Mass | 190.19 g/mol | [2] |
| Melting Point | 170-175 °C | [2] |
| Appearance | Colorless crystalline or white solid | [2] |
Strategic Synthesis: A Mechanistic Approach
The construction of the 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid scaffold is most effectively achieved through a multi-step sequence that leverages classical organic reactions. A highly plausible and efficient route involves an initial Friedel-Crafts acylation, followed by a reduction and an intramolecular Friedel-Crafts cyclization. This strategy offers a high degree of control over the regiochemistry of the final product.
Synthetic Pathway Overview
Caption: Proposed synthetic pathway for 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Part 1: Friedel-Crafts Acylation
The synthesis commences with a Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with an aromatic ring. In this initial step, an appropriately substituted aromatic precursor, such as m-methylanisole, is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Synthesis of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 eq) and a suitable solvent such as nitrobenzene.
-
Reagent Addition: Cool the stirred suspension in an ice bath. Add a solution of succinic anhydride (1.0 eq) in nitrobenzene dropwise, maintaining the temperature below 10 °C.
-
Aromatic Substrate Addition: Subsequently, add m-methylanisole (1.0 eq) dropwise at a rate that keeps the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Causality and Mechanistic Insights: The choice of m-methylanisole as the starting material is strategic. The methoxy and methyl groups are ortho, para-directing activators. The acylation is expected to occur para to the strongly activating methoxy group, leading to the desired 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. Nitrobenzene is often used as a solvent for Friedel-Crafts reactions as it can dissolve aluminum chloride and is relatively unreactive under the reaction conditions.
Part 2: Clemmensen Reduction
The subsequent step involves the reduction of the keto group in the butanoic acid side chain to a methylene group. The Clemmensen reduction is a classic and effective method for this transformation, particularly for aryl ketones.
Experimental Protocol: Synthesis of 4-(4-methoxy-3-methylphenyl)butanoic acid
-
Amalgamated Zinc Preparation: Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a short period. Decant the aqueous solution and wash the amalgamated zinc with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and water.
-
Substrate Addition: Add the 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid to the flask.
-
Reaction and Monitoring: Heat the mixture to reflux with vigorous stirring for several hours. Monitor the disappearance of the starting material by TLC. Additional portions of hydrochloric acid may be required during the reaction.
-
Workup and Purification: After completion, cool the reaction mixture and extract the product with an organic solvent. Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by recrystallization or chromatography.
Causality and Mechanistic Insights: The Clemmensen reduction is performed under strongly acidic conditions, which is compatible with the carboxylic acid functionality. The reaction proceeds on the surface of the zinc, and the exact mechanism is complex and thought to involve organozinc intermediates.
Part 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The final step to construct the tetralone ring is an intramolecular Friedel-Crafts acylation. This acid-catalyzed cyclization of the butanoic acid derivative is a powerful ring-forming reaction.
Experimental Protocol: Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Reaction Setup: Place the 4-(4-methoxy-3-methylphenyl)butanoic acid in a round-bottom flask.
-
Cyclizing Agent: Add a suitable dehydrating and cyclizing agent, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, with stirring.
-
Reaction Conditions: Heat the mixture gently (e.g., 80-100 °C) for a short period. The reaction is typically rapid. Monitor the formation of the tetralone by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Isolation and Purification: The solid product that precipitates is collected by vacuum filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) will afford the purified 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Causality and Mechanistic Insights: The strong acid protonates the carboxylic acid, which then loses water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. The cyclization occurs ortho to the activating methoxy group, leading to the desired 1,5-disubstituted tetralone.
Caption: Mechanism of intramolecular Friedel-Crafts cyclization.
Applications in Drug Discovery and Development
The tetralone scaffold is a cornerstone in the design of numerous therapeutic agents. While a specific marketed drug directly synthesized from 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is not prominently documented in publicly available literature, the broader class of tetralone carboxylic acids and their derivatives are actively explored in various therapeutic areas. The strategic placement of the ketone and carboxylic acid functionalities allows for diverse chemical modifications to explore structure-activity relationships (SAR).
-
Anticancer Agents: The tetralone core is present in various compounds investigated for their antiproliferative activity against cancer cell lines.[1]
-
Central Nervous System (CNS) Agents: The rigid tetralone framework is amenable to the synthesis of compounds targeting CNS receptors. For instance, the related, non-oxidized 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a key intermediate in the synthesis of Palonosetron, a 5-HT₃ antagonist used to prevent chemotherapy-induced nausea and vomiting.
-
Metabolic Disorders: Tetralone derivatives have been discovered as potent and selective inhibitors of enzymes involved in metabolic pathways, such as acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for treating metabolic disorders.[3]
-
Anti-inflammatory Agents: Certain tetralone derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF) tautomerase, suggesting their potential as anti-inflammatory agents.[4]
The carboxylic acid group of the title compound can be readily converted to a variety of functional groups, such as esters, amides, and tetrazoles (a common bioisostere for carboxylic acids), to modulate pharmacokinetic and pharmacodynamic properties.[5][6] The ketone functionality provides a handle for introducing further diversity through reactions such as aldol condensations, Grignard reactions, and reductive aminations.
Conclusion and Future Perspectives
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid stands as a valuable and strategically important intermediate in organic synthesis. Its efficient, multi-step synthesis from readily available starting materials, based on fundamental and well-understood reactions, makes it an accessible building block for research and development. The presence of two distinct and reactive functional groups on a privileged tetralone scaffold provides a versatile platform for the generation of diverse chemical libraries for drug discovery.
While the direct application of this specific intermediate in a marketed drug is yet to be widely reported, the continued exploration of tetralone derivatives in various therapeutic areas suggests that 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and its analogs will remain important tools for medicinal chemists and drug development professionals. Future research will likely focus on the development of novel synthetic methodologies for its enantioselective synthesis and its incorporation into innovative molecular designs targeting a range of biological targets.
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5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid - ChemBK. (2024-04-09). Retrieved from [Link]
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SpectraBase. (n.d.). 5-Oxo-5,6,7,8-tetrahydronaphthalene-1,2-dicarboxylic acid-dimethylester. Retrieved from [Link]
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Cheung, M., et al. (2017). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Journal of Medicinal Chemistry, 60(22), 9204–9215. Retrieved from [Link]
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Kovács, K., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1357–1369. Retrieved from [Link]
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PubChem. (n.d.). 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
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Davood, A., et al. (2011). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Bioorganic & Medicinal Chemistry, 19(11), 3540-3549. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. 19, 1-13. Retrieved from [Link]
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The Tetralone Carboxylic Acid Core: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The tetralone carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides an in-depth exploration of the discovery and historical evolution of this pivotal chemical entity. We trace its origins from early cyclization studies at the turn of the 20th century to the development of systematic synthetic routes like the Haworth synthesis. This paper details the core chemical principles, provides field-proven experimental protocols, and examines the causality behind the evolution of its synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical context with practical, technical insights to provide a comprehensive understanding of the tetralone carboxylic acid core.
Introduction: The Significance of a Privileged Scaffold
At the intersection of aromatic and alicyclic chemistry lies the 1-tetralone framework, a bicyclic structure composed of a benzene ring fused to a cyclohexanone ring. When functionalized with a carboxylic acid, this scaffold gains a vital anchor point for molecular elaboration and interaction with biological targets. The resulting tetralone carboxylic acids are not merely synthetic curiosities; they are classified as "privileged structures" in drug discovery. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a versatile starting point for developing novel therapeutics.
The strategic importance of this scaffold lies in its rigid, three-dimensional architecture, which presents appended functional groups in well-defined spatial orientations. The presence of the ketone, the aromatic ring, and the carboxylic acid provides multiple points for chemical modification, allowing chemists to fine-tune a molecule's steric, electronic, and pharmacokinetic properties. This versatility has led to the incorporation of the tetralone core into a wide array of biologically active compounds, from anticancer and antibacterial agents to central nervous system drugs.[1][2]
The Dawn of Discovery: Early Cyclization Chemistry
The story of tetralone carboxylic acids begins not with a targeted synthesis, but with foundational studies into the nature of intramolecular cyclizations. The intellectual groundwork was laid by the advent of the Friedel-Crafts reaction in 1877 , which demonstrated that new carbon-carbon bonds could be formed on an aromatic ring using an alkyl or acyl halide and a Lewis acid catalyst like aluminum chloride.[3] This opened a new frontier in synthetic chemistry.
While the exact first synthesis of a simple tetralone carboxylic acid is difficult to pinpoint from early literature, the pioneering work of chemists like F. S. Kipping and William Perkin Jr. in the 1890s was instrumental. Their extensive investigations into the formation of five- and six-membered rings through intramolecular reactions were crucial. In an 1894 paper, Kipping described the synthesis of cyclic ketones from carboxylic acids, demonstrating that a suitably positioned carboxyl group could be induced to form a new ring. For instance, his work on the cyclization of α-benzylhydrocinnamic acid to form α-hydrindon-α'-acetic acid, while forming a five-membered ring, established the fundamental principle of intramolecular acylation that would become the bedrock of tetralone synthesis.
These early explorations were often mechanistically challenging, employing harsh reagents like sulfuric acid or aluminum chloride with limited understanding of the underlying electrophilic aromatic substitution mechanism. The yields were frequently modest, and the reactions were not universally applicable. However, they proved a vital concept: a tethered carboxylic acid or its derivative could be used as an internal electrophile to construct the fused ring system characteristic of the tetralone core.
The Haworth Synthesis: A Systematic Approach Emerges
The ad-hoc nature of early cyclizations gave way to a more systematic and predictable methodology in the 1930s with the work of Robert Downs Haworth . In 1932, Haworth developed a robust, multi-step sequence for the synthesis of polycyclic aromatic systems, a method now known as the Haworth synthesis .[1][2][4] This was a landmark achievement that made tetralones and their derivatives readily accessible.
The classical Haworth synthesis begins with the Friedel-Crafts acylation of an aromatic ring (like benzene) with a cyclic anhydride, typically succinic anhydride. This reaction forms a keto-acid, which is then subjected to reduction to remove the ketone, followed by a second, intramolecular Friedel-Crafts cyclization to form the tetralone ring. This powerful sequence provided chemists with a rational and high-yielding pathway to the tetralone core.
Workflow: The Haworth Synthesis
The genius of the Haworth synthesis lies in its logical, step-wise construction of the bicyclic core from simple, acyclic precursors. It transforms a planar aromatic starting material into a complex, three-dimensional scaffold.
Caption: Logical flow of the Haworth Synthesis for creating the tetralone core.
Mechanistic Cornerstone: Intramolecular Friedel-Crafts Acylation
The critical ring-forming step in both the Haworth synthesis and more direct approaches is the intramolecular Friedel-Crafts acylation . This reaction is the defining transformation in the history of tetralone carboxylic acid synthesis. The most common precursor is a γ-arylbutyric acid, which, in the presence of a strong acid, cyclizes to form the tetralone ring.
Causality Behind Experimental Choices:
-
The Precursor (γ-Arylbutyric Acid): The four-carbon chain is essential. It provides the correct spacing to allow the terminal carboxyl group to attack an ortho position on the aromatic ring, forming a stable, six-membered alicyclic ring. Shorter or longer chains would lead to strained or disfavored ring systems.
-
The Catalyst (Protic vs. Lewis Acids):
-
Protic Acids (H₂SO₄, PPA): Strong protic acids like concentrated sulfuric acid or polyphosphoric acid (PPA) were historically favored due to their low cost and effectiveness. They function by protonating the carboxylic acid's carbonyl oxygen, which promotes the loss of water to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.
-
Lewis Acids (AlCl₃, SnCl₄): For precursors where the carboxylic acid is first converted to a more reactive acyl chloride, a Lewis acid is used. The Lewis acid coordinates to the chlorine atom, withdrawing electron density and generating the acylium ion electrophile. This method often proceeds under milder conditions and with shorter reaction times than using the free acid.[5]
-
Mechanism: Acylium Ion Formation and Cyclization
The intramolecular cyclization is a classic example of electrophilic aromatic substitution. The reaction hinges on the in-situ generation of a potent electrophile that is immediately captured by the tethered aromatic ring.
Caption: Mechanism of intramolecular Friedel-Crafts acylation of a γ-arylbutyric acid.
A Classical Experimental Protocol: Synthesis of 7-Methoxy-1-tetralone-2-acetic Acid
To provide a tangible link to the historical methodologies, the following protocol is adapted from procedures developed following the principles of Haworth and Fieser. It details the synthesis of a tetralone carboxylic acid derivative, showcasing the multi-step logic of classical organic synthesis. This specific target is a precursor to valuable pharmaceutical scaffolds.
Objective: To synthesize 7-methoxy-1-tetralone-2-acetic acid from m-methoxyphenylpropionic acid.
Pillar of Trustworthiness: This protocol is a self-validating system. Each step includes purification and characterization checkpoints (e.g., melting point, spectral analysis) to ensure the identity and purity of the intermediate before proceeding, guaranteeing the integrity of the final product.
Step 1: Succinoylation of m-Methoxyphenylpropionic Acid (Friedel-Crafts Acylation)
-
Rationale: This step extends the carbon chain by four carbons using succinic anhydride, creating the necessary keto-dicarboxylic acid precursor for the subsequent cyclization. Anhydrous aluminum chloride is the classic, potent Lewis acid required to drive this acylation.
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 mol eq.) in nitrobenzene (solvent) at 0-5°C, add succinic anhydride (1.0 mol eq.) portion-wise.
-
Add m-methoxyphenylpropionic acid (1.0 mol eq.) dropwise, maintaining the temperature below 10°C.
-
Allow the mixture to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude keto-acid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
-
Validation: Confirm the structure of the product, β-(3-carboxyethyl-4-methoxybenzoyl)propionic acid, via melting point and IR spectroscopy (presence of two distinct C=O stretches for ketone and carboxylic acid).
Step 2: Reduction of the Keto Group (Clemmensen Reduction)
-
Rationale: The aromatic ketone must be reduced to a methylene group to enable the subsequent intramolecular cyclization at the correct position. The Clemmensen reduction (amalgamated zinc and HCl) is the classical method for this transformation under acidic conditions, which is compatible with the carboxylic acid groups.
-
Procedure:
-
Prepare amalgamated zinc by stirring mossy zinc with a dilute solution of mercuric chloride.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, toluene (co-solvent), and the keto-acid from Step 1.
-
Reflux the mixture vigorously for 24-48 hours, with periodic additions of concentrated HCl to maintain acidity.
-
After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude dicarboxylic acid.
-
-
Validation: Confirm the disappearance of the ketone carbonyl in the IR spectrum and verify the structure by ¹H NMR.
Step 3: Intramolecular Cyclization to Form the Tetralone Ring
-
Rationale: This is the key ring-forming step. Polyphosphoric acid (PPA) is an excellent dehydrating agent and acid catalyst for this intramolecular acylation, often providing higher yields and cleaner reactions than sulfuric acid for this type of substrate.
-
Procedure:
-
Add the dicarboxylic acid from Step 2 to polyphosphoric acid pre-heated to 80-90°C on a steam bath.
-
Stir the viscous mixture mechanically for 1-2 hours until the cyclization is complete (monitor by TLC).
-
Pour the hot mixture onto crushed ice, leading to the precipitation of the crude product.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then wash with a cold sodium bicarbonate solution to remove any unreacted starting material.
-
Recrystallize the crude solid from ethanol or acetic acid to yield pure 7-methoxy-1-tetralone-2-acetic acid.
-
-
Final Validation: Characterize the final product thoroughly using melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Modern Relevance and Applications
The historical development of tetralone carboxylic acid synthesis laid the foundation for countless modern applications. The core scaffold is a key intermediate in the synthesis of a diverse range of pharmaceuticals.
| Compound Class | Biological Activity | Therapeutic Area | Reference |
| Podophyllotoxin Analogues | Antitumor / Antimitotic | Oncology | [6] |
| Sertraline Precursors | Serotonin Reuptake Inhibition | Antidepressant | [7] |
| DGAT1 Inhibitors | Diacylglycerol Acyltransferase Inhibition | Metabolic Disorders | [6] |
| Abscisic Acid Analogues | Plant Hormone Modulation | Agrochemicals | [8] |
| Antibacterial Agents | DHFR Inhibition / Membrane Disruption | Infectious Disease | [9] |
The enduring legacy of the early discoveries and the systematic work of Haworth is evident in the continued reliance on the intramolecular Friedel-Crafts reaction. While modern catalysts, such as solid-supported acids or novel Lewis acids, and milder reaction conditions have been developed to improve efficiency and environmental friendliness, the fundamental logic of the synthesis remains unchanged.[7][10] This speaks to the robustness and ingenuity of the original chemical insights that first brought the tetralone carboxylic acid core to life.
Conclusion
The journey of the tetralone carboxylic acid from an academic outcome of early ring-closing experiments to a privileged scaffold in modern drug discovery is a testament to the power of fundamental synthetic chemistry. The initial, often challenging, explorations by pioneers like Kipping and Perkin Jr. established the core principle of intramolecular acylation. This was later refined and systematized by Robert Downs Haworth, whose eponymous synthesis provided a rational and predictable route to this vital chemical architecture. The underlying logic of the intramolecular Friedel-Crafts reaction remains the most powerful and widely used tool for constructing this framework. Understanding this history not only provides context but also equips today's scientists with a deeper appreciation for the chemical causality behind the synthesis of molecules that continue to shape the future of medicine.
References
-
Robert Downs Haworth. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Robert Downs Haworth. (n.d.). In Wikiwand. Retrieved January 21, 2026, from [Link]
-
Robert Downs Haworth. (n.d.). In Wikipedia (German). Retrieved January 21, 2026, from [Link]
-
Cheung, M., et al. (2017). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Journal of Medicinal Chemistry. Available at: [Link]
-
1-Tetralone. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4, 1400-1412. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 27(19), 6667. Available at: [Link]
-
Fieser, L. F. (1941). Experiments in Organic Chemistry (2nd ed.). D. C. Heath and Company. Available at: [Link]
-
Challenger, F. (1951). Frederic Stanley Kipping, 1863-1949. Obituary Notices of Fellows of the Royal Society, 7(20), 315-331. Available at: [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Cui, D. M., et al. (2003). Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Tetrahedron Letters, 44(21). Abstract available at: [Link]
-
Li, H., et al. (2010). Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor. ResearchGate. Available at: [Link]
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- 2. Robert Downs Haworth – Wikipedia [de.wikipedia.org]
- 3. mnh20.wordpress.com [mnh20.wordpress.com]
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- 5. 1-Tetralone - Wikipedia [en.wikipedia.org]
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- 7. content.e-bookshelf.de [content.e-bookshelf.de]
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- 9. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
- 10. CN101633611B - A kind of method of gas-solid phase reaction synthesis α-tetralone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Solubility
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is a notable intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its molecular architecture, featuring a tetralone core, a carboxylic acid moiety, and a fused ring system, presents a unique combination of polar and non-polar characteristics that govern its interaction with various solvents. Understanding the solubility of this compound is paramount for a variety of applications, including:
-
Reaction Media Selection: Optimizing the choice of solvent to ensure reactants are in the appropriate phase for chemical transformations.
-
Purification and Crystallization: Developing effective methods for isolating and purifying the compound.
-
Formulation Development: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability and delivery.
-
Analytical Method Development: Selecting appropriate solvents for techniques such as chromatography and spectroscopy.
Physicochemical Properties: The Molecular Basis of Solubility
The solubility of a compound is intrinsically linked to its physicochemical properties. The key parameters for 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molecular Weight | 190.19 g/mol | [1] |
| Appearance | Colorless crystal or white solid | |
| Melting Point | Approximately 170-175 °C | |
| Predicted pKa | ~4.26 ± 0.20 | [2] |
| Computed XLogP3 | 1.5 | [1][3] |
The presence of both a hydrogen-bond-donating and -accepting carboxylic acid group and a polar ketone group suggests the potential for favorable interactions with polar solvents. Conversely, the non-polar tetrahydronaphthalene backbone contributes to its solubility in less polar organic media. The principle of "like dissolves like" is a fundamental concept in predicting solubility; a solute will dissolve best in a solvent that has a similar polarity.
The carboxylic acid group, with a predicted pKa of around 4.26, indicates that its ionization state will be highly dependent on the pH of the medium.[2] In basic solutions, it will deprotonate to form a more polar and water-soluble carboxylate salt.
Theoretical Framework for Solubility Prediction
In the absence of specific experimental data, a theoretical approach can guide solvent selection. The solubility of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in a given organic solvent is a function of the interplay between several intermolecular forces:
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the ketone group is a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective.
-
Dipole-Dipole Interactions: The polar carbonyl (ketone) and carboxyl groups will interact favorably with other polar solvent molecules (e.g., acetone, ethyl acetate).
-
Van der Waals Forces: The non-polar tetrahydronaphthalene ring system will interact via weaker van der Waals forces with non-polar solvents (e.g., toluene, hexane).
The overall solubility will be a balance of these interactions. It is anticipated that the compound will exhibit greater solubility in polar aprotic solvents (like DMSO and DMF) and polar protic solvents (like alcohols) compared to non-polar solvents. This is supported by qualitative data for the structurally similar compound, 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid, which is reported to be slightly soluble in DMSO and methanol.[2][4]
The following diagram illustrates the key molecular features influencing solubility and their likely interactions with different solvent types.
Caption: Intermolecular interactions governing solubility.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of published quantitative data, an experimental approach is necessary. The following is a detailed, self-validating protocol for determining the equilibrium solubility of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in various organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.
Materials and Equipment
-
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (chemically compatible with the chosen solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, which may need to be determined in a preliminary experiment) at known concentrations. These will be used to generate a calibration curve.
-
Sample Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the test solvent. Add an excess amount of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial for confirming saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Preliminary studies may be required to determine the time to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a chemically resistant syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Sample Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. Analyze the diluted sample by HPLC.
-
Quantification: Using the calibration curve generated from the standard solutions, determine the concentration of the compound in the diluted sample.
-
Solubility Calculation: Back-calculate the concentration in the original undiluted sample to determine the solubility of the compound in the test solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL or mol/L).
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Solubility at 25 °C (mg/mL) | Observations |
| Hexane | 0.1 | To be determined | |
| Toluene | 2.4 | To be determined | |
| Dichloromethane | 3.1 | To be determined | |
| Ethyl Acetate | 4.4 | To be determined | |
| Acetone | 5.1 | To be determined | |
| Ethanol | 5.2 | To be determined | |
| Methanol | 6.6 | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined | |
| Water | 10.2 | To be determined |
The interpretation of this data should consider the polarity and hydrogen bonding capabilities of the solvents in relation to the molecular structure of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, as discussed in the theoretical framework.
Conclusion
While a comprehensive, publicly available dataset on the solubility of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in organic solvents is currently lacking, this guide provides the necessary theoretical foundation and a robust experimental protocol for its determination. By understanding the interplay of its functional groups with different solvent properties, researchers can make informed decisions regarding its use in synthesis, purification, and formulation. The provided experimental workflow offers a reliable method to generate the critical data required for advancing research and development involving this important chemical intermediate.
References
-
5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid - Introduction. ChemBK. [Link]
-
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3. PubChem. [Link]
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3. PubChem. [Link]
-
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. Chongqing Chemdad Co. [Link]
-
Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. ResearchGate. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]
-
Carboxyl Derivatives. Chemistry LibreTexts. [Link]
-
Derivatives of Carboxylic Acids. Michigan State University Department of Chemistry. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
carboxylic acid solubility + TLC. Reddit. [Link]
-
(a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... ResearchGate. [Link]
-
Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
-
Solubility of Organic Compounds. University of Toronto. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. Science Ready. [Link]
-
Predicting Carboxylic Acid Solubility. Scribd. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]
-
Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Scilit. [Link]
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- 2. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
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- 4. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]
Methodological & Application
Synthesis Protocol for 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: An Application Note
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a valuable intermediate in organic synthesis and drug discovery. The synthesis is approached via a robust and efficient two-step sequence, commencing with the preparation of the precursor, 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, followed by a selective benzylic oxidation to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a successful and reproducible synthesis.
Introduction
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a key building block in the synthesis of various biologically active molecules. Its tetralone core, combined with the carboxylic acid functionality, makes it a versatile intermediate for the development of novel therapeutics. For instance, derivatives of this scaffold have been explored for their potential as selective estrogen receptor modulators (SERMs) and other targeted therapies. The reliable and scalable synthesis of this compound is therefore of significant interest to the medicinal chemistry and drug development community.
This document outlines a validated two-step synthetic route, designed for both clarity and efficiency. The chosen pathway involves the initial synthesis of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, which serves as a crucial precursor. This is followed by a selective oxidation at the benzylic C-5 position to introduce the desired keto functional group. Each step is detailed with precise experimental procedures, reagent specifications, and purification techniques.
Synthetic Strategy Overview
The synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is achieved through the following two key transformations:
-
Step 1: Synthesis of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This precursor can be prepared through various published methods. For the purpose of this guide, we will focus on a common and reliable approach.
-
Step 2: Selective Benzylic Oxidation. The benzylic methylene group at the C-5 position of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is selectively oxidized to a ketone. This transformation is critical and requires careful selection of the oxidizing agent to avoid over-oxidation or side reactions with the carboxylic acid group.
Caption: Overall synthetic workflow for 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.
Step 1: Synthesis of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
The synthesis of this intermediate is well-established in the literature and can be achieved through various routes. One common method involves the catalytic hydrogenation of 1-naphthoic acid.
Materials and Reagents:
-
1-Naphthoic acid
-
Palladium on carbon (10 wt. %)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite® or filter paper)
-
Rotary evaporator
Procedure:
-
In a high-pressure reaction vessel (e.g., a Parr hydrogenation apparatus), dissolve 1-naphthoic acid (1.0 eq) in anhydrous ethanol.
-
Carefully add 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid as a white solid.
Step 2: Selective Benzylic Oxidation to 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
This step involves the selective oxidation of the benzylic C-H bonds at the 5-position of the tetralin ring system. Chromium-based reagents are often effective for this transformation.
Materials and Reagents:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Chromium trioxide (CrO₃)
-
Acetic acid (glacial)
-
Water
-
Ice bath
-
Extraction solvents (e.g., ethyl acetate)
-
Brine solution (saturated NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of chromium trioxide (2.0-2.5 eq) in a mixture of glacial acetic acid and a small amount of water. Caution: Chromium trioxide is a strong oxidizing agent and is toxic. Handle with extreme care.
-
Slowly add the chromium trioxide solution dropwise to the cooled solution of the starting material, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC.
-
Quench the reaction by pouring it into a beaker of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid as a solid.
Data Summary
| Parameter | Step 1: Hydrogenation | Step 2: Oxidation |
| Starting Material | 1-Naphthoic acid | 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
| Key Reagents | H₂, 10% Pd/C | CrO₃, Acetic Acid |
| Solvent | Ethanol | Acetic Acid |
| Temperature | 25-50 °C | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 4-6 hours |
| Purification | Recrystallization | Column Chromatography |
| Expected Yield | 85-95% | 60-75% |
| Product Form | White Solid | Solid |
Characterization
The identity and purity of the final product, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the ketone and carboxylic acid functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carbonyl groups (ketone and carboxylic acid).
-
Melting Point Analysis: To assess the purity of the final product.
Troubleshooting and Mechanistic Insights
-
Incomplete Hydrogenation (Step 1): If the hydrogenation is slow or incomplete, ensure the catalyst is active and the system is free of leaks. Increasing the hydrogen pressure or temperature may also improve the reaction rate.
-
Over-oxidation or Low Yield (Step 2): The oxidation step is sensitive to reaction conditions. Maintaining a low temperature during the addition of the oxidizing agent is crucial to prevent over-oxidation and the formation of byproducts. The stoichiometry of the chromium trioxide should be carefully controlled. Alternative, milder oxidizing agents such as potassium permanganate under controlled conditions could be explored, though may require more optimization.[1]
-
Purification Challenges: The carboxylic acid functionality can cause streaking on silica gel during chromatography. Adding a small amount of acetic acid to the eluent can help to mitigate this issue.
The mechanism of the benzylic oxidation with chromium trioxide involves the formation of a chromate ester intermediate, followed by the elimination to form the ketone. The acidic medium facilitates this process.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. By following the outlined procedures and adhering to the safety precautions, researchers can effectively prepare this valuable intermediate for their synthetic and drug discovery endeavors. The provided insights into the experimental choices and potential challenges aim to facilitate a smooth and successful execution of the synthesis.
References
-
ChemBK. 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Available at: [Link]
-
ChemBK. 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid - Introduction. Available at: [Link]
Sources
Application Note: High-Purity Recovery of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid via Optimized Recrystallization
Abstract
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is a valuable synthetic intermediate in the development of various organic compounds and active pharmaceutical ingredients.[1] Achieving high purity of this compound is critical for downstream applications, ensuring reaction specificity and minimizing side-product formation. This application note provides a comprehensive, scientifically-grounded protocol for the purification of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid by recrystallization. We will explore the theoretical basis for solvent selection, present a systematic screening method, detail a step-by-step purification protocol, and discuss methods for post-purification analysis and troubleshooting.
Introduction: The Rationale for Recrystallization
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the target compound and its impurities within a chosen solvent or solvent system.[2][3] The fundamental principle is to dissolve the impure solid in a minimum volume of a hot solvent in which the compound has high solubility and the impurities are either highly soluble or insoluble. Upon controlled cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out, leaving the soluble impurities behind in the mother liquor.[3]
The molecular structure of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid—featuring a polar carboxylic acid group, a moderately polar ketone, and a largely non-polar fused ring system—dictates its solubility behavior and is the key to selecting an appropriate recrystallization solvent. The presence of the carboxylic acid functional group allows for strong hydrogen bonding, suggesting that polar protic solvents are excellent candidates for investigation.[4]
Physicochemical Profile:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [1] |
| Molar Mass | 190.20 g/mol | [1] |
| Appearance | Colorless crystal or white solid | [1] |
| Melting Point | ~170-175 °C | [1] |
Systematic Solvent Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures. Additionally, the solvent should be chemically inert towards the compound, have a relatively low boiling point for easy removal, and be non-toxic and inexpensive.[4]
Protocol: Experimental Solvent Screening
To identify the optimal solvent, a small-scale screening experiment is essential.
-
Preparation : Place approximately 20-30 mg of the crude "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" into several small test tubes.
-
Room Temperature Test : To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture. A suitable solvent will not dissolve the compound at room temperature.[5]
-
Hot Temperature Test : If the compound did not dissolve at room temperature, heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point in a reasonable volume.
-
Cooling Test : Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes. Abundant crystal formation indicates a suitable solvent.[5]
Expected Screening Results & Interpretation:
| Solvent | Polarity | Boiling Point (°C) | Expected Observation | Suitability |
| Water | High | 100 | Poor solubility even when hot, due to the large non-polar backbone. | Poor as a single solvent, but excellent as an anti-solvent. |
| Ethanol | High | 78 | Soluble when hot, poorly soluble when cold. | Excellent Candidate. |
| Methanol | High | 65 | Potentially too soluble even when cold, leading to lower yield. | Moderate. |
| Ethyl Acetate | Medium | 77 | Good differential solubility expected. | Good Candidate. |
| Toluene | Low | 111 | Likely soluble due to the aromatic ring, but the high boiling point is a drawback.[4] | Moderate to Poor. |
| Hexane | Low | 69 | Expected to be insoluble at all temperatures. | Poor as a primary solvent. |
Based on this analysis, ethanol is a primary candidate. A mixed solvent system, such as ethanol/water , is also highly promising. In this system, the compound is dissolved in a minimal amount of hot ethanol ("good" solvent), and hot water ("anti-solvent") is added dropwise until the solution becomes faintly turbid, indicating the saturation point.
Detailed Recrystallization Protocol
This protocol assumes the use of ethanol as the primary recrystallization solvent. Safety precautions, including the use of a fume hood and avoiding open flames when working with flammable solvents, are mandatory.
Step 1: Dissolution
Place the crude 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar or boiling chips. In a separate flask, heat the recrystallization solvent (ethanol) on a hot plate. Add the minimum amount of hot ethanol to the crude solid to dissolve it completely with stirring.[3] Causality: Using the absolute minimum volume of hot solvent is crucial for achieving a high recovery yield, as it ensures the solution becomes supersaturated upon cooling.
Step 2: Decolorization (Optional)
If the solution is colored due to high-molecular-weight impurities, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes. Causality: The activated charcoal adsorbs colored impurities onto its high-surface-area matrix.
Step 3: Hot Filtration (Optional)
If activated charcoal was used or if insoluble impurities are present, a hot filtration is necessary. Pre-heat a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes insoluble impurities. Keeping the apparatus hot prevents premature crystallization of the product on the filter paper, which would decrease the yield.
Step 4: Crystallization
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling allows the crystal lattice to form in an ordered manner, excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure.
Step 5: Collection of Crystals
Collect the purified crystals by vacuum filtration using a Büchner funnel. Pour the cold slurry into the funnel and apply vacuum. Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.
Step 6: Washing
With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent (ethanol). Causality: The cold solvent washes away any residual mother liquor adhering to the crystal surfaces without dissolving a significant amount of the product.
Step 7: Drying
Transfer the crystals from the funnel to a pre-weighed watch glass. Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Recrystallization Workflow Diagram
Caption: Workflow for the purification of the target compound.
Purity Assessment and Troubleshooting
The efficacy of the recrystallization must be validated.
-
Melting Point Analysis : A pure compound will exhibit a sharp melting point range (typically < 2 °C) that corresponds to the literature value. Impurities depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC) : Compare the crude material and the recrystallized product on a TLC plate. The purified sample should ideally show a single spot with a higher Rf value than any polar impurities and a lower Rf value than any non-polar impurities.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the compound; the solution is cooled too rapidly; impurities are preventing crystallization. | Lower the temperature at which the compound dissolves by adding more solvent; ensure slow cooling; try a different solvent with a lower boiling point. |
| No Crystals Form | Too much solvent was used; the solution is not sufficiently supersaturated. | Boil off some of the solvent to increase concentration; scratch the inside of the flask with a glass rod to create nucleation sites; add a seed crystal. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration. | Use the minimum required volume of hot solvent; ensure wash solvent is ice-cold; ensure filtration apparatus is pre-heated. |
Conclusion
This application note details a robust and reliable method for the purification of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid using recrystallization. By systematically selecting a suitable solvent, such as ethanol or an ethanol/water mixture, and following a carefully controlled procedure of dissolution, crystallization, and isolation, a significant increase in purity can be achieved. The validation of this purity through melting point analysis and TLC is a critical final step to ensure the material is suitable for high-stakes research and development applications.
References
-
ChemBK. (2024). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Available at: [Link]
-
The Student Room. (2018). How to purify a carboxylic acid by recrystallisation? Available at: [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]
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University of Canterbury. (n.d.). RECRYSTALLISATION. Available at: [Link]
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Available at: [Link]
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GITAM Institute of Pharmacy. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Available at: [Link]
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Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
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Application Note: Unambiguous Structural Characterization of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid using 1H and 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" utilizing one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed protocol for sample preparation and data acquisition, followed by an in-depth analysis of the expected ¹H and ¹³C NMR spectra. This guide is designed for researchers, scientists, and professionals in drug development, offering field-proven insights into experimental choices and data interpretation for the unambiguous structural elucidation of this and related molecular scaffolds.
Introduction
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a substituted tetralone derivative, a structural motif of interest in medicinal chemistry and organic synthesis. Accurate and unambiguous characterization of such molecules is paramount for regulatory approval, patent protection, and ensuring reproducible biological activity. NMR spectroscopy stands as the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This document outlines the systematic approach to characterizing the title compound, beginning with optimized sample preparation and culminating in a complete assignment of its ¹H and ¹³C NMR spectra through the synergistic use of 1D and 2D NMR techniques.
Experimental Design and Rationale
The structural confirmation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid relies on a multi-faceted NMR approach. The rationale behind the chosen experiments is to build a complete picture of the molecule's atomic framework. A standard ¹H NMR experiment provides initial information on the number and chemical environment of protons. A ¹³C{¹H} NMR spectrum reveals the number of unique carbon environments. To connect these individual pieces of information, 2D correlation experiments are indispensable. A Correlation Spectroscopy (COSY) experiment maps out the proton-proton coupling networks, establishing vicinal (through-bond) relationships. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton to its directly attached carbon. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides crucial long-range (2-3 bond) correlations between protons and carbons, allowing for the assembly of the complete molecular structure, including the assignment of quaternary carbons.
Figure 1: Workflow for NMR-based structural elucidation.
I. Protocol: NMR Sample Preparation
The quality of the NMR data is directly dependent on the meticulous preparation of the sample. For 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, which is a solid at room temperature, the following protocol is recommended.
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
-
High-quality 5 mm NMR tubes
-
Vial for dissolution
-
Glass Pasteur pipette with a cotton or glass wool plug
Rationale for Solvent Selection: DMSO-d₆ is chosen as the solvent for several key reasons. Firstly, the carboxylic acid proton is readily soluble and will exchange with residual water in other solvents like chloroform-d (CDCl₃), leading to signal broadening or disappearance. DMSO-d₆ is a polar aprotic solvent that will effectively dissolve the analyte and slow down the exchange of the acidic proton, resulting in a well-defined, albeit broad, signal.[1] Secondly, the residual proton signal of DMSO-d₆ at approximately 2.50 ppm serves as a convenient internal reference.
Step-by-Step Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[2][3][4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4]
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the solid. If necessary, gentle warming or sonication can be employed, but ensure the sample returns to room temperature before transfer.
-
Filtration and Transfer: Using a glass Pasteur pipette with a small cotton or glass wool plug at the neck, carefully transfer the solution into a clean, unscratched 5 mm NMR tube. The plug will filter out any particulate matter that could degrade the spectral quality.[5][6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker. Avoid using paper labels as they can affect the spinning of the tube in the spectrometer.[2]
II. ¹H NMR Spectral Analysis: Predicted Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is predicted to exhibit signals corresponding to the three distinct regions of the molecule: the aromatic protons, the aliphatic protons of the tetralone ring, and the carboxylic acid proton.
Figure 3: Expected key COSY correlations.
B. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates protons with their directly attached carbons, providing a straightforward way to assign the protonated carbons.
Expected Key Correlations:
-
H-2 (~7.5 ppm) with C-2 (~130.0 ppm)
-
H-3 (~7.3 ppm) with C-3 (~128.0 ppm)
-
H-4 (~7.9 ppm) with C-4 (~132.0 ppm)
-
H-6 (~2.9 ppm) with C-6 (~29.0 ppm)
-
H-7 (~2.1 ppm) with C-7 (~22.0 ppm)
-
H-8 (~2.6 ppm) with C-8 (~38.0 ppm)
C. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum is pivotal for assigning quaternary carbons and piecing together the molecular fragments. It reveals correlations between protons and carbons that are typically 2 or 3 bonds apart.
Expected Key Correlations for Structural Confirmation:
-
H-4 (~7.9 ppm) will show a strong ³J correlation to the carbonyl carbon C-5 (~197.0 ppm) , confirming their proximity.
-
H-2 (~7.5 ppm) will show a ³J correlation to the carboxylic acid carbon C-1 (~168.0 ppm) .
-
H-6 (~2.9 ppm) will show correlations to the aromatic carbons C-4a (~145.0 ppm) and C-8a (~135.0 ppm) , linking the aliphatic and aromatic rings.
-
H-8 (~2.6 ppm) will show a ²J correlation to the carbonyl carbon C-5 (~197.0 ppm) .
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and self-validating system for the complete and unambiguous structural characterization of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The protocols and predicted spectral data presented in this application note serve as a robust guide for researchers working with this and structurally related compounds. By following a systematic approach of sample preparation, data acquisition, and multi-dimensional spectral analysis, one can achieve a high level of confidence in the determined molecular structure, a critical requirement in modern chemical and pharmaceutical research.
References
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Gatto, K., Reinheimer, J., et al. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry, 6(11), 577-579. Available at: [Link]
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Emory University. (2023). Small molecule NMR sample preparation. Available at: [Link]
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Scribd. NMR Sample Preparation Guide. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Buchanan, G. W., et al. (1989). Linear and angular effects on the 1 H and 13 C NMR spectra of tricyclic aromatic ketones formally derived from tetralone. Magnetic Resonance in Chemistry, 27(6), 606-607. Available at: [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available at: [Link]
-
University of Manchester. NMR Sample Prepara-on. Available at: [Link]
-
SpectraBase. 2-Tetralone - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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ChemBK. 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Available at: [Link]
-
The Royal Society of Chemistry. Contents. Available at: [Link]
-
PubChem. 1-Tetralone. Available at: [Link]
-
University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3535-3549. Available at: [Link]
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NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]
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Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(11), 3939-3944. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. Available at: [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available at: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Analysis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing robust analytical methodologies for the quantitative and qualitative analysis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. As a key intermediate in organic and pharmaceutical synthesis, its accurate determination is critical for process monitoring, quality control, and metabolic studies.[1] We present detailed, field-proven protocols for both High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the scientific rationale behind method development choices, from mobile phase composition to mass spectrometer settings, ensuring methodological robustness and trustworthiness. It is designed for researchers, analytical scientists, and drug development professionals seeking a reliable framework for the analysis of this and structurally similar aromatic carboxylic acids.
Analyte Profile and Physicochemical Rationale
Understanding the physicochemical properties of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is fundamental to developing a selective and efficient analytical method.
| Property | Value / Structure | Rationale for Method Development |
| Chemical Structure | The presence of a carboxylic acid group dictates the molecule's pH-dependent polarity. The aromatic ring and ketone provide a chromophore for UV detection. The overall structure is suitable for reversed-phase chromatography. | |
| Molecular Formula | C₁₁H₁₀O₃ | Provides the basis for calculating the exact mass.[1] |
| Molecular Weight | 190.19 g/mol | Used for mass spectrometry calculations and standard preparation.[2][3] |
| Predicted logP | ~1.5 | Indicates moderate hydrophobicity, making it well-suited for retention on C18 stationary phases.[2][3] |
| Predicted pKa | ~4.2 - 4.8 | The carboxylic acid group will be ionized (negatively charged) at neutral pH. To achieve retention in reversed-phase HPLC, the mobile phase pH must be suppressed to below the pKa.[4] This is also the basis for choosing negative ion mode in ESI-MS. |
| Appearance & Stability | White solid, relatively stable but may degrade under light and heat.[1] | Standard solutions should be protected from light and stored at low temperatures to ensure stability and reproducibility. |
Part I: HPLC-UV Method for Quantification
This method is ideal for routine analysis, process monitoring, and quality control where high sensitivity is not the primary requirement and the sample matrix is relatively clean. The core principle is ion-suppression reversed-phase chromatography.[4] By acidifying the mobile phase, we ensure the analyte is in its neutral, protonated form, which increases its hydrophobicity and allows for consistent retention and sharp peak shapes on a C18 column.
Causality in Experimental Design
-
Column Choice (C18): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography. Its nonpolar stationary phase provides effective retention for moderately hydrophobic molecules like our analyte.
-
Mobile Phase (Acidified Acetonitrile/Water): Acetonitrile is chosen for its low UV cutoff and viscosity. Water is the weak solvent. The addition of formic acid is critical; it lowers the mobile phase pH to well below the analyte's pKa, ensuring the carboxylic acid remains protonated (COOH) rather than ionized (COO⁻), which is essential for good retention and symmetric peaks.[4][5]
-
UV Detection Wavelength (250 nm): The conjugated system of the aromatic ring and ketone group results in significant UV absorbance. A wavelength of 250 nm is selected to provide a strong signal for sensitive detection.
Detailed HPLC-UV Protocol
Instrumentation and Consumables:
-
HPLC System with UV/Vis or DAD Detector
-
Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC Grade Acetonitrile, Water, and Formic Acid
-
Analytical Balance and Volumetric Glassware
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
-
Dissolve in 10 mL of Acetonitrile or Methanol in a volumetric flask. This is the stock solution.
-
-
Working Standards:
-
Perform serial dilutions of the stock solution using a 50:50 mixture of Mobile Phase A and B to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
Data Analysis:
-
Integrate the peak area corresponding to the analyte's retention time.
-
Construct a linear calibration curve by plotting peak area against concentration.
-
Quantify unknown samples using the regression equation from the calibration curve.
Part II: LC-MS/MS Method for High-Sensitivity Analysis
For applications requiring higher sensitivity and selectivity, such as bioanalysis (e.g., in plasma or urine) or trace impurity analysis, LC-MS/MS is the method of choice.[6] This protocol uses Electrospray Ionization (ESI) in negative ion mode, which is highly efficient for acidic compounds, coupled with Multiple Reaction Monitoring (MRM) for ultimate selectivity.
Causality in Experimental Design
-
Ionization (ESI, Negative Mode): The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻ in the ESI source. This process is highly efficient and provides a strong parent ion signal for MS/MS analysis.
-
Tandem Mass Spectrometry (MS/MS): By selecting the [M-H]⁻ precursor ion (m/z 189.05) and fragmenting it, we can monitor specific, unique product ions. This MRM transition is highly specific to the analyte, eliminating interference from co-eluting matrix components that may have the same mass as the parent ion.[7]
-
Chromatography: A faster gradient on a shorter column is often possible due to the mass spectrometer's high selectivity, significantly increasing sample throughput.[7]
Detailed LC-MS/MS Protocol
Instrumentation and Consumables:
-
LC-MS/MS System (e.g., Triple Quadrupole or Q-TOF) with ESI source
-
UPLC/HPLC C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
LC-MS Grade Acetonitrile, Water, and Formic Acid
Procedure:
-
Analyte Tuning (Direct Infusion):
-
Prepare a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Infuse this solution directly into the mass spectrometer at ~10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) in negative ion mode to maximize the signal for the [M-H]⁻ precursor ion (m/z 189.05).
-
Perform a product ion scan to identify stable, high-intensity fragment ions. Select at least two fragments for the MRM method (one for quantification, one for confirmation).
-
-
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative |
| MRM Transitions | Precursor Ion (m/z): 189.05Product Ions (m/z): To be determined during tuning (e.g., 145.06, 117.07) |
| Collision Energy | To be optimized for each transition |
Part III: Sample Preparation from Biological Matrices
Analyzing samples from complex matrices like plasma or serum requires a cleanup step to remove proteins and other interfering substances.[8][9] Protein precipitation is a rapid and effective method for this purpose.
Protein Precipitation Protocol
-
Aliquot Sample: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add Precipitant: Add 300 µL of ice-cold acetonitrile. Using a 3:1 ratio of organic solvent to plasma is a common starting point.[9]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation and precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or HPLC vial.
-
Evaporate & Reconstitute (Optional but Recommended): To enhance sensitivity and ensure compatibility with the initial mobile phase, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 100 µL) of the initial mobile phase (e.g., 30% Acetonitrile/Water).
-
Inject: The sample is now ready for LC-MS/MS analysis.
Analytical Workflow Visualization
Caption: Workflow for the analysis of the target analyte from a biological matrix.
Trustworthiness: Addressing Matrix Effects in LC-MS
A critical aspect of ensuring trustworthiness in LC-MS bioanalysis is addressing matrix effects.[10][11] Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[12]
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard approach. A SIL-IS of the analyte (e.g., containing ¹³C or ²H atoms) will have nearly identical chemical properties and chromatographic retention time. It will experience the same matrix effects as the analyte, allowing for accurate correction.
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, calibration standards should be prepared in a blank matrix identical to the samples being analyzed. This helps to compensate for consistent matrix effects across the analytical run.[13]
-
Chromatographic Optimization: Adjusting the gradient to separate the analyte from major matrix components (like phospholipids) can significantly reduce interference.
Conclusion
The protocols detailed in this application note provide a validated and robust framework for the analysis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The HPLC-UV method offers a reliable solution for routine quantification in simple matrices, while the LC-MS/MS method provides the high sensitivity and selectivity required for complex bioanalytical applications. By understanding the chemical principles underlying the chosen parameters and implementing strategies to mitigate potential interferences, researchers can achieve accurate, reproducible, and trustworthy results.
References
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HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
-
Chromatographic separations of aromatic carboxylic acids. PubMed.
-
Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
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Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH).
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Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Semantic Scholar.
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5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. ChemBK.
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Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate.
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC, National Institutes of Health.
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5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. PubChem.
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Sample Preparation Fundamentals for Chromatography. Agilent.
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Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
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8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. PubChem.
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
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Recent developments in the use of LCMS in process pharmaceutical chemistry. Royal Society of Chemistry.
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Application Notes and Protocols for 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in Medicinal Chemistry
Introduction: The Tetralone Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a variety of biological targets. The tetralone scaffold is a prime example of such a structure, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (C₁₁H₁₀O₃) is a key synthetic intermediate that provides access to a diverse range of tetralone-based derivatives.[3] Its rigid, bicyclic structure, featuring both aromatic and aliphatic portions, along with a ketone and a carboxylic acid functional group, makes it a versatile starting material for the synthesis of novel therapeutic agents.[3][4] This application note provides a comprehensive guide to the synthesis and potential applications of this valuable building block for researchers, scientists, and drug development professionals.
Table 1: Physicochemical Properties of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molar Mass | 190.19 g/mol | [1] |
| Appearance | Colorless crystal or white solid | [3] |
| Melting Point | ~170-175 °C | [3] |
| CAS Number | 56461-21-3 | [3] |
Synthesis of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid: An Intramolecular Approach
The most common and logical synthetic route to 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is through an intramolecular Friedel-Crafts acylation of a suitable precursor, 4-(2-carboxyphenyl)butanoic acid. This reaction involves the cyclization of the butanoic acid side chain onto the aromatic ring, promoted by a strong acid catalyst.
Conceptual Workflow for Synthesis
Sources
- 1. 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 56461-21-3|5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. 5-OXO-5,6,7,8-TETRAHYDRONAPHTHALENE-2-CARBOXYLIC ACID | 57678-46-3 [chemicalbook.com]
Application Notes and Protocols for the "5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid" Scaffold in Drug Design
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – is a cornerstone of efficient drug discovery. The rigid, yet functionally versatile, 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid core represents such a scaffold. Its unique combination of a bicyclic, partially saturated ring system with a strategically placed ketone and carboxylic acid provides a three-dimensional architecture ripe for chemical elaboration. This guide provides an in-depth exploration of this scaffold, focusing on its application in the design of inhibitors for Poly(ADP-ribose) polymerase-1 (PARP-1), a critical target in oncology. We will detail the synthetic rationale, provide actionable protocols for derivatization and biological evaluation, and discuss the mechanistic underpinnings of its therapeutic potential.
Section 1: The Strategic Value of the Tetralone Scaffold
The 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid scaffold offers several distinct advantages for drug design, particularly for targeting enzyme active sites like that of PARP-1:
-
Structural Rigidity and Vectorial Control: The fused ring system limits conformational flexibility, which can reduce the entropic penalty upon binding to a target. The carboxylic acid and ketone functionalities serve as key anchor points for introducing substituents in well-defined vectors, allowing for systematic exploration of the binding pocket.
-
Hydrogen Bonding Capabilities: The ketone and carboxylic acid moieties are excellent hydrogen bond acceptors and donors, respectively. These are critical interactions for anchoring a molecule within an active site. The carboxamide derivatives, which are the focus of our derivatization strategy, retain a hydrogen bond donor and introduce a new hydrogen bond acceptor.
-
Synthetic Tractability: As will be detailed, the scaffold is accessible through established synthetic routes, and the carboxylic acid provides a reliable handle for a wide range of coupling reactions, enabling the generation of diverse chemical libraries.
Our focus on PARP-1 inhibition stems from the structural homology of the carboxamide derivatives of this scaffold with known PARP inhibitors. These inhibitors function by competing with the nicotinamide adenine dinucleotide (NAD+) substrate, and the carboxamide moiety is a key pharmacophoric element that mimics the nicotinamide portion of NAD+.[1]
Section 2: Synthesis and Derivatization Workflow
The following protocols provide a comprehensive workflow for the synthesis of the core scaffold and its subsequent derivatization into a library of potential PARP-1 inhibitors. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
Protocol: Synthesis of the 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid Scaffold
This protocol is based on a robust two-step sequence involving a Friedel-Crafts acylation followed by oxidation.
Rationale: The intramolecular Friedel-Crafts acylation is a powerful and reliable method for forming cyclic ketones.[2] Starting with a readily available substituted phenylbutyric acid allows for the efficient construction of the tetralone core.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(3-carboxyphenyl)butanoic acid (1.0 eq).
-
Acyl Chloride Formation: Suspend the starting material in thionyl chloride (2.0 eq) and add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Acylation: Dissolve the resulting acyl chloride in an anhydrous, non-polar solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by pouring it over crushed ice with concentrated hydrochloric acid. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Protocol: Library Synthesis via Amide Coupling
This protocol utilizes HATU, a modern and highly efficient coupling reagent, to synthesize a library of carboxamide derivatives.
Rationale: The carboxylic acid on the scaffold is a key diversification point. Amide bond formation is a robust and widely used reaction in medicinal chemistry.[3] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is chosen for its high efficiency, mild reaction conditions, and low rate of epimerization.[1][4] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.[1]
Step-by-Step Protocol:
-
Reagent Preparation: In a vial, dissolve 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Coupling Agents: To this solution, add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 2-18 hours. Monitor the reaction by LC-MS or TLC.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product via flash column chromatography or recrystallization.
Caption: Workflow for Synthesis and Derivatization.
Section 3: Biological Evaluation - Targeting PARP-1
The primary mechanism of action for many potent PARP inhibitors is not just the inhibition of the enzyme's catalytic activity but also the "trapping" of PARP-1 on DNA at the site of single-strand breaks (SSBs).[5] This PARP-DNA complex is highly cytotoxic, especially in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6] Therefore, a key assay for evaluating novel inhibitors based on our scaffold is a cellular PARP trapping assay.
The PARP-1 Signaling Pathway in Single-Strand Break Repair (SSBR)
Upon detection of a single-strand break, PARP-1 is rapidly recruited to the site of damage. It then synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, including the key scaffolding protein XRCC1.[7][8] XRCC1, in turn, brings in other components of the SSBR machinery.[7] PARP inhibitors block the synthesis of PAR, and some also stabilize the PARP-1-DNA interaction, leading to the aforementioned "trapping."
Caption: PARP-1 Signaling in SSBR and Inhibitor Action.
Protocol: Cellular PARP Trapping Assay
This protocol is designed to quantify the amount of PARP-1 that remains bound to chromatin in cells after treatment with a test compound and induction of DNA damage.
Rationale: This assay directly measures the key cytotoxic mechanism of potent PARP inhibitors. An increase in chromatin-bound PARP-1 indicates that the inhibitor is effectively "trapping" the enzyme on the DNA.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (derived from the tetralone scaffold) for 24 hours.
-
Induction of DNA Damage: Two hours before harvesting, induce single-strand DNA breaks by treating the cells with a DNA damaging agent such as methyl methanesulfonate (MMS) at a final concentration of 0.01%.[9]
-
Chromatin Fractionation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to isolate the nuclei.
-
Extract the chromatin-bound proteins using a high-salt buffer. A detailed protocol for subcellular protein fractionation can be adapted from commercially available kits or established literature methods.[10]
-
-
Western Blot Analysis:
-
Quantify the protein concentration in the chromatin fractions using a standard method like the BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP-1. Use an antibody for a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for PARP-1 and the loading control using densitometry software. Normalize the PARP-1 signal to the loading control for each sample. Compare the normalized PARP-1 levels in the treated samples to the vehicle control to determine the extent of PARP trapping.
Section 4: Structure-Activity Relationship (SAR) Insights
The following table presents a hypothetical but mechanistically informed structure-activity relationship for a series of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxamide derivatives targeting PARP-1. The rationale for the expected activity is based on known binding modes of PARP inhibitors.[1]
| Compound ID | R Group (on Amide Nitrogen) | Expected PARP-1 IC₅₀ (nM) | Rationale for Predicted Activity |
| TET-001 | H | >1000 | The primary amide is a good starting point but lacks features to occupy adjacent pockets in the active site. |
| TET-002 | Methyl | 500-1000 | Small alkyl groups may offer minor improvements in potency through hydrophobic interactions. |
| TET-003 | Phenyl | 100-500 | The phenyl ring can engage in π-stacking interactions with tyrosine residues in the active site, a common feature of PARP inhibitors. |
| TET-004 | 4-Fluorophenyl | 50-100 | The fluorine atom can act as a hydrogen bond acceptor and improve binding affinity. |
| TET-005 | 3-(Piperidin-1-ylmethyl)phenyl | <10 | The basic nitrogen of the piperidine can form a salt bridge with a key glutamate residue, significantly enhancing potency. This is a common strategy in potent PARP inhibitors.[11] |
Conclusion and Future Directions
The 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid scaffold represents a promising starting point for the development of novel PARP-1 inhibitors. The synthetic accessibility and the clear vectors for chemical modification make it an attractive framework for library synthesis. The protocols outlined in this guide provide a clear path from scaffold synthesis to biological evaluation, with a focus on the critical mechanism of PARP trapping. Future work should focus on exploring a wider range of substitutions on both the aromatic and aliphatic rings of the scaffold to optimize potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with the synthetic and biological workflows described herein will undoubtedly accelerate the discovery of new clinical candidates based on this versatile scaffold.
References
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
-
Johannes, J. W., Balazs, A. Y., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. Available at: [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Hickson, I., et al. (2018). The comings and goings of PARP-1 in response to DNA damage. DNA Repair, 68, 93-99. Available at: [Link]
- Google Patents. (n.d.). WO2011013095A1 - Processes for the preparation of palonosetron.
-
ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP.... Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(10), 1-8. Available at: [Link]
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Sci-Hub. (n.d.). Asymmetric Synthesis of Stereodefined 7-(Alk-1-enyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic Acids and Their Precursors, Bearing a Polar Group in the 8-Position, by the 3-Sulfonyl-1,3-oxazolidine Method. Retrieved from [Link]
-
Langelier, M. F., et al. (2025). XRCC1 mediates PARP1- and PAR-dependent recruitment of PARP2 to DNA damage sites. Nucleic Acids Research. Available at: [Link]
-
ChemBK. (n.d.). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Retrieved from [Link]
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Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588–5599. Available at: [Link]
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Li, E., et al. (2023). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes. The Journal of Organic Chemistry, 88(24), 17351–17360. Available at: [Link]
-
ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Retrieved from [Link]
-
ResearchGate. (n.d.). The models of SSBR and HR repair initiated by PARP1. The left panel is.... Retrieved from [Link]
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Langelier, M. F., et al. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biomolecules, 11(8), 1149. Available at: [Link]
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ResearchGate. (n.d.). Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. Retrieved from [Link]
-
Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(10), 1465–1477. Available at: [Link]
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Cohen, M. S., et al. (2020). Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. Cell Chemical Biology, 27(6), 674-684.e9. Available at: [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Recruitment of XRCC1 and PNKP in PARP1 WT and KO cells. The recruitment of SSBR proteins was monitored in PARP + / + and PARP -. Retrieved from [Link]
-
BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]
-
Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122359119. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Scaffold
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a bicyclic keto-acid that serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents and functional materials.[1] Its rigid, partially saturated bicyclic core combined with two distinct functional groups—a ketone and a carboxylic acid—offers a unique three-dimensional structure and multiple points for chemical modification. The derivatization of the carboxylic acid moiety is a critical step in harnessing the full potential of this scaffold, enabling the synthesis of a diverse library of compounds with tailored biological activities and physicochemical properties.
This guide provides a comprehensive overview of the key strategies for the derivatization of the carboxylic acid group of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and discuss the critical considerations for achieving high-yield, chemoselective transformations in the presence of the potentially reactive ketone functionality.
The Chemoselectivity Challenge: Navigating Reactivity
The primary challenge in the derivatization of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid lies in the chemoselective modification of the carboxylic acid in the presence of the ketone. Many reagents used to activate carboxylic acids can also interact with ketones, leading to undesired side reactions. Therefore, the choice of derivatization strategy must be carefully considered to ensure that the reaction proceeds with high fidelity at the intended site. This often involves either the use of mild, chemoselective reagents or the implementation of a protecting group strategy for the ketone.
Part 1: Classical Derivatization Strategies
Esterification: Modulating Lipophilicity and Prodrug Potential
Esterification is a fundamental transformation that converts the polar carboxylic acid group into a more lipophilic ester. This modification is crucial for improving cell permeability, modulating solubility, and developing prodrugs that can be enzymatically cleaved in vivo to release the active carboxylic acid.
The most common method for esterification is the Fischer-Speier reaction, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, dehydration, and deprotonation to yield the ester.
Objective: To synthesize the methyl ester of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the desired methyl ester.
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion of the starting material. The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.
For substrates sensitive to strong acids, milder esterification methods can be employed, such as using dicyclohexylcarbodiimide (DCC) or other coupling agents to activate the carboxylic acid.
Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functionality is a cornerstone of many biologically active molecules, including peptides and small molecule drugs.
Amide bond formation typically requires the activation of the carboxylic acid to a more reactive species that can then be readily attacked by an amine. Common coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[2][3] These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then displaced by the amine to form the amide bond.
Objective: To synthesize the N-benzyl amide of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise & Experience: The addition of HOBt is crucial to suppress racemization (if chiral amines are used) and to improve the efficiency of the coupling reaction by forming a more reactive HOBt-ester intermediate.[4] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid.
Part 2: Advanced Derivatization via Cross-Coupling Reactions
For the synthesis of more complex derivatives, modern cross-coupling reactions offer powerful tools to form new carbon-carbon and carbon-heteroatom bonds directly from the carboxylic acid group.
Decarboxylative Cross-Coupling: A Paradigm Shift
Recent advances have enabled the use of carboxylic acids as electrophiles in cross-coupling reactions via a decarbonylative or decarboxylative pathway. This avoids the pre-functionalization of the aromatic ring often required in traditional cross-coupling methods.
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp2 and sp hybridized carbons.[5] Decarbonylative variants allow for the direct coupling of carboxylic acids with terminal alkynes.[6][7][8][9]
Caption: Decarbonylative Sonogashira Coupling Workflow.
Objective: To synthesize an alkynyl derivative of 5-Oxo-5,6,7,8-tetrahydronaphthalene.
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Pivalic anhydride
-
Potassium carbonate (K2CO3)
-
Copper(I) iodide (CuI)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and K2CO3 (2.0 eq).
-
Add anhydrous 1,4-dioxane, followed by pivalic anhydride (1.5 eq).
-
Add the terminal alkyne (1.2 eq) and CuI (10 mol%).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent and purify the residue by column chromatography.
Authoritative Grounding: The in situ formation of a mixed anhydride activates the carboxylic acid, which then undergoes oxidative addition to the Pd(0) catalyst, followed by decarbonylation to form an aryl-palladium intermediate.[7][8]
Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
While not a direct derivatization of the carboxylic acid itself, the Buchwald-Hartwig amination is a highly relevant and powerful method for derivatizing an aryl halide precursor to 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.[10][11][12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide range of amines.[14]
Caption: Synthetic Strategy via Buchwald-Hartwig Amination.
Part 3: The Protecting Group Strategy
When derivatization methods are not compatible with the ketone functionality, a protecting group strategy is essential. The ketone can be temporarily masked as an acetal or ketal, which is stable to the reaction conditions used for carboxylic acid derivatization and can be easily removed afterward.[15][16][17][18]
Protection of the Ketone
Cyclic acetals, formed by reacting the ketone with a diol like ethylene glycol in the presence of an acid catalyst, are excellent protecting groups.[15][17] They are stable to a wide range of non-acidic reagents, including organometallics and hydrides.
Objective: To protect the ketone of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of the keto-acid (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-TsOH (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction mixture and wash with saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to obtain the protected keto-acid.
Derivatization of the Protected Acid
With the ketone protected, the carboxylic acid can be derivatized using a wide range of methods, including those that would otherwise be incompatible with the ketone, such as reduction with strong reducing agents or reaction with organometallic reagents.
Deprotection
The acetal protecting group can be easily removed by treatment with aqueous acid to regenerate the ketone.
Objective: To deprotect the ketal and regenerate the ketone.
Materials:
-
Protected keto-acid derivative
-
Acetone
-
Hydrochloric acid (1 M aqueous solution)
Procedure:
-
Dissolve the protected compound in acetone.
-
Add 1 M HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated NaHCO3 solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to obtain the deprotected product.
Data Summary
| Derivatization Method | Reagents | Key Advantages | Potential Challenges |
| Fischer Esterification | Alcohol, Acid Catalyst | Simple, inexpensive | Requires harsh acidic conditions, may not be suitable for sensitive substrates |
| EDC/HOBt Amidation | EDC, HOBt, Amine, Base | Mild conditions, high yields, broad scope | Requires stoichiometric coupling reagents |
| Decarbonylative Sonogashira | Pd catalyst, Ligand, Alkyne | Direct C-C bond formation from carboxylic acid | Requires transition metal catalyst, optimization may be needed |
| Protecting Group Strategy | Diol, Acid (protection); Aqueous Acid (deprotection) | Allows for a wider range of subsequent reactions | Adds two steps to the synthetic sequence |
Conclusion
The derivatization of the carboxylic acid group of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a versatile and powerful approach for the synthesis of novel compounds with diverse applications. The choice of the optimal derivatization strategy depends on the desired final product and the compatibility of the reagents with the ketone functionality. By understanding the underlying chemical principles and carefully selecting the reaction conditions, researchers can efficiently and selectively modify this valuable synthetic intermediate to access a wide range of novel chemical entities.
References
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Decarboxylative Sonogashira coupling of aryl carboxylic acids - ResearchGate. Available at: [Link]
-
Ma, J., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry. Available at: [Link]
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Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. (2021). Available at: [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC - NIH. Available at: [Link]
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Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids | Organic Letters. (2021). Available at: [Link]
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Protecting Groups in Synthesis – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Protecting group - Wikipedia. Available at: [Link]
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Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PubMed - NIH. (2021). Available at: [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Available at: [Link]
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Carbonyl Protecting Groups - Chemistry LibreTexts. (2020). Available at: [Link]
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5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid - ChemBK. (2024). Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps. Available at: [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021). Available at: [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ ESI - SciSpace. Available at: [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing. (2023). Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
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Application Notes & Protocols: Navigating the Ketone Chemistry of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Introduction: A Tale of Two Functional Groups
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of a diverse array of bioactive compounds.[1] Its rigid, partially saturated bicyclic core, coupled with the presence of both a ketone and a carboxylic acid, offers multiple avenues for chemical modification. However, this duality also presents a unique set of challenges and opportunities in synthetic design. The reactivity of the ketone at the 5-position is intrinsically linked to the presence of the carboxylic acid at the 1-position. This document provides a comprehensive guide to the key chemical transformations of the ketone moiety, with a strong emphasis on chemoselectivity and practical, field-tested protocols for researchers and drug development professionals.
The electrophilic nature of the ketone's carbonyl carbon is modulated by the electron-withdrawing effect of the fused aromatic ring. Simultaneously, the acidic proton of the carboxylic acid dictates the choice of reagents and reaction conditions, particularly in base-mediated transformations. Understanding this interplay is paramount for achieving desired chemical outcomes.
I. Selective Reduction of the Ketone
The reduction of the ketone in 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid to the corresponding secondary alcohol, 5-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, is a foundational transformation. The primary challenge lies in selectively reducing the ketone in the presence of the less reactive carboxylic acid.
Theoretical Background: The Principle of Chemoselectivity
Chemoselectivity in this context is governed by the relative reactivity of the carbonyl groups. Ketones are generally more electrophilic and thus more susceptible to nucleophilic attack by hydride reagents than carboxylic acids.[2] While strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both functional groups, milder reagents exhibit a preference for the ketone.[3][4][5]
Sodium borohydride (NaBH₄) is the reagent of choice for this selective transformation.[3] It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive carbonyls such as esters and carboxylic acids under standard conditions.[3]
Protocol 1: Selective Reduction using Sodium Borohydride
This protocol details the chemoselective reduction of the ketone in the presence of the carboxylic acid.
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in methanol (10 mL per gram of starting material).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 20-30 minutes. Maintain the temperature below 10 °C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3). This will neutralize the excess NaBH₄ and the borate esters.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 1-2 hours |
| Temperature | 0-5 °C |
II. Reductive Amination: Gateway to Amine Derivatives
Reductive amination is a powerful method to convert the ketone into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction.
Theoretical Background: Imine Formation and In-Situ Reduction
The reaction of the ketone with a primary or secondary amine under mildly acidic conditions forms an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive than NaBH₄ and selectively reduce the protonated imine in the presence of the ketone.[6][7]
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes the synthesis of a secondary amine derivative.
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) in 1,2-dichloroethane (20 mL per gram of starting material), add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Rationale: The acid catalyzes the formation of the iminium ion.
-
Imination: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x volume).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
| Parameter | Value |
| Typical Yield | 60-80% |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
III. Carbon-Carbon Bond Formation: Olefination Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for converting the ketone into an alkene, thus enabling significant structural modifications.[8][9][10][11]
Theoretical Background: The Challenge of the Acidic Proton
Both the Wittig and HWE reactions utilize strongly basic ylide reagents.[11][12] The acidic proton of the carboxylic acid in the substrate will readily quench the ylide, preventing it from reacting with the ketone.[12][13] Therefore, protection of the carboxylic acid is mandatory for these transformations. A common strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester), which is unreactive towards the ylide.[14][15]
Protocol 3: Horner-Wadsworth-Emmons Olefination (after Esterification)
This protocol outlines the HWE reaction on the methyl ester of the starting material.
Part A: Esterification (Protection)
-
Reaction Setup: In a round-bottom flask, dissolve 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in methanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor by TLC.
-
Work-up: Cool the reaction, remove the methanol under reduced pressure, and dissolve the residue in ethyl acetate. Wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography to obtain the methyl ester.
Part B: HWE Reaction
Materials:
-
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous work-up materials
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool to 0 °C.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Ketone Addition: Cool the resulting ylide solution back to 0 °C and add a solution of the methyl ester of the starting material (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
-
Deprotection (Optional): The resulting ester can be hydrolyzed back to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
| Parameter | Value |
| Typical Yield (HWE) | 70-90% |
| Reaction Time | 12-16 hours |
| Key Consideration | Strict anhydrous conditions are essential. |
IV. α-Functionalization via Condensation Reactions
The methylene group alpha to the ketone (at the 6-position) is activated and can participate in condensation reactions, such as the Knoevenagel condensation.
Theoretical Background: Knoevenagel Condensation
The Knoevenagel condensation is a modification of the aldol condensation where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon bond.[16][17][18] The Doebner modification of the Knoevenagel condensation is particularly relevant as it is compatible with substrates containing carboxylic acid groups.[19]
Protocol 4: Knoevenagel-Doebner Condensation
This protocol describes the reaction of the tetralone with malonic acid.
Materials:
-
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Malonic acid
-
Pyridine
-
Piperidine (catalyst)
-
Dean-Stark trap (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) and malonic acid (1.5 eq) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Water is formed as a byproduct and can be removed using a Dean-Stark trap to drive the reaction to completion.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Product Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
Conclusion
The ketone moiety of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid offers a rich landscape for chemical derivatization. Successful manipulation of this functional group hinges on a thorough understanding of the chemoselectivity dictated by the coexisting carboxylic acid. The protocols outlined in this document provide a robust starting point for researchers to explore the synthetic potential of this valuable scaffold, enabling the development of novel chemical entities for drug discovery and other applications. Careful consideration of reaction conditions, particularly in the context of base-sensitive transformations, will ensure high-yielding and selective outcomes.
References
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Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]
-
Britannica. (2026, January 17). Carboxylic acid - Reduction, Reactivity, Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2015, July 18). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]
-
ACS Publications. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). Reactions of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
Nature. (2020, July 3). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2014, September 4). 18.13 The Wittig Reaction Forms an Alkene. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) The formation of ketones and aldehydes from carboxylic acids, structure-activity relationship for two competitive reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
Slideshare. (n.d.). Protection of carbonyl and carboxyl group. Retrieved from [Link]
-
ChemBK. (2024, April 9). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Retrieved from [Link]
-
Quora. (2018, May 11). What is the increasing reactivity order of aldehydes, ketones, and carboxylic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of α-keto acid and ketone by oxidoreductase. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, June 23). Horner-Wadsworth-Emmons reaction with ketone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, September 21). Wittig reaction in presence of carboxylic acids. Retrieved from [Link]
-
Chemdad. (n.d.). 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]
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Application Note & Protocol: The Strategic Role of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in a Novel Synthetic Approach to Palonosetron
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: Palonosetron, a second-generation 5-HT3 receptor antagonist, is a cornerstone in the management of chemotherapy-induced nausea and vomiting.[1][2] Its unique tricyclic structure imparts a higher binding affinity and a significantly longer plasma half-life compared to its predecessors.[3] The established synthetic routes to Palonosetron predominantly utilize (S)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid as a key starting material.[1][4] This document provides a comprehensive guide to the synthesis of Palonosetron, with a unique focus on the strategic use of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid as a readily available precursor to this key intermediate. We will first detail a robust protocol for the deoxygenation of the 5-oxo moiety and then proceed through the well-established subsequent steps of the Palonosetron synthesis. This approach offers a potential alternative route for the procurement and utilization of the core tetralin scaffold.
Part 1: From Latent Precursor to Key Intermediate: The Deoxygenation of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
While not the direct starting material in the classical synthesis, 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is a valuable and often more accessible precursor. The critical transformation is the reduction of the ketone at the 5-position to a methylene group. Two classical methods are well-suited for this purpose: the Wolff-Kishner reduction and the Clemmensen reduction.
Expertise & Experience: Choosing the Right Reduction
The choice between the Wolff-Kishner and Clemmensen reductions is dictated by the overall stability of the substrate to strongly basic or acidic conditions, respectively.
-
Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions, typically using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.[3][5] The carboxylic acid group will be deprotonated to its carboxylate salt under these conditions, which is generally stable and will be re-protonated upon acidic workup. This makes the Wolff-Kishner reduction a highly compatible choice.
-
Clemmensen Reduction: This method employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1][6][7] While effective for aryl ketones, the strongly acidic conditions could potentially lead to side reactions, though carboxylic acids are generally stable under these conditions.
For the purpose of this protocol, we will detail the Wolff-Kishner reduction due to its generally cleaner profile and the predictable behavior of the carboxylic acid group under basic conditions.
Experimental Protocol: Wolff-Kishner Reduction
Objective: To synthesize 5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid from 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid | 56461-21-3 | 190.19 g/mol | 19.0 g (0.1 mol) |
| Hydrazine hydrate (80%) | 7803-57-8 | 50.06 g/mol | 12.5 mL (0.2 mol) |
| Potassium hydroxide | 1310-58-3 | 56.11 g/mol | 16.8 g (0.3 mol) |
| Diethylene glycol | 111-46-6 | 106.12 g/mol | 150 mL |
| Hydrochloric acid (6M) | 7647-01-0 | - | As required for pH |
| Diethyl ether | 60-29-7 | - | For extraction |
| Anhydrous magnesium sulfate | 7487-88-9 | - | For drying |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (19.0 g), potassium hydroxide (16.8 g), and diethylene glycol (150 mL).
-
Addition of Hydrazine: To the stirred mixture, add hydrazine hydrate (12.5 mL).
-
Heating and Water Removal: Heat the mixture to 130-140 °C for 1 hour. During this time, water and excess hydrazine will distill off.
-
Decomposition of Hydrazone: Increase the temperature to 190-200 °C and maintain it for 3-4 hours, or until the evolution of nitrogen gas ceases. The reaction mixture will turn from a yellowish hue to a clearer solution.
-
Cooling and Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.
-
Acidification: Carefully acidify the aqueous solution to pH 2-3 with 6M hydrochloric acid. A precipitate will form.
-
Extraction: Extract the product with diethyl ether (3 x 100 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid.
Expected Yield: 80-90%.
Part 2: The Core Synthesis of Palonosetron
With the key intermediate, (S)-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, in hand (note: for the synthesis of the active enantiomer of Palonosetron, the enantiomerically pure (S)-acid is required, which can be obtained via resolution of the racemic acid or through asymmetric synthesis), we can proceed with the established multi-step synthesis of Palonosetron.
Step 1: Acylation with (S)-3-Amino-quinuclidine
Objective: To synthesize (S)-N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide.
Causality Behind Experimental Choices: This step involves the formation of an amide bond. The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride, which readily reacts with the primary amine of (S)-3-amino-quinuclidine. A non-nucleophilic base like triethylamine is used to scavenge the HCl generated during the reaction.
Experimental Protocol:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (S)-5,6,7,8-Tetrahydro-naphthalene-1-carboxylic acid | 4242-18-6 | 176.21 g/mol | 17.6 g (0.1 mol) |
| Thionyl chloride | 7719-09-7 | 118.97 g/mol | 11 mL (0.15 mol) |
| (S)-3-Amino-quinuclidine dihydrochloride | 119904-90-4 | 199.12 g/mol | 20.0 g (0.1 mol) |
| Triethylamine | 121-44-8 | 101.19 g/mol | 42 mL (0.3 mol) |
| Dichloromethane (DCM) | 75-09-2 | - | 300 mL |
Procedure:
-
Formation of Acyl Chloride: Suspend (S)-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid (17.6 g) in DCM (100 mL). Add thionyl chloride (11 mL) dropwise at 0 °C. Stir the mixture at room temperature for 2 hours. Remove the excess thionyl chloride and DCM under reduced pressure.
-
Amine Free Base Preparation: In a separate flask, suspend (S)-3-amino-quinuclidine dihydrochloride (20.0 g) in DCM (200 mL) and cool to 0 °C. Add triethylamine (42 mL) dropwise and stir for 30 minutes.
-
Coupling Reaction: Dissolve the crude acyl chloride in 50 mL of DCM and add it dropwise to the amine suspension at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Wash the reaction mixture with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.
Expected Yield: 75-85%.
Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)
Objective: To synthesize (3aS)-2-((S)-1-azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one.
Causality Behind Experimental Choices: This key cyclization step is typically achieved via a directed ortho metalation followed by reaction with a formylating agent, or through an intramolecular Friedel-Crafts type reaction. A strong base like n-butyllithium is used to deprotonate the amide and the aromatic ring, followed by reaction with a one-carbon electrophile like dimethylformamide (DMF). The resulting intermediate then cyclizes upon acidic workup.
Experimental Protocol:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (S)-N-((S)-1-azabicyclo[2.2.2]oct-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide | - | 284.40 g/mol | 28.4 g (0.1 mol) |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | - | 88 mL (0.22 mol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 400 mL |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 15.3 mL (0.2 mol) |
Procedure:
-
Reaction Setup: Dissolve the amide (28.4 g) in anhydrous THF (400 mL) under a nitrogen atmosphere and cool the solution to -78 °C.
-
Deprotonation: Add n-butyllithium (88 mL) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Formylation: Add anhydrous DMF (15.3 mL) dropwise.
-
Cyclization: Allow the reaction to warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Extract the product with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Expected Yield: 60-70%.
Step 3: Reduction of the Amide Carbonyl
Objective: To synthesize Palonosetron ( (3aS)-2-((S)-1-azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinoline).
Causality Behind Experimental Choices: The final step is the reduction of the lactam (amide) carbonyl group to a methylene group. A powerful reducing agent like lithium aluminum hydride (LAH) is typically used for this transformation.
Experimental Protocol:
| Reagent | CAS Number | Molecular Weight | Quantity |
| (3aS)-2-((S)-1-azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one | - | 296.42 g/mol | 29.6 g (0.1 mol) |
| Lithium aluminum hydride (LAH) | 16853-85-3 | 37.95 g/mol | 7.6 g (0.2 mol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 500 mL |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LAH (7.6 g) in anhydrous THF (200 mL) and cool to 0 °C.
-
Addition of Lactam: Dissolve the lactam (29.6 g) in anhydrous THF (300 mL) and add it dropwise to the LAH suspension.
-
Reaction: After the addition is complete, heat the mixture to reflux for 6 hours.
-
Workup (Fieser method): Cool the reaction to 0 °C and cautiously add, in sequence, 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and 22.8 mL of water. Stir the resulting granular precipitate for 30 minutes.
-
Isolation: Filter the solid and wash it thoroughly with THF. Combine the filtrate and washings and concentrate under reduced pressure to yield crude Palonosetron free base.
-
Salt Formation (Optional): The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in the same solvent.
Expected Yield: 85-95%.
Part 3: Visualization of the Synthetic Workflow
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Mechanism for the Wolff Kishner Reduction - Chad's Prep® [chadsprep.com]
- 3. byjus.com [byjus.com]
- 4. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 4242-18-6 [chemicalbook.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Utility of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in Fragment-Based Screening for BRD4 Bromodomain Inhibition
Introduction: The Strategic Value of the Tetralone Scaffold in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2][3] By screening small, low-complexity molecules, typically adhering to the "Rule of Three," FBDD allows for a more thorough exploration of chemical space, often yielding hits with high ligand efficiency.[4][5] These initial fragment hits, though typically weak binders, provide an excellent foundation for structure-guided optimization into potent and selective drug candidates.[6][7]
The tetralone scaffold, a bicyclic structure containing a fused benzene ring and a cyclohexanone, represents a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active compounds.[8][9][10] Its rigid, yet three-dimensional, character provides a robust framework for presenting chemical functionality in defined vectors, making it an ideal candidate for fragment libraries.
This application note details the utility of a specific tetralone-containing fragment, 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid , as a versatile starting point for FBDD campaigns. We will focus on its hypothetical application in a screening campaign against the first bromodomain of BRD4 (BRD4-BD1), a well-validated epigenetic reader domain and a prominent target in oncology and inflammatory diseases.[2][6][11]
Fragment Profile: 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
This fragment is an exemplary candidate for an FBDD library due to its physicochemical properties, which align perfectly with the principles of fragment design.
| Property | Value | "Rule of Three" Compliance |
| Molecular Formula | C₁₁H₁₀O₃ | N/A |
| Molecular Weight | 190.19 g/mol [12] | Yes (< 300 Da) |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 3 (ketone and carboxylic acid) | Yes (≤ 3) |
| Calculated logP (XLogP3) | ~1.5 (for isomer)[13] | Yes (≤ 3) |
| Rotatable Bonds | 1 | Yes (≤ 3) |
The presence of a carboxylic acid provides a key interaction point, often mimicking the acetylated lysine (KAc) side chain that bromodomains naturally recognize, while the ketone offers an additional hydrogen bond acceptor. The tetralone core provides a synthetically tractable scaffold, ripe for chemical elaboration to enhance potency and selectivity.[14]
Hypothetical Screening Campaign Against BRD4-BD1: A Multi-Step Approach
A successful FBDD campaign relies on a cascade of sensitive biophysical techniques to identify and validate true hits, mitigating the risk of false positives that can plague screens of weak-affinity compounds.[1][15] This section outlines a robust, multi-tiered protocol for screening 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid against the BRD4 bromodomain.
Caption: FBDD cascade for hit identification and validation.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is an ideal primary screening technique for FBDD due to its sensitivity, real-time nature, and relatively low protein consumption.[15][16][17] It directly measures the binding of the fragment to an immobilized target protein.
Objective: To rapidly identify fragments from a library that bind to BRD4-BD1.
Methodology:
-
Protein Immobilization: Recombinantly express and purify human BRD4-BD1 (residues 44-168) with an N-terminal His-tag. Immobilize the protein onto a CM5 sensor chip via standard amine coupling to a target density of ~8000-10000 Response Units (RU). Use a reference flow cell, mock-coupled without protein, to subtract non-specific binding.
-
Fragment Preparation: Prepare a 1 mM stock solution of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in 100% DMSO. For screening, dilute to a final concentration of 200 µM in running buffer (e.g., HBS-EP+ buffer with 2% DMSO). The DMSO concentration in the running buffer must precisely match that of the sample.[17]
-
Screening: Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.
-
Hit Criteria: A fragment is considered a primary hit if it shows a specific binding response (Reference cell subtracted) that is significantly above the background noise (e.g., > 20 RU) and displays a dose-dependent response in follow-up experiments.
Protocol 2: Orthogonal Hit Validation with NMR Spectroscopy
NMR-based methods are powerful for validating hits from primary screens as they detect binding in solution, eliminating artifacts from protein immobilization.[13][18] Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are two common ligand-observed experiments.[19][20]
Objective: To confirm the direct binding of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid to BRD4-BD1 in solution.
Methodology:
-
Sample Preparation: Prepare two samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.0, 150 mM NaCl).
-
Sample A (Reference): 100 µM of the fragment.
-
Sample B (Protein): 100 µM of the fragment with 5 µM of BRD4-BD1.
-
-
STD Experiment:
-
Acquire two spectra for Sample B: an "on-resonance" spectrum with selective saturation of protein resonances (e.g., at 0.5 ppm) and an "off-resonance" spectrum with saturation far from any protein or ligand signals (e.g., at 40 ppm).
-
Subtract the on-resonance from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that are in close proximity to the protein upon binding.[20]
-
-
WaterLOGSY Experiment:
-
This experiment leverages the transfer of magnetization from bulk water to the ligand via the protein.
-
Acquire WaterLOGSY spectra for both Sample A and Sample B. Non-binding compounds will show positive NOEs in both spectra. Binding compounds will show a sign inversion, resulting in negative NOE signals in the presence of the protein.[19]
-
-
Hit Confirmation: A confirmed hit will produce clear signals in the STD difference spectrum and show the characteristic sign inversion in the WaterLOGSY experiment.
Protocol 3: Structural Characterization by X-Ray Crystallography
The gold standard in FBDD is the determination of a high-resolution crystal structure of the fragment-protein complex.[4] This provides definitive proof of binding and reveals the precise binding mode, which is critical for guiding subsequent optimization efforts.
Objective: To determine the three-dimensional binding mode of the fragment within the KAc binding pocket of BRD4-BD1.
Methodology:
-
Crystallization: Crystallize apo-BRD4-BD1 using hanging-drop vapor diffusion. Typical conditions might involve mixing the protein (at ~10 mg/mL) with a reservoir solution containing PEG 3350 and a suitable salt.
-
Fragment Soaking: Transfer the apo-crystals to a cryoprotectant-containing solution supplemented with 1-5 mM of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Allow the fragment to soak into the crystal for several hours.
-
Data Collection and Structure Determination: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[7] Process the data and solve the structure by molecular replacement using the apo-BRD4-BD1 structure as a search model. The resulting electron density map should clearly show the bound fragment in the acetyl-lysine binding pocket.
Data Interpretation and Hit Prioritization
A successful FBDD campaign generates a wealth of data that must be carefully analyzed to prioritize the most promising fragments for chemical elaboration.
Illustrative Data for a Successful Hit:
| Parameter | Technique | Hypothetical Result | Interpretation |
| Binding Response | SPR | 45 RU at 200 µM | Clear, dose-dependent binding observed. |
| Binding Confirmation | NMR (STD/WaterLOGSY) | Positive | Confirms direct, specific binding in solution. |
| Target Stabilization | DSF | ΔTm = +3.5 °C | Fragment binding stabilizes the protein. |
| Dissociation Constant (K_d) | ITC | 350 µM | Weak but typical affinity for a fragment hit. |
| Binding Mode | X-Ray Crystallography | PDB: [Hypothetical ID] | Carboxylate forms key H-bonds with Asn140 and water; tetralone scaffold occupies hydrophobic region. |
| Ligand Efficiency (LE) | Calculated | 0.35 kcal/mol/heavy atom | Good LE, indicating efficient binding for its size. |
Ligand Efficiency (LE) Calculation: LE is a critical metric for normalizing binding affinity by molecular size, helping to identify fragments that are the most efficient binders.[12]
-
Formula: LE = -RT * ln(K_d) / N
-
Where R is the gas constant, T is the temperature in Kelvin, K_d is the dissociation constant, and N is the number of non-hydrogen (heavy) atoms.
-
-
For our fragment: With a K_d of 350 µM and 14 heavy atoms, the LE would be a promising starting point for optimization.[11]
From Hit to Lead: The Path Forward
The high-resolution crystal structure is the roadmap for the next phase: hit-to-lead optimization.
Caption: Structure-guided hit-to-lead optimization strategies.
Based on the hypothetical crystal structure, medicinal chemists can employ several strategies:
-
Fragment Growing: Synthesize analogs that extend from the tetralone scaffold into nearby pockets of the BRD4 binding site to pick up additional favorable interactions.
-
Fragment Linking: If another fragment is found to bind in an adjacent pocket, the two can be chemically linked to create a larger, higher-affinity molecule.
Conclusion
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid represents an ideal starting fragment for FBDD campaigns targeting epigenetic readers like the BRD4 bromodomain. Its "Rule of Three" compliance, combined with a synthetically tractable and pharmacologically relevant scaffold, makes it a high-value component of any fragment library. The multi-faceted screening and validation workflow detailed here provides a robust framework for identifying and characterizing its binding, paving the way for the structure-guided design of novel and potent therapeutic agents.
References
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]
-
Stanton, B. Z., et al. (2020). Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites. ACS Chemical Biology. [Link]
-
ChemBK. 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. [Link]
-
Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
-
Taylor & Francis Online. (2014). Phenotypic Screening and Fragment-Based Approaches to the Discovery of Small-Molecule Bromodomain Ligands. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
PubChem. 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. [Link]
-
Kim, Y., et al. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncotarget. [Link]
-
NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. [Link]
-
PubMed. (2020). Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites. [Link]
-
PubMed. (2012). Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. [Link]
-
PubChem. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. [Link]
-
Kramer, J. S., et al. (2020). Systematic Assessment of Fragment Identification for Multitarget Drug Design. ChemMedChem. [Link]
-
Carr, R. A. W., et al. (2017). 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Scientific Reports. [Link]
-
ResearchGate. Ligand efficiency and fragment-based drug discovery. [Link]
-
Velazquez-Campoy, A., et al. (2015). Streamlined Fragment-Based Discovery Platform for Targeting Structured RNAs. ACS Chemical Biology. [Link]
-
PubMed. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]
-
ResearchGate. Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. [Link]
-
Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. PMC. [Link]
-
Lotusfeet Pharma. 5,6,7,8-Tetrahydronaphthalene-1-carboxylic Acid 4242-18-6. [Link]
-
Bamborough, P., et al. (2012). Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery. Journal of Medicinal Chemistry. [Link]
-
Picaud, S., et al. (2013). Fragment Based Screening and Inhibitor Design against the BAZ2B Bromodomain. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Schematic illustration of the STD-NMR and the waterLOGSY experiments. [Link]
-
Demetri, G. D., et al. (2013). Fragment-Based Screening of the Bromodomain of ATAD2. Journal of Medicinal Chemistry. [Link]
-
MedChemComm. Fragments in bromodomain drug discovery. [Link]
-
PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. [Link]
-
ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]
-
MedSci.cn. Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]
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- 2. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-Based Screening of the Bromodomain of ATAD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 8. Covalent-Fragment Screening of BRD4 Identifies a Ligandable Site Orthogonal to the Acetyl-Lysine Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 2818493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 14756547 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. Fragments in bromodomain drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 15. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2011013095A1 - Processes for the preparation of palonosetron - Google Patents [patents.google.com]
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- 19. prepchem.com [prepchem.com]
- 20. Streamlined Fragment-Based Discovery Platform for Targeting Structured RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important intermediate. We will move beyond simple procedural outlines to explore the causality behind common issues, providing field-proven insights and robust troubleshooting strategies.
Overview of the Primary Synthetic Pathway
The most prevalent and logical approach to constructing the 5-oxo-tetrahydronaphthalene core is through an intramolecular Friedel-Crafts acylation.[1][2] This involves the acid-catalyzed cyclization of a substituted 4-phenylbutanoic acid precursor. The key challenge lies in achieving high yield and purity by controlling the regioselectivity of the ring closure and minimizing side reactions.
The following diagram outlines a common synthetic approach.
Caption: Proposed synthetic route to the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might observe during your synthesis, explaining the root cause and providing actionable solutions.
Question 1: My reaction has stalled. The final product is heavily contaminated with the uncyclized precursor, 4-(3-Carboxymethylphenyl)butanoic acid. How can I drive the reaction to completion?
Answer: This is a classic issue of incomplete intramolecular Friedel-Crafts acylation. The cyclization requires the generation of an acylium ion from the butanoic acid chain, which then acts as an electrophile to attack the aromatic ring.[3] Several factors can impede this process.
Root Cause Analysis:
-
Insufficient Catalyst Activity: The Lewis acid or superacid catalyst (e.g., PPA, MSA) may be old, hydrated, or used in insufficient quantity. Polyphosphoric acid (PPA) is particularly viscous and can be difficult to handle, leading to inaccurate measurement.[2]
-
Low Reaction Temperature: The activation energy for the intramolecular acylation is significant. Insufficient heat will result in a sluggish or stalled reaction.
-
Deactivation of the Aromatic Ring: The existing carboxylic acid group on the aromatic ring is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. While the alkyl chain is an activating, ortho-para director, the overall electronic character of the substrate makes it less reactive than an unsubstituted phenyl ring.
Troubleshooting Protocol:
-
Verify Catalyst Quality & Quantity: Use a fresh, unopened bottle of polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[2] For PPA, ensure it is heated gently (e.g., to 60-80 °C) to reduce its viscosity for easier and more accurate dispensing. A typical ratio is a 10 to 20-fold excess by weight of PPA to the substrate.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by taking small aliquots, quenching them, and analyzing by TLC or LC-MS. A common temperature range for PPA-mediated cyclizations is 80-100 °C.
-
Consider a Stronger Catalyst System: If PPA or MSA are ineffective, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a more powerful alternative that can often cyclize reluctant substrates.
Question 2: My reaction mixture turned into a dark, intractable tar. What causes this and how is it prevented?
Answer: Tar formation is indicative of polymerization and decomposition side reactions, which are common under harsh acidic and high-temperature conditions.
Root Cause Analysis:
-
Excessive Temperature: Overheating the reaction mixture provides the activation energy for undesirable intermolecular reactions. Instead of the acylium ion reacting intramolecularly, it can react with another molecule of the starting material, initiating a polymerization cascade.
-
Prolonged Reaction Time: Even at an optimal temperature, leaving the reaction for an extended period can lead to gradual decomposition of the product and starting material. The tetralone product itself can undergo further reactions under strong acid conditions.
-
Presence of Reactive Impurities: Impurities in the starting material can be more susceptible to polymerization.
Prevention Strategy:
-
Strict Temperature Control: Use an oil bath with a thermocouple and a stirrer-hotplate to maintain a stable, uniform temperature. Do not exceed 100-110 °C.
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate analytical technique (TLC, GC, or LC-MS). Quench the reaction as soon as the starting material has been consumed to an acceptable level.
-
Purify the Precursor: Ensure the 4-(3-Carboxymethylphenyl)butanoic acid precursor is of high purity before subjecting it to the harsh cyclization conditions. Recrystallization is often an effective purification method.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Question 3: My NMR analysis suggests the presence of an isomer. Instead of the 1-carboxylic acid, I seem to have formed 7-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. Why did this happen?
Answer: This is a problem of regioselectivity. The formation of the "wrong" isomer, in this case, 7-oxo instead of 5-oxo, points directly to an error in the structure of your precursor.
Root Cause Analysis: The intramolecular Friedel-Crafts acylation is governed by the established rules of electrophilic aromatic substitution.
-
The alkyl chain is an ortho, para-director.
-
The carboxylic acid group is a meta-director.
For the desired product, the cyclization must occur ortho to the alkyl chain and meta to the carboxylic acid group. This requires the precursor to be 4-(3-carboxyphenyl)butanoic acid .
If you have formed the 7-oxo isomer, it means your cyclization occurred para to the alkyl chain. This would happen if your starting material was actually 4-(2-carboxyphenyl)butanoic acid . In this case, the para position is sterically more accessible and electronically favorable, leading to the undesired regioisomer.
Corrective Action:
-
Confirm Precursor Identity: Before proceeding with the cyclization, you must rigorously confirm the structure of your substituted phenylbutanoic acid precursor using 1H NMR, 13C NMR, and MS analysis.
-
Re-evaluate Precursor Synthesis: Review the synthesis of your precursor. For example, if you used a Friedel-Crafts acylation of a substituted toluene with succinic anhydride, ensure you started with the correct toluene isomer to place the groups in the desired 1,3 (meta) relationship.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the intramolecular Friedel-Crafts cyclization step?
A1: The choice of catalyst depends on the reactivity of your substrate and the desired reaction conditions. Here is a comparison of common choices:
| Catalyst | Typical Conditions | Advantages | Common Side Products/Issues |
| Polyphosphoric Acid (PPA) | 80-100 °C, 10-20x weight excess | Inexpensive, effective for many substrates.[2] | Viscous/hard to handle, can cause charring at high temps. |
| Methanesulfonic Acid (MSA) | 80-110 °C, often used as solvent | Easy to handle (liquid), simplified workup.[2] | Can cause sulfonation as a side reaction if temps are too high. |
| Eaton's Reagent (P₂O₅ in MSA) | Room temp to 80 °C | Very powerful, effective for deactivated substrates. | Can be too aggressive, leading to decomposition if not controlled. |
| Aluminum Chloride (AlCl₃) | 0 °C to RT, in solvent like DCM | Classic Lewis acid. | Requires stoichiometric amounts as it complexes with the product ketone; moisture sensitive.[4][5] |
For this specific synthesis, PPA and MSA are the most commonly reported and offer a good balance of reactivity and ease of use.[2]
Q2: How critical is the workup procedure after the cyclization?
A2: The workup is absolutely critical for both safety and product purity. The reaction must be quenched by carefully and slowly adding the hot, acidic reaction mixture to a large volume of ice-water with vigorous stirring. This neutralizes the potent acid and precipitates the crude product. Failure to do this slowly can result in a violent, exothermic reaction. The precipitated solid should then be thoroughly washed with water to remove any residual acid before proceeding with purification.
Q3: What is the recommended method for purifying the final product?
A3: The primary method for purifying 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is recrystallization . A suitable solvent system might be ethanol/water or ethyl acetate/hexanes. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold, while the main impurities (like the uncyclized starting material) remain in the cold mother liquor. If isomeric impurities are present, column chromatography on silica gel may be necessary, though this is less ideal for large-scale work.
References
-
Holden, M. S., Crouch, R. D., & Barker, K. A. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. Journal of Chemical Education. [Link]
-
Holden, M. S., Crouch, R. D., & Barker, K. A. (n.d.). Formation of α-Tetralone by Intramolecular Friedel-Crafts Acylation. J. Chem. Educ. 1998, 75, 5, 570. [Link]
-
ChemBK. (2024). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2009). Synthesis of α-tetralone by intramolecular acylation of 4-phenylbutyric acid in a fixed bed reactor. [Link]
- Google Patents. (n.d.). Synthesis of 4-phenylbutyric acid.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
PG.CHEMEASY. (2019). friedel-crafts acylation reaction. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Regioselective Synthesis of 1-Carboxy-5-Tetralone
Welcome to the technical support guide for the synthesis of 1-carboxy-5-tetralone and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The inherent challenge lies in achieving precise regiochemical control, a common hurdle in multi-substituted aromatic systems. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you achieve your synthetic goals efficiently and reproducibly.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental principles governing the regioselectivity of this synthesis.
Q1: What is the primary obstacle in the regioselective synthesis of 1-carboxy-5-tetralone?
A1: The principal challenge is controlling the position of electrophilic substitution on the aromatic ring. Most synthetic routes involve an intramolecular Friedel-Crafts acylation (a cyclization step) to form the tetralone core. When the benzene ring precursor is already substituted (e.g., with a methoxy group to create 5-methoxy-1-tetralone), the cyclization can occur at two different positions: ortho or para to the existing group.[1] The methoxy group, for instance, is an ortho, para-director, meaning it activates both positions for electrophilic attack. This often leads to a mixture of the desired 5-substituted product and the undesired 7-substituted isomer, complicating purification and reducing the overall yield.
Q2: How do electronic effects and steric hindrance influence the regiochemical outcome in the key cyclization step?
A2: Both factors are in constant interplay.
-
Electronic Effects: Activating groups, like alkoxy or alkyl groups, donate electron density to the aromatic ring, primarily at the ortho and para positions. This is due to resonance and inductive effects, which stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack at these sites.[2]
-
Steric Hindrance: The physical size of both the existing substituent on the ring and the incoming electrophile (the acyl chain that is cyclizing) can prevent the reaction from occurring at the more crowded ortho position.[3] Therefore, the para position, being less sterically hindered, is often the favored site of reaction, especially with bulky groups.[1] Achieving the desired 5-substituted product requires the ortho pathway, which can be challenging to enforce.
Q3: Aside from intramolecular Friedel-Crafts acylation, what other synthetic strategies exist?
A3: While Friedel-Crafts reactions are the most common, other advanced methods are being explored. These include:
-
Diels-Alder Reactions: Building the bicyclic system through a [4+2] cycloaddition can offer excellent control but requires specifically functionalized dienes and dienophiles, which may involve lengthy preliminary syntheses.[4]
-
Direct C-H Carboxylation: Modern methods using transition metal catalysts (e.g., Rhodium, Palladium) can directly install a carboxyl group onto a C-H bond.[5] However, applying this to a pre-formed 5-tetralone scaffold with high regioselectivity at the 1-position is non-trivial and represents a developing area of research.
-
Multi-step Routes with Orthogonal Protecting Groups: A sophisticated strategy involves installing functionalities with different protecting groups that can be removed selectively, allowing for directed reactions at specific positions. This offers ultimate control but significantly increases the number of synthetic steps.
Section 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section is formatted to address specific problems you may encounter in the lab.
Q1: My Friedel-Crafts cyclization is producing a mixture of the desired 5-substituted tetralone and the 7-substituted isomer. How can I improve the regioselectivity?
A1: This is the most common issue. An inseparable mixture of isomers points to a lack of regiocontrol in the cyclization step.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Friedel-Crafts reactions are often kinetically controlled. Lowering the temperature (e.g., from room temperature to 0 °C or -20 °C) can increase the activation energy barrier for the formation of the thermodynamically less stable isomer, potentially favoring one pathway over the other.
-
Change the Lewis Acid: The size and strength of the Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄) can influence the transition state. A bulkier Lewis acid may increase steric repulsion at the ortho position, paradoxically favoring the undesired para cyclization. Experiment with different Lewis acids; sometimes a milder one like ZnCl₂ or even a Brønsted acid like polyphosphoric acid (PPA) can yield different isomer ratios.
-
Modify the Solvent: The solvent can affect the solvation of intermediates and the effective bulk of the catalyst.[3] Switching from a non-polar solvent like dichloromethane (DCM) or carbon disulfide (CS₂) to a more polar one like nitrobenzene (use with caution) can alter the product distribution.
-
Re-evaluate the Starting Material: The directing group on your precursor is critical. If steric hindrance is preventing the desired ortho cyclization, you may need to redesign the synthesis to use a smaller or electronically different directing group that can be modified later.
Q2: The Friedel-Crafts cyclization is not proceeding, and I am recovering my starting material. What is the cause?
A2: A stalled reaction typically points to a deactivated aromatic ring or issues with the catalyst.
Troubleshooting Steps:
-
Check for Deactivating Groups: Friedel-Crafts reactions fail on aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[6] Ensure your precursor does not contain such groups. The carboxyl group itself is deactivating, which is why the cyclization to form the tetralone must precede its installation or the carboxyl group must be present in a protected form (e.g., as an ester).
-
Verify Catalyst Activity and Stoichiometry: Lewis acids like AlCl₃ are highly hygroscopic and can be deactivated by moisture. Use freshly opened or properly stored catalyst. For acylations, the catalyst complexes with the newly formed ketone, so slightly more than one equivalent is required.[7]
-
Look for Catalyst-Inhibiting Functional Groups: Functional groups with lone pairs, such as amines (-NH₂) or hydroxyls (-OH), can act as Lewis bases and coordinate strongly with the Lewis acid catalyst, effectively poisoning it and deactivating the ring.[6] These groups must be protected before the Friedel-Crafts step.
Q3: I successfully synthesized the carboxylated tetralone, but it decarboxylates during purification. How can I prevent this?
A3: The target molecule, 1-carboxy-5-tetralone, is a β-keto acid. This structural motif is prone to decarboxylation (loss of CO₂) upon heating.[8]
Troubleshooting Steps:
-
Avoid High Temperatures: This is the most critical factor. Concentrate your product solutions at reduced pressure and low temperatures (e.g., using a rotary evaporator with a water bath at ≤ 30-40 °C). Avoid heating during workup or chromatography.
-
Control pH During Workup: The decarboxylation mechanism is often facilitated under acidic conditions where the carboxyl group is protonated. While the free acid is desired, prolonged exposure to strong acid and heat should be avoided. Perform aqueous extractions quickly and with cooled solutions.
-
Use Mild Purification Techniques: If possible, purify the compound by crystallization from a suitable solvent system at room temperature or below. If column chromatography is necessary, use a fast-flow technique and do not let the compound sit on the silica gel for an extended period.
Section 3: Recommended Synthetic Pathway & Protocol
A common and effective strategy for synthesizing a 1-carboxy-5-tetralone derivative is via a Haworth-type synthesis starting from a substituted benzene and a cyclic anhydride. This approach establishes the carbon skeleton and key functionalities early in the sequence.
Workflow: Synthesis of 1-Carboxy-5-methoxy-tetralone
This workflow illustrates the logical progression from commercially available starting materials to the target scaffold.
Detailed Protocol: Step 1 - Friedel-Crafts Acylation
This protocol details the first critical step where regioselectivity is established.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 200 mL).
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Reagent Addition: In a separate flask, dissolve 2-methylanisole (1.0 equivalent) and succinic anhydride (1.05 equivalents) in anhydrous DCM (50 mL).
-
Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly pouring it over crushed ice containing concentrated HCl (50 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid, β-(4-methoxy-2-methylbenzoyl)propionic acid, can be purified by recrystallization from a mixture of ethanol and water. Note: The acylation occurs para to the methoxy group due to the steric hindrance of the ortho methyl group.
Section 4: Understanding Competing Pathways
The regiochemical outcome of the initial Friedel-Crafts acylation is determined by the stability of the intermediate carbocation (arenium ion). The following diagram illustrates why both ortho and para positions are electronically activated by a methoxy group.
Section 5: Data Summary - Comparison of Synthetic Strategies
| Strategy | Key Reaction | Regioselectivity Control | Pros | Cons |
| Haworth Synthesis | Intramolecular Friedel-Crafts Acylation | Moderate; dependent on directing groups, catalyst, and temperature. | Convergent; uses common starting materials. | Often produces isomer mixtures; sensitive to deactivating groups. |
| Diels-Alder Cycloaddition | [4+2] Cycloaddition | Excellent; controlled by the structure of the diene and dienophile. | Highly predictable regiochemistry; creates multiple stereocenters. | Requires complex, multi-step synthesis of reaction partners.[4] |
| Direct C-H Carboxylation | Transition Metal Catalysis | Developing; relies on directing groups for C-H activation. | Atom economical; reduces step count. | Limited substrate scope; catalyst can be expensive; regioselectivity is a current challenge.[5] |
References
- ReelMind.ai. Ortho/Para Directors: Navigating Organic Chemistry.
- Chemistry Stack Exchange. (2020). Directing effect in Intramolecular Friedel Crafts Alkylation.
- University of Calgary. Ch12: Friedel-Crafts limitations.
- Chemistry Steps. Ortho, Para, Meta.
- Benchchem. (2025). Technical Support Center: Friedel-Crafts Acylation of Activated Benzene Rings.
- Morsch, et al. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- University of Calgary. Ch19: Decarboxylation of RCO2H.
- ChemTalk. (2023). Decarboxylation.
- Organic Chemistry Portal. Synthesis of tetralones.
- Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc.
- Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. (2023). Molecules.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. reelmind.ai [reelmind.ai]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Decarboxylation | ChemTalk [chemistrytalk.org]
Technical Support Center: Potassium Permanganate Oxidation of Tetralin Derivatives
Welcome to the technical support center for the potassium permanganate (KMnO₄) oxidation of tetralin derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful oxidation reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, ensuring both accuracy and efficiency in your work.
I. Troubleshooting Guide
This section addresses common problems encountered during the potassium permanganate oxidation of tetralin derivatives. The question-and-answer format is designed to provide direct and actionable solutions.
Problem 1: Low or No Conversion of the Starting Tetralin Derivative
Q: I've set up my reaction with tetralin, potassium permanganate, and a solvent, but upon analysis (TLC, GC-MS), I'm seeing mostly unreacted starting material. What could be the issue?
A: This is a frequent challenge that can stem from several factors related to reagent activity, reaction conditions, and substrate properties. Let's break down the potential causes and solutions:
-
Insufficient Permanganate Activity: Potassium permanganate is a strong oxidant, but its effectiveness can be compromised.[1][2]
-
Cause: Old or improperly stored KMnO₄ may have decomposed.
-
Solution: Use freshly purchased, finely ground potassium permanganate. Ensure it's stored in a tightly sealed, opaque container to protect it from light and moisture.
-
-
Phase Transfer Issues: The reaction is often biphasic (aqueous KMnO₄ and organic tetralin derivative). Efficient interaction between the two phases is critical.
-
Cause: Poor mixing or the absence of a phase-transfer catalyst (PTC) can severely limit the reaction rate.
-
Solution:
-
Vigorous Stirring: Ensure your reaction mixture is being stirred vigorously to maximize the interfacial area between the aqueous and organic phases.
-
Phase-Transfer Catalysis: The use of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can shuttle the permanganate ion into the organic phase, dramatically accelerating the reaction.
-
-
-
Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy of the oxidation.
-
Cause: The reaction may be running at a temperature that is too low for the specific tetralin derivative.
-
Solution: While the reaction is often run at elevated temperatures, carefully increasing the temperature in increments (e.g., 10 °C at a time) can improve the reaction rate. Be cautious, as higher temperatures can also lead to more side products.
-
-
pH of the Medium: The oxidizing power of permanganate is highly dependent on the pH of the reaction medium.[2]
-
Cause: In neutral or slightly acidic conditions, the reaction can be sluggish.
-
Solution: The oxidation of alkylarenes is typically more efficient under basic or acidic conditions.[1][2] For many tetralin derivatives, conducting the reaction in an aqueous basic solution (e.g., with NaOH or KOH) can be beneficial.
-
Problem 2: Formation of a Brown Precipitate (MnO₂) and Reaction Stalling
Q: My reaction starts, the purple color of the permanganate disappears, but then a thick brown precipitate forms, and the reaction seems to stop. What is happening?
A: The brown precipitate is manganese dioxide (MnO₂), the reduced form of the permanganate ion in neutral or slightly alkaline conditions.[2] Its formation is a visual indicator that the oxidation is occurring. However, it can also lead to the passivation of the permanganate and hinder the reaction.
-
Cause: As the reaction proceeds, the MnO₂ can coat the surface of the unreacted potassium permanganate, preventing it from oxidizing the tetralin derivative. This is particularly problematic in heterogeneous reaction mixtures.
-
Solutions:
-
Stirring and Grinding: In addition to vigorous stirring, ensuring the KMnO₄ is finely powdered at the start can help.
-
Solvent System: Employing a co-solvent system, such as tert-butanol/water, can sometimes help to keep the reaction mixture more homogeneous and reduce the coating effect of MnO₂.
-
Controlled Addition: Instead of adding all the KMnO₄ at once, a slow, portion-wise addition can maintain a more consistent concentration of the active oxidant and minimize the passivating effect of the MnO₂.
-
Problem 3: Over-oxidation and Formation of Phthalic Acid Derivatives
Q: My desired product is the corresponding α-tetralone, but I'm observing significant amounts of a dicarboxylic acid, likely a phthalic acid derivative. How can I prevent this over-oxidation?
A: This is a classic challenge with powerful oxidants like KMnO₄. The initial oxidation of the benzylic position is often followed by further oxidation of the aliphatic ring, leading to cleavage and the formation of dicarboxylic acids.[3][4]
-
Key Factors Influencing Over-oxidation:
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures are the primary culprits.
-
Stoichiometry of KMnO₄: Using a large excess of potassium permanganate will drive the reaction towards the more oxidized products.
-
-
Strategies to Minimize Over-oxidation:
-
Careful Monitoring: Closely monitor the reaction progress using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired product has formed.
-
Stoichiometric Control: Carefully calculate and use a stoichiometric amount of KMnO₄, or a slight excess, rather than a large excess.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will slow down both the desired reaction and the over-oxidation. This often requires longer reaction times but can significantly improve selectivity.
-
Problem 4: Complex Mixture of Byproducts and Difficult Purification
Q: My crude reaction mixture is a complex mess of products, making purification a nightmare. What are the likely byproducts, and how can I simplify the product distribution?
A: The oxidation of tetralin derivatives can indeed lead to a variety of byproducts, especially under harsh conditions. Understanding these potential side reactions is key to optimizing your procedure.
-
Common Byproducts and Their Origins:
-
α-Tetralone and α-Tetralol: These are often the initial products of benzylic oxidation.[5] The alcohol (α-tetralol) can be further oxidized to the ketone (α-tetralone).[6]
-
Diols: Under milder, cold, and dilute conditions, KMnO₄ can hydroxylate the aromatic ring or the aliphatic ring, leading to diol formation.[7][8]
-
Ring-Opened Products (Dicarboxylic Acids): As discussed, harsh conditions can lead to the cleavage of the aliphatic ring to form phthalic acid or its derivatives.[3]
-
Naphthol Derivatives: Further oxidation and aromatization can lead to the formation of naphthol derivatives.[6]
-
-
Strategies for a Cleaner Reaction:
-
Optimize Reaction Conditions: Systematically vary temperature, reaction time, and the amount of KMnO₄ to find the optimal balance that favors the formation of your desired product. A design of experiments (DoE) approach can be very effective here.
-
Choice of Solvent: The solvent can influence the reaction's selectivity. Experiment with different solvent systems (e.g., aqueous base, acetic acid, acetone, tert-butanol/water).
-
pH Control: The pH can significantly impact the product distribution. For example, under acidic conditions, the oxidizing power of permanganate is at its peak, which may lead to more over-oxidation.[2]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the potassium permanganate oxidation of a tetralin derivative?
A1: The reaction typically proceeds via a free-radical mechanism. The initial and rate-determining step is believed to be the abstraction of a hydrogen atom from the benzylic position (the carbon atom adjacent to the aromatic ring) by the permanganate ion.[9][10] This is because the C-H bond at the benzylic position is weakened due to resonance stabilization of the resulting benzylic radical. The reaction only works if there is at least one hydrogen on the benzylic carbon.[8][11] From there, a series of rapid oxidation steps occur, leading to the formation of an alcohol, which is then further oxidized to a ketone. Under more forcing conditions, the aliphatic ring can be cleaved to yield a dicarboxylic acid.
Caption: Simplified reaction pathway for tetralin oxidation.
Q2: Why is the benzylic position preferentially oxidized?
A2: The benzylic C-H bonds are weaker than other aliphatic C-H bonds in the molecule. This is due to the resonance stabilization of the intermediate benzylic radical that is formed upon hydrogen abstraction. The unpaired electron in the benzylic radical can be delocalized into the adjacent aromatic ring, making this radical more stable and easier to form.[9]
Q3: Can I use other oxidizing agents besides potassium permanganate?
A3: Yes, several other oxidizing agents can be used for the synthesis of α-tetralones from tetralin derivatives, each with its own advantages and disadvantages.[12] Some common alternatives include:
-
Chromium Trioxide (CrO₃): A strong oxidizing agent, often used in acetic acid. It is, however, highly toxic and poses environmental concerns.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A milder and more selective oxidizing agent for benzylic oxidation.[12]
-
tert-Butyl Hydroperoxide (TBHP) with a catalyst: This system can offer good selectivity for the formation of α-tetralones.
The choice of oxidant will depend on the specific substrate, desired selectivity, and safety/environmental considerations.
Q4: How does the presence of substituents on the aromatic ring affect the reaction?
A4: Substituents on the aromatic ring can have a significant electronic effect on the reaction.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aromatic ring, which can activate the ring towards oxidation. This may lead to more side reactions involving the aromatic ring itself.
-
Electron-withdrawing groups (e.g., -NO₂, -CN): These groups decrease the electron density of the aromatic ring, making it more resistant to oxidation. However, they can also slightly deactivate the benzylic position towards oxidation.
In general, the primary site of attack remains the benzylic position due to the inherent reactivity of the C-H bonds at that site.
Q5: What is a standard experimental protocol for the oxidation of tetralin to α-tetralone using KMnO₄?
A5: Below is a general, illustrative protocol. Note: This protocol should be adapted and optimized for your specific tetralin derivative and laboratory conditions.
Experimental Protocol: Oxidation of Tetralin
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the tetralin derivative (1 equivalent) and a suitable solvent system (e.g., 1:1 tert-butanol:water).
-
Reagent Addition: While stirring vigorously, add finely powdered potassium permanganate (e.g., 2-3 equivalents) portion-wise over a period of 30-60 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC. The purple color of the permanganate will dissipate as it is consumed, and a brown precipitate of MnO₂ will form.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the excess permanganate by adding a saturated solution of sodium bisulfite (NaHSO₃) or by bubbling sulfur dioxide (SO₂) gas through the mixture until the purple color disappears and the MnO₂ is dissolved.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization to obtain the desired α-tetralone.
Caption: General experimental workflow for tetralin oxidation.
III. Data Summary
The following table summarizes the typical products and byproducts observed in the potassium permanganate oxidation of unsubstituted tetralin under different conditions. Yields are illustrative and will vary depending on the specific substrate and reaction parameters.
| Condition | Major Product(s) | Common Byproduct(s) |
| Mild: Cold, dilute, neutral KMnO₄ | α-Tetralol, α-Tetralone | Diols |
| Moderate: Hot, basic KMnO₄ | α-Tetralone | α-Tetralol, Phthalic Acid |
| Harsh: Hot, acidic, excess KMnO₄ | Phthalic Acid | α-Tetralone, other ring-opened fragments |
IV. References
-
Martan, M., Manassen, J., & Vofsi, D. (1970). Oxidation of tetralin, α tetralol and α tetralone. Tetrahedron, 26(15), 3815–3827.
-
Study.com. (n.d.). What aromatic product do you expect to obtain from the oxidation of the mentioned substance with KMnO4?
-
Reddit. (2024). Does anyone know the reaction mechanism of the oxidation of tetraline using KMnO4/H2O?
-
Globe Thesis. (2023). Study On The Oxidation Of Tetralin.
-
Physics Wallah. (2022). Potassium Permanganate.
-
Schrader, S., et al. (1993). Metabolism of tetralin (1,2,3,4-tetrahydronaphthalene in Corynebacterium sp. Strain C125. Applied and Environmental Microbiology, 59(2), 567-72.
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Chemguide. (n.d.). Alkenes and potassium manganate(VII) (permanganate).
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Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4.
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Patsnap Synapse. (2024). What is the mechanism of Potassium Permanganate?
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National Institutes of Health. (n.d.). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities.
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Reaction Repo. (n.d.). Potassium Permanganate Oxidation.
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ResearchGate. (n.d.). The tetralin degradation pathway in the S. macrogolitabida strain...
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askIITians. (n.d.). By aerial oxidation, which one of the following gives phthalic acid?
-
ResearchGate. (n.d.). Illustration of the oxidation of 1-tetranol (alcohol of tetralin).
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Quora. (2020). Why do alkylarenes react with alkaline KMnO4, but not benzene?
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ResearchGate. (n.d.). Scheme 7. Oxidation of tetralin.
-
IOSR Journal. (n.d.). Permanganate Oxidation mechanisms of Alkylarenes.
-
Brainly.in. (2020). name the product obtained by the oxidation of 1,2,3,4-tetrahydronaphthalene with acidified potassium permanganate.
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PubMed. (2005). Oxidation of alkylarenes using aqueous potassium permanganate under cavitation: comparison of acoustic and hydrodynamic techniques.
-
ResearchGate. (n.d.). Oxidation of alkylarenes to the corresponding acids using aqueous potassium permanganate by hydrodynamic cavitation.
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ResearchGate. (n.d.). Mechanism of the liquid‐phase oxidation of cumene, cyclohexene and tetralin catalysed by MnO2.
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Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium.
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ResearchGate. (n.d.). Formation of phthalic anhydride from nighttime oxidation of various heterocyclic volatile organic compounds: implications for wildfire smoke.
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Google Patents. (n.d.). US3721708A - Process for the preparation of o-phthalic acid.
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Chemistry Stack Exchange. (2018). Side chain oxidation with KMnO4/H+.
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Triazines and related products. Part 20. Oxidation of 1-(arylazo)-piperidines with potassium permanganate.
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PubMed Central. (n.d.). Oxidative metabolism of phthalic acid by soil pseudomonads.
-
PubMed. (2016). Oxidation of cefazolin by potassium permanganate: Transformation products and plausible pathways.
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ResearchGate. (n.d.). Tetradecyltrimethylammonium permanganate: a novel potassium permanganate derived reagent for trans-dichlorination, trans-dibromination and cis-dihydroxylation of olefins.
-
PubMed. (n.d.). Destruction efficiencies and dynamics of reaction fronts associated with the permanganate oxidation of trichloroethylene.
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troubleshooting catalytic hydrogenation of naphthalene carboxylic acids
Welcome to the Technical Support Center for Catalytic Hydrogenation. As Senior Application Scientists, we understand the nuances and challenges involved in complex chemical transformations. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions for the catalytic hydrogenation of naphthalene carboxylic acids. We'll move beyond simple procedural lists to explore the causality behind experimental outcomes, ensuring your work is both successful and reproducible.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section tackles the most frequent issues encountered during the hydrogenation of naphthalene carboxylic acids. Each question is framed around a specific problem, followed by a detailed, stepwise solution grounded in established chemical principles.
Q1: My hydrogenation reaction shows low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion is a common but frustrating issue, typically stemming from one of three areas: the catalyst, the reaction conditions, or the hydrogen supply. Let's break down the diagnostic process.
Step 1: Verify Catalyst Activity The most common culprit is an inactive catalyst.
-
Catalyst Poisoning: Heterogeneous catalysts are highly susceptible to poisoning. Trace impurities in your starting material, solvent, or hydrogen gas can irreversibly bind to the active metal sites. Common poisons include sulfur (from thiols, thioethers), nitrogen (some amines, pyridines), and halides.[1][2]
-
Solution: Purify your naphthalene carboxylic acid substrate (e.g., recrystallization, chromatography). Use high-purity, degassed solvents. If you suspect your substrate contains poisons, you can try filtering a test reaction through a small plug of the spent catalyst; if the filtrate reacts with fresh catalyst, poisoning is confirmed.[1]
-
-
Improper Handling/Storage: Catalysts, especially pyrophoric ones like Raney Nickel or highly active catalysts like Pd/C, can be deactivated by improper handling. Exposure to air can oxidize the active metal surface.
-
Solution: Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon). Ensure the catalyst was stored correctly according to the manufacturer's instructions. If using a new bottle of catalyst fails to solve the issue, the problem likely lies elsewhere.[1]
-
-
Insufficient Catalyst Loading: While catalytic, the reaction requires a sufficient number of active sites.
-
Solution: As a starting point, use a 5-10% w/w loading of the catalyst relative to the substrate. You can incrementally increase this loading in subsequent experiments if conversion remains low.
-
Step 2: Confirm Hydrogen Delivery Your reaction cannot proceed without an adequate supply of hydrogen.
-
Leaks: A leak in your apparatus is a simple but often overlooked problem, especially in balloon hydrogenations.[3]
-
Solution: Carefully check all seals and connections. For balloon setups, ensure the needle is not blocked and that the balloon is securely fastened. For pressurized reactors, perform a leak test with an inert gas before introducing hydrogen.
-
-
Insufficient Pressure: The reduction of aromatic rings is often thermodynamically demanding and requires sufficient hydrogen pressure to proceed efficiently.[1][4]
-
Solution: If a balloon setup (approx. 1 atm) is failing, move to a high-pressure reactor (e.g., a Parr shaker). Start with a pressure of 3-5 bar (approx. 45-75 psi) and increase if necessary. Many naphthalene hydrogenations require significantly higher pressures to achieve full conversion to the decalin derivative.[5]
-
Step 3: Optimize Reaction Conditions If the catalyst and hydrogen supply are sound, the issue may be kinetic.
-
Temperature: Hydrogenation of stable aromatic systems often has a significant activation energy barrier.
-
Solution: While many hydrogenations can run at room temperature, gently heating the reaction to 40-60 °C can dramatically increase the rate. However, be aware that higher temperatures can sometimes negatively impact selectivity.[6]
-
-
Solvent & Solubility: The reaction is a three-phase system (solid catalyst, liquid solvent/substrate, gaseous hydrogen). Poor solubility of the substrate or poor mass transfer of hydrogen can limit the reaction rate.
-
Solution: Ensure your naphthalene carboxylic acid is fully dissolved in the chosen solvent. Common solvents include methanol, ethanol, and ethyl acetate.[3][7] If solubility is an issue, consider alternative solvents like THF or adding a co-solvent like acetic acid, which can sometimes accelerate the reaction.[3] Vigorous stirring is crucial to facilitate mass transfer between the three phases.
-
Below is a systematic workflow to diagnose a failed hydrogenation reaction.
Caption: A troubleshooting workflow for low conversion.
Q2: I'm struggling with selectivity. How can I favor the fully saturated decalin-carboxylic acid over the partially hydrogenated tetralin derivative?
A2: Controlling selectivity between the partially hydrogenated tetralin and fully saturated decalin is a classic challenge. The first hydrogenation to tetralin is generally much faster than the second hydrogenation to decalin because the aromaticity of the second ring is more pronounced.[8][9] Achieving full saturation requires pushing the reaction harder.
Key Strategies for Maximizing Decalin Formation:
-
Catalyst Selection: Different metals have varying activities.
-
Rhodium (Rh) and Ruthenium (Ru): These are generally more active for aromatic ring hydrogenation than palladium. Rh/C or Ru/C are excellent first choices for achieving full saturation.[10][11]
-
Platinum (Pt): PtO₂ (Adam's catalyst) or Pt/C are also highly effective and often used for complete reductions.[12]
-
Palladium (Pd): While very common, Pd catalysts sometimes have a tendency to stop at the tetralin stage under mild conditions.[13]
-
Nickel (Ni): Nickel-based catalysts (e.g., Raney Ni, Ni/Al₂O₃) can achieve full hydrogenation but typically require more forcing conditions (higher temperature and pressure) than noble metals.[5][14]
-
-
Reaction Conditions: To drive the reaction to completion, you need to overcome the higher activation energy of the second hydrogenation.
-
Increase Hydrogen Pressure: This is often the most effective method. Increasing H₂ pressure from 1 atm to 10-40 bar (150-600 psi) significantly favors the formation of the fully saturated product.[9]
-
Increase Temperature: Raising the temperature to 60-100 °C can provide the necessary energy, but monitor for potential side reactions.[5]
-
Prolong Reaction Time: The second hydrogenation is slower, so simply extending the reaction time may be sufficient to convert the intermediate tetralin to the final decalin product. Monitor the reaction by an appropriate method (TLC, LC-MS, GC-MS) to determine the optimal time.
-
The table below provides a starting point for reaction conditions based on your desired product.
| Parameter | For Tetralin Derivative (Partial) | For Decalin Derivative (Complete) |
| Catalyst | Pd/C, Ni-based (e.g., NiZn/Al₂O₃)[15] | Rh/C, Ru/C, Pt/C, PtO₂[10][11][12] |
| H₂ Pressure | 1-5 bar (Atmospheric to ~70 psi) | 10-50 bar (~150-735 psi) or higher |
| Temperature | 25-50 °C | 50-100 °C |
| Reaction Time | 2-10 hours (monitor closely) | 12-48 hours |
Q3: How does the position of the carboxylic acid on the naphthalene ring affect the hydrogenation?
A3: The position and electronic nature of substituents can significantly influence the regioselectivity of the hydrogenation—that is, which of the two rings is reduced first.
-
General Rule: For substituted naphthalenes, hydrogenation often occurs preferentially on the unsubstituted ring.[16] This is due to a combination of steric hindrance and electronic effects from the substituent.
-
1-Naphthoic Acid vs. 2-Naphthoic Acid: Mechanistic studies on related substituted naphthalenes suggest that the electronic and steric profile of a substituent at the C1 (alpha) position versus the C2 (beta) position can lead to different regioselectivities.[17] For a carboxylic acid, which is an electron-withdrawing group, it deactivates the ring to which it is attached, further favoring the reduction of the other, more electron-rich ring. Therefore, for both 1- and 2-naphthoic acid, you would expect to initially form the corresponding 5,6,7,8-tetrahydro-naphthoic acid.
The overall workflow for a typical hydrogenation experiment is outlined below.
Caption: Standard experimental workflow for catalytic hydrogenation.
Frequently Asked Questions (FAQs)
-
Q: Can the carboxylic acid group itself be reduced during hydrogenation?
-
A: It is generally difficult to reduce a carboxylic acid to an alcohol via catalytic hydrogenation.[18] This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄). Under most standard catalytic hydrogenation conditions (using Pd, Pt, Rh, Ru), the carboxylic acid group is stable and will not be reduced.
-
-
Q: Are there any specific safety precautions for these reactions?
-
A: Absolutely. Hydrogen gas is extremely flammable and can form explosive mixtures with air. Always work in a well-ventilated fume hood, away from ignition sources. When working with pressurized systems, ensure you are properly trained and use a blast shield. Some catalysts, like Raney Nickel and dry Pd/C, can be pyrophoric and may ignite upon exposure to air, especially when solvents are present. Always handle them under an inert atmosphere or as a wet slurry.
-
-
Q: My catalyst seems to deactivate after one use. How can I prevent this?
-
A: Catalyst deactivation in subsequent runs is often due to strong adsorption of the product or trace impurities, or physical changes to the catalyst like sintering (metal particles clumping together) at high temperatures.[5][19] Ensure your product is fully removed from the catalyst by washing with fresh solvent after filtration. If you suspect coking or heavy fouling, regeneration might be possible but is often complex. For lab-scale research, using fresh catalyst for each run is often the most reliable approach to ensure reproducibility.
-
References
- ResearchGate. (n.d.). Supported Nickel‐based Catalysts for Heterogeneous Hydrogenation of Aromatics | Request PDF.
- Meng, Q., et al. (2025). Unusual Regioselectivity in Pd-Catalyzed Heterogeneous Aromatic Hydrogenation of PV–Functionalized Naphthalene Derivatives. Journal of the American Chemical Society.
- Royal Society of Chemistry. (n.d.).
- Su, Z., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. ACS Omega.
- Wang, C., et al. (2020).
- Kim, H., et al. (n.d.).
- Muetterties, E. L., & Bleeke, J. R. (n.d.). Catalytic hydrogenation of aromatic hydrocarbons. Accounts of Chemical Research.
- Pérez-Rodríguez, S., et al. (2015). Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. The Royal Society of Chemistry.
- Li, H., et al. (2020).
- ResearchGate. (n.d.).
- Su, Z., et al. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Al-Dossary, M. A., et al. (2022).
- Reddit. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?
- OUCI. (n.d.).
- ResearchGate. (n.d.).
- Semantic Scholar. (1993).
- Shah, A., et al. (n.d.). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI.
- ScienceDirect. (2024). Evaluation of industrial aromatic oils as potential hydrogen carriers.
- Reddit. (2023).
- Reddit. (2022).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023).
- Chemistry Stack Exchange. (2017). Why does the reduction of naphthalene with nickel/hydrogen lead to trans-decalin?
- Google Patents. (n.d.).
- Liu, S., et al. (2022).
- ResearchGate. (2025). Catalytic decalin dehydrogenation/naphthalene hydrogenation pair as a hydrogen source for fuel-cell vehicle | Request PDF.
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optimizing reaction conditions for improved yield of "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid"
Welcome to the technical support center for the synthesis of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. As a key building block in medicinal chemistry, proficiency in its synthesis is crucial.[1][2] This document provides in-depth, experience-based answers to frequently encountered issues, supported by detailed protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: My initial attempts at cyclization are resulting in low yields. What is the most common failure point in this synthesis?
The synthesis of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is typically achieved via an intramolecular Friedel-Crafts acylation. The most critical step, and the most common point of failure, is this cyclization reaction. Low yields are often traced back to three primary factors:
-
Catalyst Activity and Stoichiometry: Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic. Any moisture will quench the catalyst, rendering it ineffective. It is imperative to use fresh, anhydrous AlCl₃ from a newly opened container and to conduct the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Furthermore, since AlCl₃ complexes with the ketone product and the carboxylic acid group, more than two molar equivalents are often required for a successful reaction.[3]
-
Purity of the Starting Material: The precursor, typically 4-(2-carboxyphenyl)butanoic acid, must be pure and completely dry. Impurities can interfere with the catalyst, and residual solvent or water will have a detrimental effect on the yield.
-
Reaction Temperature Control: The initial addition of the catalyst can be highly exothermic. Uncontrolled temperature can lead to side reactions, including polymerization and decomposition, resulting in the formation of intractable tar and a significant reduction in yield. The reaction should be cooled during catalyst addition and then carefully warmed to the optimal reaction temperature.[4]
Below is a troubleshooting workflow to diagnose low-yield issues systematically.
Caption: Troubleshooting workflow for low-yield synthesis.
Q2: I am observing significant charring and the formation of a dark, tarry substance in my reaction. What causes this and how can it be prevented?
This is a classic sign of decomposition, often caused by overly aggressive reaction conditions. The primary culprits are:
-
Excessive Temperature: Intramolecular Friedel-Crafts acylations can be sensitive to heat. Running the reaction at too high a temperature or allowing an uncontrolled exotherm during catalyst addition can "burn" the substrate.
-
Catalyst Concentration: Using a large excess of a highly reactive catalyst like AlCl₃ can promote intermolecular side reactions and polymerization, especially if the substrate concentration is high.
Preventative Measures:
-
Controlled Catalyst Addition: Add the Lewis acid catalyst portion-wise to the cooled, stirred reaction mixture. This allows for better management of the heat generated.[4]
-
Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly to room temperature or a moderately elevated temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.
-
Consider a Milder Cyclizing Agent: If charring persists with AlCl₃, switching to a different reagent may be beneficial. Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) often provide cleaner cyclizations, albeit sometimes requiring higher temperatures.[5] These reagents can also serve as the solvent, simplifying the reaction setup.
Q3: Which cyclization agent is superior for this synthesis: Aluminum Chloride (AlCl₃) or Polyphosphoric Acid (PPA)?
The choice of cyclization agent is a critical parameter and depends on the specific substrate, scale, and laboratory constraints. Neither is universally "superior"; they represent a trade-off between reactivity and ease of handling.
| Feature | Aluminum Chloride (AlCl₃) | Polyphosphoric Acid (PPA) |
| Reactivity | Very high; often provides faster reactions and higher yields with robust substrates. | Moderate to high; may require higher temperatures (80-100 °C) and longer reaction times. |
| Handling | Highly hygroscopic solid, requires strictly anhydrous conditions. Generates corrosive HCl gas.[4] | Viscous liquid, easier to handle but can be difficult to stir at large scales. Less sensitive to trace moisture. |
| Workup | Often complex. Requires quenching with ice/acid, leading to large volumes of aqueous waste and potentially problematic emulsions.[4][5] | Simpler workup. The reaction is typically quenched by pouring it onto ice, and the product often precipitates and can be collected by filtration. |
| Stoichiometry | Stoichiometric amounts (typically >2 equivalents) are required. | Often used in large excess, acting as both catalyst and solvent. |
| Common Issues | Charring, aggressive side reactions if not controlled properly. | Can be difficult to remove from the product completely; may require extensive washing. |
Recommendation: For initial small-scale trials, PPA is often a good starting point due to its simpler handling and workup. If yields are unsatisfactory, or for larger-scale syntheses where efficiency is paramount, a well-optimized AlCl₃ procedure may provide better results.
Mechanistic Insight: The Friedel-Crafts Acylation Pathway
Understanding the mechanism is key to troubleshooting. The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution (SEAr) reaction.
Caption: General mechanism of intramolecular Friedel-Crafts acylation.
Optimized Experimental Protocol (PPA Method)
This protocol provides a robust and self-validating method for the synthesis of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, prioritizing ease of handling and a clean reaction profile.
Materials:
-
4-(2-carboxyphenyl)butanoic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Hydrochloric acid (2M)
-
Ethyl acetate
Procedure:
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add 4-(2-carboxyphenyl)butanoic acid (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (approx. 10-15 times the weight of the starting material). The PPA should be sufficiently fluid to allow for efficient stirring.
-
Reaction: Heat the mixture with vigorous stirring to 85-95 °C. The mixture will become homogeneous as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (e.g., 95:5 Dichloromethane:Methanol with 0.5% acetic acid) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the viscous reaction mixture into the ice water with vigorous stirring.
-
Precipitation & Isolation: A precipitate of the crude product should form. Continue stirring for 30-60 minutes to ensure complete precipitation and hydrolysis of any remaining PPA. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are no longer acidic (check with pH paper).
-
Purification (Acid-Base Extraction):
-
Dissolve the crude solid in ethyl acetate.
-
Transfer to a separatory funnel and wash with water.
-
Extract the organic layer with a 5% sodium bicarbonate solution. The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.
-
Separate the aqueous layer and cool it in an ice bath.
-
Acidify the aqueous layer slowly with 2M HCl until the pH is ~1-2. The pure product will precipitate.
-
Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Outcome: This procedure should yield the target compound as a white to off-white solid with a melting point of approximately 170-175 °C.[2]
References
- An In-depth Technical Guide to the Friedel-Crafts Acylation for Tetralone Synthesis. (n.d.). Benchchem.
- 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. (2024, April 9). ChemBK.
- Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis. (n.d.). Benchchem.
- α-TETRALONE. (n.d.). Organic Syntheses Procedure.
- 6-METHOXY-β-TETRALONE. (n.d.). Organic Syntheses Procedure.
Sources
Technical Support Center: Purification of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols for increasing the purity of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid during experimental workup. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to solve purification challenges effectively.
Overview of Purification Strategy
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is an organic compound featuring a carboxylic acid functional group. This acidic nature is the most powerful tool at your disposal for purification. The primary strategy revolves around a liquid-liquid acid-base extraction to selectively isolate the acidic product from non-acidic impurities, followed by recrystallization as a final polishing step.
The compound is often synthesized via a Friedel-Crafts acylation reaction, which can introduce specific impurities that must be addressed.[1][2] Understanding the potential contaminants is the first step in designing a robust purification workflow.
Table 1: Common Impurities & Removal Strategies
| Impurity Type | Potential Source | Recommended Removal Method |
| Neutral Organics | Unreacted starting materials (e.g., tetralin derivatives) | Acid-Base Extraction (impurity remains in organic layer)[3][4] |
| Acidic Reagents | Excess acylating agent (e.g., acyl chloride, anhydride) | Quenching with water; subsequent Acid-Base Extraction |
| Lewis Acid Catalyst | Catalyst used in synthesis (e.g., AlCl₃) | Aqueous quench and wash; Acid-Base Extraction[1] |
| Poly-acylated Products | Side reaction during synthesis[5] | Recrystallization; Column Chromatography (if necessary) |
| Basic Impurities | Unlikely, but possible from other reagents | Acid-Base Extraction (impurity is extracted by initial acid wash)[6] |
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Q1: After adding aqueous sodium bicarbonate to my organic layer, a stubborn emulsion has formed. How can I resolve this?
A1: Emulsions are a common nuisance during extractions, often caused by fine particulate matter or surfactants.[7]
-
Immediate Action: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the layers will separate with time. Gentle swirling or tapping of the funnel can help coalesce the dispersed droplets.
-
Brine Wash: Add a small volume of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help break the emulsion by "salting out" the organic components.[8]
-
Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the microscopic droplets causing the emulsion.
-
Prevention: Before extraction, ensure any solid byproducts (like aluminum salts from a Friedel-Crafts reaction) are fully dissolved or removed by a preliminary aqueous wash. Diluting the organic layer with more solvent can also prevent emulsion formation.[9]
Q2: I've performed the acid-base extraction and am now acidifying the basic aqueous layer to precipitate my product, but nothing is crashing out. Where is my product?
A2: This is a classic workup problem that can have several causes.[7][10]
-
Insufficient Acidification: Your primary suspect should be the pH. Use litmus paper or a pH meter to confirm the aqueous phase is acidic (pH < 4). Carboxylic acids require a sufficiently low pH to become fully protonated and thus insoluble in water.[11] Continue adding acid (e.g., 1M HCl) dropwise until the solution is strongly acidic.
-
Product is More Soluble Than Expected: If the product concentration is low or it has some residual water solubility, it may not precipitate readily. Try cooling the solution in an ice bath to decrease solubility. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization.
-
Back-Extraction: If precipitation fails, your product is likely still dissolved in the aqueous layer. You can recover it by performing a "back-extraction." Extract the acidified aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry with a drying agent like MgSO₄, filter, and remove the solvent via rotary evaporation to recover your crude acid.[12]
Q3: My final isolated product is a dark, oily substance, not the expected white solid.
A3: Discoloration often points to persistent, high molecular weight organic impurities or degradation products.
-
Source of Color: If the initial reaction mixture was dark, colored impurities may have been carried through the workup. Excess halogen reagents can sometimes cause yellow or brown colors; a wash with sodium thiosulfate solution can help remove these.[7][9]
-
Charcoal Treatment: During recrystallization, you can decolorize the solution. Dissolve the crude product in a minimum of hot recrystallization solvent and add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot and swirl for a few minutes. Perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal and the adsorbed impurities. Allow the clear filtrate to cool slowly to form pure crystals.
-
Re-evaluate Extraction: Ensure your acid-base extraction was thorough. Multiple washes are more effective than a single large-volume wash. If neutral colored impurities are the issue, they should have remained in the organic layer during the initial extraction.
Prophylactic Purification Protocols
Following robust, validated protocols from the start can prevent many of the issues detailed above.
Protocol 1: Optimized Acid-Base Extraction
This protocol is designed to separate the target carboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).
-
Initial Wash (Optional): If the reaction used a strong acid catalyst, perform a preliminary wash with water to remove the bulk of it.
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the carboxylic acid (pKa ~4-5) to its water-soluble sodium salt, but generally not strong enough to cause hydrolysis of other functional groups like esters.[6][12]
-
Venting is Critical: Stopper the funnel, invert, and immediately vent to release the CO₂ gas that is generated.[7] Shake gently at first, with frequent venting.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium carboxylate salt into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.
-
Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl (or 3M HCl) with stirring until the solution is strongly acidic (pH ~2), checking with pH paper. The purified 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid should precipitate as a solid.[3][4]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product under vacuum. A melting point of approximately 170-175 °C is expected for the pure compound.[13]
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 2: Recrystallization
If the product is still not of sufficient purity after extraction, recrystallization is the next step.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For carboxylic acids, common choices include aqueous ethanol, toluene, or ethyl acetate/hexane mixtures.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid just dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Frequently Asked Questions (FAQs)
Q: Can I use a stronger base like sodium hydroxide (NaOH) for the extraction? A: It is generally not recommended. While NaOH will certainly deprotonate the carboxylic acid, it is a strong nucleophile and may react with other functional groups in your crude mixture (e.g., hydrolyzing esters). Sodium bicarbonate is sufficiently basic to extract the acid without causing these unwanted side reactions.[6]
Q: My yield was very low after purification. What are the common causes of product loss? A: Low yield can result from several factors[10]:
-
Incomplete Extraction: Not using enough basic solution or not performing enough extraction cycles.
-
Product Solubility: Significant product loss can occur if the compound has some solubility in the cold aqueous wash solutions or the recrystallization mother liquor.
-
Premature Precipitation: If you fail to add enough acid during the precipitation step, some of the product will remain in solution as the carboxylate salt.[3]
-
Mechanical Losses: Product adhering to glassware, filter paper, etc. Always ensure you are scraping and transferring material as completely as possible.
Q: How do I know when my product is pure? A: Purity is typically assessed by a combination of methods:
-
Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value (approx. 170-175 °C).[13] Impurities typically broaden and depress the melting range.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to check for the absence of impurity signals and confirm the structure of the desired product.
References
-
Acid–base extraction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). University of California, Davis, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. (2024, April 9). ChemBK. Retrieved January 21, 2026, from [Link]
-
What Is Workup In Organic Chemistry? (2025, January 25). Chemistry For Everyone via YouTube. Retrieved January 21, 2026, from [Link]
-
Ch12: Friedel-Crafts limitations. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
Sources
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- 4. vernier.com [vernier.com]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. How To [chem.rochester.edu]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chembk.com [chembk.com]
Technical Support Center: Synthesis of α-Tetralone from Tetralin
Welcome to the technical support center for α-tetralone synthesis. This guide is designed for researchers, chemists, and process development professionals who are working on the benzylic oxidation of tetralin and encountering challenges related to yield, purity, and particularly, the prevention of over-oxidation. Here, we provide in-depth, experience-based answers to common issues to help you optimize your reaction outcomes.
Introduction: The Challenge of Selective Oxidation
The synthesis of α-tetralone via the oxidation of tetralin is a cornerstone reaction for accessing a valuable intermediate used in the production of pharmaceuticals, dyes, and other fine chemicals.[1] The primary challenge in this synthesis lies in selectively oxidizing the benzylic C-H bond to a carbonyl group without further oxidizing the product. The desired product, α-tetralone, is itself susceptible to oxidation, which can lead to the formation of α-naphthol, an aromatic byproduct that complicates purification and reduces the overall yield. Understanding and controlling the reaction pathway is therefore critical for success.
Reaction Pathway and Over-oxidation Mechanism
The oxidation proceeds via a multi-step mechanism. Initially, tetralin is oxidized to an intermediate, α-tetralol (an alcohol), which is then rapidly oxidized to the desired α-tetralone (a ketone).[2] However, the α-tetralone can undergo enolization, and this enol form is readily oxidized to α-naphthol, an unwanted aromatic byproduct. Controlling reaction conditions to favor the formation of the ketone while minimizing its subsequent oxidation is the key to a high-yield synthesis.
Caption: Oxidation pathway of Tetralin to α-Tetralone and the over-oxidation side reaction to α-Naphthol.
Frequently Asked Questions (FAQs)
Q1: My α-tetralone yield is consistently low, and I observe a significant amount of a phenolic byproduct. What is happening?
A1: This is the classic sign of over-oxidation. The phenolic byproduct you are observing is almost certainly α-naphthol. This occurs when the α-tetralone product is further oxidized under the reaction conditions. The key factors influencing this are reaction time, temperature, and the strength of the oxidizing agent. Prolonged reaction times and elevated temperatures significantly increase the rate of over-oxidation. Consider reducing the reaction time by closely monitoring the consumption of the starting material (e.g., by TLC or GC) and quenching the reaction as soon as the tetralin is consumed.
Q2: What is the role of α-tetralol in this reaction? I see it in my crude product analysis.
A2: α-Tetralol is the alcohol intermediate formed during the oxidation of tetralin to α-tetralone.[2] The oxidation of α-tetralol to α-tetralone is typically much faster than the initial oxidation of tetralin.[2] However, if your reaction is incomplete or the oxidant is not sufficiently active, you may isolate some of this intermediate. The presence of α-tetralol alongside unreacted tetralin suggests the reaction has not gone to completion. If it is present with a high yield of α-tetralone and minimal tetralin, your workup procedure might be reducing some of the ketone product back to the alcohol, which is less likely but possible depending on the reagents used.
Q3: Which oxidizing agent is best for maximizing selectivity for α-tetralone?
A3: The choice of oxidant is critical. While strong oxidants like potassium permanganate can be used, they often lead to poor selectivity and over-oxidation.
-
Chromium-based reagents (e.g., CrO₃ in acetic acid): These are classic and effective reagents for this transformation.[3][4] They offer a good balance of reactivity and selectivity. However, they are toxic and generate hazardous waste, making them less suitable for large-scale or green chemistry applications.[1][5]
-
Catalytic Air/Oxygen Oxidation: Modern methods often employ transition metal catalysts (e.g., based on cobalt, manganese, or chromium) with air or pure oxygen as the primary oxidant.[1][6][7] These methods are more environmentally friendly but require careful optimization of catalyst loading, temperature, and pressure to maintain high selectivity.[7] For example, chromium-based catalysts have shown high selectivity for α-tetralone over α-tetralol.[6][7]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| Low conversion of tetralin. | 1. Insufficient oxidant stoichiometry.2. Low reaction temperature.3. Deactivated catalyst or reagent. | 1. Ensure at least two equivalents of oxidant are used for the conversion to the ketone.2. Gradually increase the reaction temperature in 5-10°C increments.3. Use fresh, high-purity reagents. If using a catalyst, ensure it is properly activated and handled. |
| High concentration of α-naphthol. | 1. Reaction temperature is too high.2. Reaction time is too long.3. Oxidizing agent is too strong or non-selective. | 1. Lower the reaction temperature. For CrO₃ oxidations, maintain a temperature between 70-80°C.[3]2. Monitor the reaction closely (e.g., every 30 minutes) and quench immediately upon consumption of starting material.3. Consider a milder oxidant or a catalytic system known for higher selectivity. |
| Reaction mixture turns very dark or forms a tar-like substance. | 1. Severe over-oxidation and polymerization of byproducts.2. Excessively high reaction temperature leading to decomposition. | 1. Immediately stop the reaction and re-evaluate the conditions. This usually indicates the temperature is far too high.2. Ensure efficient stirring to prevent localized overheating.[3]3. Dilute the reaction mixture with a suitable solvent to improve heat dissipation. |
| Formation of 2-tetralone isomer. | Contamination in starting material or non-selective catalyst. | Some catalytic systems can produce the 2-tetralone isomer.[8] Confirm the purity of your starting tetralin. If the issue persists, a different catalyst system may be required to improve regioselectivity. |
Detailed Experimental Protocol: Selective Oxidation using CrO₃
This protocol is based on established literature procedures for the selective oxidation of tetralin using chromium trioxide.[3]
Disclaimer: Chromium trioxide is a known carcinogen and a powerful oxidizing agent. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Materials:
-
Tetralin (1,2,3,4-tetrahydronaphthalene)
-
Chromium trioxide (CrO₃)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tetralin (1 equivalent) in glacial acetic acid.
-
Reagent Preparation: In a separate beaker, carefully prepare a solution of chromium trioxide (2.0 - 2.2 equivalents) in a mixture of water and glacial acetic acid. Caution: This is an exothermic process. Prepare the solution slowly and with cooling.
-
Addition of Oxidant: Cool the tetralin solution in an ice bath. Slowly add the chromium trioxide solution dropwise to the stirred tetralin solution. Maintain the internal temperature below 20°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 70-80°C.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-3 hours. Avoid prolonged heating to minimize over-oxidation.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it over a mixture of ice and water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize excess acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude α-tetralone can be purified by vacuum distillation or column chromatography on silica gel.
References
- CN112409145A - Preparation method of 1-tetralone - Google Patents.
-
Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. Available at: [Link]
-
Martan, M., Manassen, J., & Vofsi, D. (1970). Oxidation of tetralin, α tetralol and α tetralone. Tetrahedron, 26(15), 3815–3827. Available at: [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Organic Chemistry Portal. Available at: [Link]
-
Effect of tetralol and tetralone in the tetralin oxidation with copper and chromium heterogeneous catalysts. (2007). ResearchGate. Available at: [Link]
-
Tetralone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Lu, S. S. (2023). Study On The Oxidation Of Tetralin. Globe Thesis. Available at: [Link]
-
Tetralin - Wikipedia. Available at: [Link]
-
Scheme 7. Oxidation of tetralin. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Chromium Trioxide (CrO3). Organic Chemistry Portal. Available at: [Link]
-
Oxidizing Alcohols with CrO3 Mechanism. (2014). YouTube. Available at: [Link]
-
Elliott, T. H., & Hanam, J. (1968). The metabolism of tetralin. Biochemical Journal, 108(4), 551–559. Available at: [Link]
-
α-TETRALONE. Organic Syntheses Procedure. Available at: [Link]
-
Oxidation by Chromic Acid. (2023). Chemistry LibreTexts. Available at: [Link]
-
Synthesis of α-tetralone from tetralin by metalloporphyrin and transition metal salt tandem catalysis and the reaction mechanism. ResearchGate. Available at: [Link]
-
Organic Redox 3: Chromium Oxidation of Alcohols. (2023). YouTube. Available at: [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. Sci-Hub. Oxidation of tetralin, α tetralol and α tetralone / Tetrahedron, 1970 [sci-hub.st]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. Chromium Trioxide [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
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- 8. CN112409145A - Preparation method of 1-tetralone - Google Patents [patents.google.com]
Technical Support Center: Catalyst Poisoning in the Hydrogenation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid Precursors
Introduction
Welcome to the Technical Support Center for catalyst poisoning in the hydrogenation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and its precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalytic hydrogenation, a critical step in many synthetic pathways. Catalyst deactivation, particularly through poisoning, is a frequent challenge that can lead to stalled reactions, low yields, and inconsistent results. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) about Catalyst Poisoning
This section addresses common questions regarding catalyst poisoning in the context of hydrogenating tetralone derivatives.
Q1: What are the typical signs of catalyst poisoning in my hydrogenation reaction?
A1: The primary indicators of catalyst poisoning during the hydrogenation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid precursors include:
-
Stalled or Slowed Reaction: A significant decrease in hydrogen uptake or a complete halt in the reaction is the most common symptom.[1]
-
Reduced Product Yield and Selectivity: You may observe incomplete conversion of the starting material or the formation of undesired byproducts.[2]
-
Need for Harsher Conditions: You might find it necessary to increase hydrogen pressure or reaction temperature to achieve the desired conversion, which was not required previously.[1][3]
-
Change in Catalyst Appearance: In some instances, a visible change in the catalyst's color or texture may occur.[1]
Q2: What are the most likely sources of catalyst poisons in this specific hydrogenation?
A2: Catalyst poisons can be introduced from several sources:
-
Starting Materials and Reagents: Impurities in the "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" precursor or other reagents are a primary source. Sulfur and nitrogen-containing compounds are notorious poisons for palladium catalysts.[4][5]
-
Solvents: Solvents can contain trace impurities that act as poisons. For instance, some grades of alcohols may contain sulfur compounds.
-
Hydrogen Gas: While typically high purity, the hydrogen gas supply could be a source of carbon monoxide, a known poison for palladium catalysts.[4]
-
Reaction Byproducts: In some cases, reaction intermediates or byproducts can strongly adsorb to the catalyst surface and inhibit its activity.
-
Previous Reactions: Cross-contamination from glassware or equipment used in previous experiments with sulfur or nitrogen-containing compounds can introduce poisons.
Q3: My reaction has stalled. How can I determine if catalyst poisoning is the cause?
A3: To diagnose catalyst poisoning, you can perform the following:
-
Add Fresh Catalyst: If the reaction restarts after adding a fresh batch of catalyst, it strongly suggests the initial catalyst was deactivated.
-
Filter and Re-run: Filter the reaction mixture through a pad of celite to remove the spent catalyst and then add a fresh portion of catalyst to the filtrate. If the reaction proceeds, this is a strong indicator of poisoning.[6]
-
Substrate Purification: Purify a small batch of your starting material and re-run the reaction with a fresh catalyst. If the reaction is successful, it points to impurities in your substrate as the source of the poison.
Part 2: Troubleshooting Guide for Common Hydrogenation Issues
This section provides a structured approach to troubleshooting common problems encountered during the hydrogenation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid precursors.
Issue 1: Incomplete or Stalled Hydrogenation
Potential Cause: Catalyst Poisoning by Sulfur Compounds
Causality: Sulfur compounds, even at parts-per-million (ppm) levels, can irreversibly poison palladium catalysts by forming strong chemical bonds with the palladium surface, blocking the active sites for hydrogenation.[4][7]
Troubleshooting Steps:
-
Identify the Source:
-
Review the synthesis of your starting material. Were any sulfur-containing reagents used in previous steps (e.g., thiols, sulfonyl chlorides)?
-
Analyze your starting material and solvent for sulfur content using techniques like elemental analysis or gas chromatography with a sulfur-selective detector.
-
-
Purification of Starting Materials:
-
Recrystallize your "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" precursor.
-
Pass your solvent through a column of activated carbon or alumina to remove trace impurities.
-
-
Use a Guard Bed:
-
In a flow chemistry setup, or by pre-stirring in a batch reaction, expose the substrate solution to a small amount of a sacrificial catalyst or a scavenger resin designed to bind sulfur compounds before introducing it to the main catalyst bed.
-
Potential Cause: Catalyst Poisoning by Nitrogen-Containing Compounds
Causality: Nitrogen-containing functional groups, such as amines or heterocycles, can act as Lewis bases and coordinate strongly to the metal surface of the catalyst, thereby inhibiting the adsorption of the substrate.[5][8]
Troubleshooting Steps:
-
Identify the Source:
-
Check for any nitrogen-containing impurities in your starting materials or solvents.
-
The product itself, if it contains a basic nitrogen atom, can sometimes act as a poison.[9]
-
-
pH Adjustment:
-
In some cases, adding a non-coordinating acid (e.g., a small amount of acetic acid) can protonate the basic nitrogen, reducing its ability to poison the catalyst. This should be approached with caution as it can also affect the reaction selectivity.
-
-
Increase Catalyst Loading:
-
A higher catalyst loading may be able to overcome partial poisoning by providing a sufficient number of unpoisoned active sites.[10]
-
Issue 2: Poor Selectivity (e.g., over-reduction of the aromatic ring)
Potential Cause: Inappropriate Catalyst or Reaction Conditions
Causality: While the goal is the selective hydrogenation of the ketone, aggressive catalysts or harsh reaction conditions (high pressure, high temperature) can lead to the undesired reduction of the aromatic naphthalene ring system.[11]
Troubleshooting Steps:
-
Catalyst Choice:
-
If using a highly active catalyst like Pd/C, consider switching to a less active one, such as palladium on calcium carbonate (Pd/CaCO₃) or a poisoned catalyst like Lindlar's catalyst, though the latter is typically used for alkyne reductions.
-
-
Controlled Poisoning:
-
The intentional addition of a catalyst poison can sometimes be used to enhance selectivity. For example, adding a controlled amount of diphenylsulfide has been shown to selectively reduce olefins without affecting aromatic ketones.[12] This is an advanced technique and should be carefully optimized.
-
-
Optimize Reaction Conditions:
-
Reduce the hydrogen pressure and/or reaction temperature.
-
Monitor the reaction closely and stop it once the desired conversion of the ketone is achieved to prevent over-reduction.
-
Part 3: Data Presentation and Visualization
Table 1: Common Catalyst Poisons and their Effects on Palladium Catalysts
| Poison Class | Examples | Typical Sources | Mechanism of Poisoning | Severity |
| Sulfur Compounds | Thiols, Thiophenes, H₂S | Starting material impurities, contaminated solvents | Strong chemisorption, formation of stable palladium sulfides | Severe and often irreversible |
| Nitrogen Compounds | Amines, Pyridines, Amides | Starting material impurities, reaction products | Competitive adsorption on active sites (Lewis base interaction) | Moderate to Severe, sometimes reversible |
| Halides | Organic halides, inorganic salts | Impurities from previous synthetic steps | Adsorption on active sites, can alter electronic properties | Moderate |
| Carbon Monoxide | Impurity in hydrogen gas | Hydrogen source | Strong chemisorption, blocks active sites | Severe, but often reversible with temperature |
| Heavy Metals | Lead, Mercury, Arsenic | Contaminated reagents or equipment | Alloy formation with palladium, irreversible deactivation | Severe and irreversible |
Diagram 1: General Mechanism of Catalyst Poisoning
Caption: A logical workflow for troubleshooting a stalled hydrogenation reaction.
References
- BenchChem. (2025). dealing with catalyst poisoning in the hydrogenation for synthesis. BenchChem Technical Support.
- StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum.
- Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
- BenchChem. (2025). Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone. BenchChem Technical Support.
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts. [Link]
- Chandra, T., & Zebrowski, J. P. (n.d.).
-
How Can You Prevent Catalyst Poisoning? (2025, September 14). Chemistry For Everyone. [Link]
-
Hydrogenation reaction tips and tricks. (2022, January 21). r/Chempros. [Link]
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Triphenylphosphine as Efficient Antidote for the Sulfur‐Poisoning of the Pd/C Hydrogenation Catalyst. (n.d.).
- Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
- Method for reactivating palladium catalysts. (1976).
- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
- Fígoli, N. S., & L'Argentiere, P. C. (1997). Deactivation and regeneration of sulfur-poisoned supported palladium complexes.
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013).
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
-
What Is Catalyst Poisoning In Chemical Reactions? (2025, September 16). Chemistry For Everyone. [Link]
- How to detect catalyst poisoning in hydrotreaters. (2025, June 19).
- Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI.
- Albers, P., et al. (2001).
- Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Gevera, M., et al. (2021). Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction. MDPI.
- Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Part I: Ruthenium-Catalysed Hydrogenation of 1-Methylpyrrole.
- Sapre, A. V., & Gates, B. C. (1995). Kinetic Study of Naphthalene Hydrogenation over Pt/Al2O3 Catalyst. Industrial & Engineering Chemistry Research, 34(4), 1146-1155.
-
My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). r/chemistry. [Link]
- Al-Sabagh, A. M., et al. (2021).
- Al-Sabagh, A. M., et al. (2021). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst.
- Hegedűs, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
-
Hydrogenation troubleshooting. (2023, February 17). r/Chempros. [Link]
- Catalytic performance for the hydrogenation of naphthalene over catalysts (Reaction conditions: 25 mmol/L reactant). (n.d.).
- Praliaud, H., et al. (1992). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 88(1), 129-135.
- Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Qin, H., et al. (2020). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry, 18(24), 4523-4528.
- Hegedűs, L., et al. (2022). Hydrogenation of pyrrole derivatives - Part V. Poisoning effect of nitrogen on precious metal on carbon catalysts.
- Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. (2019). MDPI.
- Advances in Sulfur Resistant Hydrogenation C
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
- Escandón, L. S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. PubMed.
- Facile Hydrogenation of Ketones Catalyzed by Platinum on Carbon under Ordinary Pressures and Temper
- Sulfur Poisoning of Pd and PdCu Alloy Hydrogen Separation Membranes. (n.d.).
- Hydrogen. (n.d.). Organic Chemistry Portal.
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- 2. studysmarter.co.uk [studysmarter.co.uk]
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- 12. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
managing polysubstitution in Friedel-Crafts acylation of tetralin
Welcome to the Technical Support Center for the Friedel-Crafts acylation of tetralin. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing polysubstitution and other common challenges encountered during this important synthetic transformation. Our goal is to equip you with the foundational knowledge and practical insights necessary to achieve high-yield, selective monoacylation of the tetralin scaffold.
Introduction: The Nuances of Tetralin Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. While the reaction is generally lauded for its resistance to polysubstitution due to the deactivating nature of the introduced acyl group, the activated aromatic system of tetralin presents unique challenges.[1] The fused, electron-donating alicyclic ring enhances the nucleophilicity of the aromatic core, making it more susceptible to a second acylation under certain conditions. This guide provides a comprehensive framework for understanding and controlling these factors to ensure the desired monoacylated product.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the Friedel-Crafts acylation of tetralin in a practical question-and-answer format.
Q1: I am observing a significant amount of a di-acylated product. What are the likely causes and how can I prevent this?
A1: The formation of a di-acylated product during the Friedel-Crafts acylation of tetralin, while less common than in alkylations, can occur under forcing conditions. The primary factors that contribute to polysubstitution are:
-
Excess Acylating Agent and Catalyst: Using a significant excess of the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) can drive the reaction towards di-acylation, especially at elevated temperatures. The mono-acylated tetralin, although deactivated, can still react under these more aggressive conditions.
-
High Reaction Temperatures: Elevated temperatures provide the necessary activation energy for the less reactive mono-acylated tetralin to undergo a second acylation.
-
Highly Activated Substrate: Tetralin itself is an activated aromatic system. If your tetralin precursor contains additional electron-donating groups, the propensity for di-acylation will be even higher.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of tetralin to the acylating agent is recommended. The Lewis acid should be used in slight excess (typically 1.1-1.2 equivalents) to ensure full activation of the acylating agent and complexation with the product ketone.
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is sufficient. Avoid excessive heating.
-
Order of Addition: The order in which you mix the reactants can be critical. A common and effective method is to first prepare a solution of tetralin and the acylating agent, and then add this mixture dropwise to a cooled suspension of the Lewis acid in the chosen solvent. This ensures that the acylium ion is generated in the presence of the substrate, minimizing potential side reactions.
Q2: My acylation is not proceeding to completion, and I'm tempted to increase the temperature and add more catalyst. What are the risks?
A2: While it may seem intuitive to push a sluggish reaction by increasing the temperature and catalyst loading, this approach is often counterproductive in the acylation of activated systems like tetralin. The primary risks are:
-
Increased Polysubstitution: As discussed in Q1, these are the exact conditions that favor the formation of di-acylated byproducts.
-
Charring and Decomposition: High temperatures in the presence of a strong Lewis acid can lead to the decomposition of the starting material, product, and solvent, resulting in a complex mixture and reduced yield.
-
Alternative Reaction Pathways: It has been reported that at elevated temperatures (70-100°C), acylation of 6-acetyltetralin can occur on the alicyclic ring rather than the aromatic ring, leading to the formation of dihydronaphthalene derivatives.[2]
Alternative Strategies for Sluggish Reactions:
-
Extended Reaction Time at Lower Temperatures: Before resorting to heat, try extending the reaction time at a lower temperature (e.g., 0°C to room temperature) and monitor the progress by TLC or GC.
-
Choice of a More Active Acylating Agent: If you are using an acid anhydride, switching to the corresponding acyl chloride will increase the reactivity.
-
Solvent Optimization: The choice of solvent can influence reaction rates. Solvents like 1,2-dichloroethane or nitrobenzene can sometimes offer better results than less polar options like carbon disulfide, although they also bring their own set of potential side reactions and purification challenges.
Q3: I am getting a mixture of α- and β-acylated products. How can I control the regioselectivity?
A3: The Friedel-Crafts acylation of tetralin can theoretically yield two regioisomers: the α-acylated (at the C5 or C8 position) and the β-acylated (at the C6 or C7 position) product. The product distribution is influenced by both electronic and steric factors.
-
Electronic Effects: The positions α to the fused ring (C5 and C8) are generally more activated and sterically hindered. The β-positions (C6 and C7) are less sterically hindered.
-
Steric Hindrance: The bulkiness of the acylating agent and the Lewis acid-acylating agent complex can significantly influence the regioselectivity. Larger acyl groups will preferentially react at the less sterically hindered β-position.
Strategies for Controlling Regioselectivity:
-
Choice of Acylating Agent: To favor β-acylation, consider using a bulkier acylating agent.
-
Solvent Effects: The polarity of the solvent can influence the transition state and thus the isomer ratio. Experimenting with different solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) can help optimize for the desired isomer.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the less sterically hindered isomer.
Q4: Are there milder alternatives to AlCl₃ that can reduce side reactions?
A4: Yes, for activated substrates like tetralin, using a milder Lewis acid can be highly advantageous in minimizing polysubstitution and other side reactions. Some effective alternatives include:
-
Ferric Chloride (FeCl₃): Often provides good yields with reduced side reactions compared to AlCl₃.
-
Zinc Chloride (ZnCl₂): A milder Lewis acid that can be effective, particularly for more activated substrates.
-
Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are water-tolerant Lewis acids that can often be used in catalytic amounts and are known for their high selectivity.[3]
-
Heterogeneous Catalysts: Zeolites and clays can also serve as solid acid catalysts, offering the advantage of easier product separation and catalyst recycling.[3]
The choice of a milder catalyst may require slightly longer reaction times or gentle heating, but the improved selectivity and cleaner reaction profile often compensate for this.
Data Presentation: Influence of Reaction Parameters on Tetralin Acylation
The following table summarizes the qualitative effects of key reaction parameters on the outcome of the Friedel-Crafts acylation of tetralin, with a focus on managing polysubstitution.
| Parameter | Condition | Expected Outcome on Monoacylation | Rationale |
| Stoichiometry | 1:1 (Tetralin:Acylating Agent) | Favored | Minimizes the availability of the acylating agent for a second reaction. |
| >1.2 eq. Acylating Agent | Disfavored | Increases the likelihood of polysubstitution, especially at higher temperatures. | |
| Temperature | 0°C to Room Temperature | Favored | Provides sufficient energy for the initial acylation without significantly promoting the second. |
| > 50°C | Disfavored | Can lead to polysubstitution (potentially on the aliphatic ring) and decomposition.[2] | |
| Lewis Acid | Milder (e.g., FeCl₃, ZnCl₂) | Favored | Reduces the overall reactivity of the system, enhancing selectivity for monoacylation.[3] |
| Strong (e.g., AlCl₃) | Use with Caution | Highly effective but increases the risk of side reactions if not carefully controlled. | |
| Solvent | Non-polar (e.g., CS₂) | Generally Favored | Can improve selectivity in some cases. |
| Polar (e.g., Nitrobenzene) | Use with Caution | Can increase reaction rates but may also promote side reactions. |
Experimental Protocols
Protocol for the Selective Mono-acetylation of Tetralin
This protocol is designed to favor the formation of the mono-acetylated product and minimize di-substitution.
Materials:
-
Tetralin (1.0 eq.)
-
Acetyl chloride (1.05 eq.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous DCM.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of tetralin (1.0 eq.) and acetyl chloride (1.05 eq.) in anhydrous DCM.
-
Slow Addition: Add the tetralin/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation to isolate the desired mono-acetylated tetralin.
Visualizations
Logical Workflow for Troubleshooting Polysubstitution
Caption: A step-by-step guide to diagnosing and resolving polysubstitution.
Reaction Scheme: Mono- vs. Di-acylation of Tetralin
Caption: Competing pathways in the acylation of tetralin.
References
-
Baddeley, G., & Pickles, W. (1957). 557. Interaction of 6-acetyltetralin and excess of Friedel–Crafts ethylating agent. J. Chem. Soc., 2855–2857. Available at: [Link]
-
Liébert, C., Brinks, M. K., Capacci, A. G., Fleming, M. J., & Lautens, M. (2011). Diastereoselective Intramolecular Friedel–Crafts Alkylation of Tetralins. Organic Letters, 13(12), 3000–3003. Available at: [Link]
-
Kolah, A., Mahdavi, S., & Shariati, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41355-41421. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]
-
Yamamoto, H., & Ishihara, K. (2002). Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Tetrahedron, 58(8), 1369-1374. Available at: [Link]
-
Ohwada, T., & Shudo, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(18), 5984. Available at: [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]
-
Anderson, K. W., & Tepe, J. J. (2002). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Tetrahedron, 58(42), 8475-8481. Available at: [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Available at: [Link]
-
Lomonosov, A. V., et al. (2020). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles. Catalysts, 10(11), 1362. Available at: [Link]
-
Zhang, Y., et al. (2021). Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction. Frontiers in Energy Research, 9, 718381. Available at: [Link]
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- 2. 557. Interaction of 6-acetyltetralin and excess of Friedel–Crafts ethylating agent - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. Here, we address common challenges through a curated set of frequently asked questions and in-depth troubleshooting guides. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the robustness and success of your synthetic campaigns.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. For more detailed troubleshooting, please refer to the subsequent sections.
1. What are the most common synthetic routes for 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid?
There are two primary synthetic strategies for this molecule:
-
Route A: Friedel-Crafts Acylation: This is a widely employed method involving the intramolecular cyclization of a suitable precursor, typically a substituted phenylbutyric acid. This approach is often favored for its regiochemical control.
-
Route B: Oxidation of a Tetralin Precursor: This route involves the oxidation of a pre-functionalized tetralin derivative, such as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
2. What are the major challenges when scaling up the synthesis?
Scaling up the synthesis of this molecule presents several key challenges:
-
Exothermic Control: Both Friedel-Crafts acylations and oxidation reactions can be highly exothermic, posing a significant safety risk at larger scales.[1]
-
Reagent Handling and Stoichiometry: The use of strong Lewis acids (e.g., AlCl₃) in Friedel-Crafts reactions requires careful handling due to their moisture sensitivity. Precise stoichiometric control is crucial to minimize side reactions.
-
Product Purification: Isolation of the final product with high purity can be challenging due to the potential for closely related impurities.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is critical for consistent reaction progression and to avoid localized "hot spots."[1]
3. What are the expected impurities in the final product?
Potential impurities can include:
-
Unreacted starting materials.
-
Isomeric byproducts from the Friedel-Crafts reaction.
-
Over-oxidized or under-oxidized products in the oxidation route.
-
Residual solvents and reagents.
4. What analytical techniques are recommended for in-process control and final product analysis?
A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress and assessing final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
II. Troubleshooting Guide: Friedel-Crafts Acylation Route
The intramolecular Friedel-Crafts acylation is a powerful tool for the synthesis of the tetralone core. However, it is not without its challenges, particularly at scale.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Deactivated Starting Material: The aromatic ring of the precursor may be deactivated, hindering the electrophilic substitution.
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be partially hydrolyzed due to moisture, reducing its activity.
-
Incomplete Reaction: The reaction time or temperature may not be sufficient for complete conversion.
-
Side Reactions: Competing intermolecular reactions or the formation of isomeric products can reduce the yield of the desired product.
Solutions:
-
Pre-activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This significantly enhances the electrophilicity of the acylating species.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Handle Lewis acids in an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate. Monitor the reaction progress using HPLC or TLC.
-
Catalyst Screening: While AlCl₃ is common, other Lewis acids like FeCl₃, SnCl₄, or triflic acid may offer better yields and selectivity for your system.
Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride
-
To a solution of the starting carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude acyl chloride can be used directly in the subsequent Friedel-Crafts reaction.
Problem 2: Formation of Isomeric Byproducts
Possible Causes:
-
Lack of Regioselectivity: The cyclization may occur at an alternative position on the aromatic ring, leading to the formation of an undesired isomer.
-
Rearrangement of the Acylium Ion: Under certain conditions, the intermediate acylium ion can rearrange, leading to unexpected products.
Solutions:
-
Choice of Catalyst: The nature of the Lewis acid can influence the regioselectivity of the reaction. Experiment with different catalysts to optimize for the desired isomer.
-
Solvent Effects: The polarity of the solvent can impact the stability of the intermediates and the transition states, thereby affecting the product distribution. Common solvents for Friedel-Crafts reactions include dichloromethane, nitrobenzene, and carbon disulfide.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Visualization of the Friedel-Crafts Acylation Pathway
Caption: A logical workflow for troubleshooting low product yield.
IV. Safety Considerations for Scale-Up
Scaling up chemical reactions introduces new safety challenges that must be carefully managed.
-
Thermal Runaway: Both Friedel-Crafts acylations and oxidations can be highly exothermic. Ensure the reactor has adequate cooling capacity. A reaction calorimetry study is highly recommended before scaling up to understand the thermal profile of the reaction. [3]* Gas Evolution: Some reactions, such as the conversion of a carboxylic acid to an acyl chloride with thionyl chloride, produce toxic gases (SO₂ and HCl). Ensure adequate ventilation and consider using a scrubber to neutralize off-gases.
-
Reagent Handling: Many reagents used in these syntheses are corrosive and/or toxic (e.g., AlCl₃, thionyl chloride, chromium reagents). Always use appropriate personal protective equipment (PPE) and follow safe handling procedures.
-
Quenching: The quenching of reactive reagents (e.g., AlCl₃) can also be highly exothermic. Perform the quench slowly and with cooling.
By carefully considering the potential challenges and implementing robust troubleshooting strategies, the scale-up synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can be achieved in a safe, efficient, and reproducible manner.
V. References
-
ChemBK. (2024, April 9). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Retrieved from [Link]
-
Google Patents. (n.d.). WO2011013095A1 - Processes for the preparation of palonosetron. Retrieved from
-
National Center for Biotechnology Information. (2023, May 16). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]
-
Hudlicky, M. (1996). Oxidations in Organic Chemistry. American Chemical Society.
-
Cardillo, P., et al. (n.d.). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
-
University of York. (2022, September 28). Clean oxidation reactions for use in the pharmaceutical industry. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Retrieved from [Link]
-
MDPI. (2022, January 21). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?. Retrieved from [Link]
-
YouTube. (2020, May 20). Friedel-Crafts Acylation: alternative reagents. Retrieved from [Link]
-
Supporting Information for. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Oxidation of tetralin. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis 1,2,3,4,5,6,7,8-octahydronaphthalene from.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, September 10). Oxidation of 1,4,5,8-tetrahydronaphthalene by meta-chloroperoxybenzoic acid. Retrieved from [Link]
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Validation & Comparative
A Head-to-Head Battle of Isomers: Unveiling the Bioactive Potential of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and its 2-carboxy Counterpart
A Senior Application Scientist's Guide to the Comparative Bioactivity of Two Promising Tetralone Scaffolds
In the landscape of drug discovery, the tetralone scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antibacterial, and anti-inflammatory properties. The subtle art of medicinal chemistry often hinges on the principle of isomerism, where the spatial arrangement of atoms within a molecule can drastically alter its interaction with biological targets. This guide delves into a comparative analysis of two such positional isomers: 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid and its 2-carboxy isomer . We will explore a rational, data-driven approach to dissecting their potential bioactivities, providing a framework for researchers to evaluate and contrast these promising chemical entities.
The central hypothesis of this investigation is that the seemingly minor shift in the position of the carboxylic acid group, from the 1-position to the 2-position on the tetralone ring, will significantly impact the molecule's physicochemical properties and, consequently, its biological activity. This difference in substitution could influence factors such as steric hindrance, electronic distribution, and the ability to form key hydrogen bonds with protein targets, ultimately dictating their therapeutic potential.
Physicochemical Properties: A Tale of Two Isomers
Before delving into biological assays, a fundamental comparison of the physicochemical properties of the two isomers is crucial. These properties often provide early clues into their potential behavior in biological systems.
| Property | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-2-carboxylic acid |
| Molecular Formula | C₁₁H₁₀O₃ | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol | 190.19 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Predicted pKa | ~4.0-4.5 | ~4.2-4.7 |
| Predicted logP | ~1.8-2.2 | ~1.9-2.3 |
Note: Predicted values are based on computational models and may vary from experimental data.
The similarity in their basic physicochemical properties underscores the subtlety of their structural differences and highlights the necessity for rigorous biological evaluation to uncover any significant divergence in their activities.
A Strategic Approach to Comparative Bioactivity Screening
To comprehensively evaluate the bioactivity of these isomers, a multi-pronged screening strategy is proposed, targeting key areas where tetralone derivatives have shown promise. This involves a battery of in vitro assays designed to assess their cytotoxic, antibacterial, and anti-inflammatory potential.
Figure 1: A workflow diagram illustrating the proposed screening cascade for the comparative bioactivity assessment of the two tetralone isomers.
Part 1: Unmasking Cytotoxic Potential - The Hunt for Anticancer Activity
The tetralone scaffold is a known pharmacophore in several anticancer agents. Therefore, evaluating the cytotoxic effects of our two isomers against a panel of human cancer cell lines is a logical first step.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against selected cancer cell lines.
Materials:
-
Human breast cancer cell line (MCF-7)
-
Human lung cancer cell line (A549)
-
Human colon cancer cell line (HCT116)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Isomer 1 and Isomer 2 stock solutions (in DMSO)
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of each isomer and the positive control (Doxorubicin) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value for each compound using a dose-response curve.
Hypothetical Data & Interpretation
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT116 |
| Isomer 1 | 15.2 ± 1.8 | 25.7 ± 2.3 | 18.9 ± 2.1 |
| Isomer 2 | 45.8 ± 3.5 | 62.1 ± 4.7 | 51.3 ± 4.2 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Interpretation: In this hypothetical scenario, Isomer 1 demonstrates significantly higher cytotoxic activity against all three cancer cell lines compared to Isomer 2, as indicated by its lower IC50 values. This suggests that the placement of the carboxylic acid at the 1-position may be more favorable for inducing cancer cell death. The proximity of the carboxyl group to the ketone and the fused ring system in Isomer 1 might allow for a more optimal interaction with a putative intracellular target.
Part 2: Gauging Antibacterial Efficacy
The increasing threat of antibiotic resistance necessitates the discovery of novel antibacterial agents. Tetralone derivatives have been reported to possess antibacterial properties, making this an important area of investigation for our isomers.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2]
Objective: To assess the antibacterial activity of the isomers against both Gram-positive and Gram-negative bacteria.
Materials:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
Mueller-Hinton Agar (MHA)
-
Nutrient Broth
-
Sterile petri dishes
-
Sterile cork borer (6 mm)
-
Isomer 1 and Isomer 2 solutions (1 mg/mL in DMSO)
-
Ciprofloxacin (positive control)
-
DMSO (negative control)
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strains in nutrient broth and incubate at 37°C for 18-24 hours.
-
Agar Plate Inoculation: Spread 100 µL of the bacterial suspension onto the surface of MHA plates.
-
Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Compound Loading: Add 50 µL of each isomer solution, the positive control, and the negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Hypothetical Data & Interpretation
| Compound | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against E. coli |
| Isomer 1 | 14 ± 1.2 | 8 ± 0.9 |
| Isomer 2 | 18 ± 1.5 | 11 ± 1.1 |
| Ciprofloxacin | 25 ± 1.8 | 22 ± 1.6 |
| DMSO | 0 | 0 |
Interpretation: Based on this hypothetical data, Isomer 2 exhibits superior antibacterial activity against both S. aureus and E. coli compared to Isomer 1. The greater zone of inhibition suggests that the positioning of the carboxylic acid at the 2-position might enhance the molecule's ability to penetrate the bacterial cell wall or interact with a bacterial-specific target. The difference in activity between the two isomers could be attributed to variations in their membrane permeability or their affinity for bacterial enzymes.
Part 3: Probing Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases. The ability of a compound to modulate inflammatory pathways is a key indicator of its therapeutic potential.
Experimental Protocol 1: COX-2 Inhibition Assay
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[3]
Objective: To determine the in vitro inhibitory effect of the isomers on COX-2 enzyme activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening kit (fluorometric or colorimetric)
-
Isomer 1 and Isomer 2 solutions
-
Celecoxib (positive control)
Procedure:
-
Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.
-
In brief, pre-incubate the COX-2 enzyme with various concentrations of the test isomers or the positive control.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Measure the product formation (e.g., prostaglandin G2) using a fluorometric or colorimetric plate reader.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 values.
Experimental Protocol 2: Inhibition of NF-κB Activation in Macrophages
Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[4]
Objective: To investigate the ability of the isomers to inhibit the activation of the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages.
Figure 2: A simplified diagram of the canonical NF-κB signaling pathway, a key target for anti-inflammatory drug discovery.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Isomer 1 and Isomer 2 solutions
-
Bay 11-7082 (positive control, NF-κB inhibitor)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat them with various concentrations of the isomers or the positive control for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of the pro-inflammatory cytokines TNF-α and IL-6 using ELISA kits.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Hypothetical Data & Interpretation
COX-2 Inhibition:
| Compound | COX-2 IC50 (µM) |
| Isomer 1 | 8.5 ± 0.9 |
| Isomer 2 | 22.1 ± 2.5 |
| Celecoxib | 0.1 ± 0.02 |
Inhibition of Pro-inflammatory Cytokine Production (at 10 µM):
| Compound | % Inhibition of TNF-α | % Inhibition of IL-6 |
| Isomer 1 | 65 ± 5.2 | 58 ± 4.9 |
| Isomer 2 | 32 ± 3.8 | 28 ± 3.1 |
| Bay 11-7082 | 85 ± 6.1 | 81 ± 5.7 |
Interpretation: The hypothetical data suggests that Isomer 1 is a more potent anti-inflammatory agent than Isomer 2. It exhibits a lower IC50 value for COX-2 inhibition and more effectively suppresses the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This dual action on two key inflammatory pathways indicates that the 1-carboxy isomer may have a more favorable interaction with the active sites of inflammatory enzymes and signaling proteins.
Conclusion: A Clear Divergence in Bioactivity
This comprehensive guide outlines a systematic approach to the comparative bioactivity assessment of "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" and its 2-carboxy isomer. Based on our hypothetical experimental data, a clear divergence in their biological activities emerges:
-
Isomer 1 (1-carboxy): Shows superior potential as an anticancer and anti-inflammatory agent .
-
Isomer 2 (2-carboxy): Demonstrates more promising antibacterial activity .
This positional isomerism, a seemingly minor structural modification, has profound implications for the biological activity of the tetralone scaffold. The distinct bioactive profiles of these two isomers underscore the importance of meticulous structure-activity relationship studies in drug discovery. The experimental framework presented here provides a robust and self-validating system for researchers to further explore the therapeutic potential of these and other related compounds. The causality behind these differential activities likely lies in the unique three-dimensional conformations and electronic properties conferred by the position of the carboxylic acid group, which in turn govern their interactions with specific biological targets. Further investigations, including target identification and in vivo studies, are warranted to fully elucidate the mechanisms of action and therapeutic promise of these intriguing tetralone derivatives.
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]
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Structure Property Relationships of Carboxylic Acid Isosteres. PMC. [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbe Notes. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Navigating the Therapeutic Potential of 5-Oxo-Tetralin-1-Carboxylic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The tetralin scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The introduction of a 5-oxo-tetralin-1-carboxylic acid framework presents a compelling, yet underexplored, opportunity for the development of novel therapeutics. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of this scaffold, drawing insights from structurally related analogs to inform future drug design and discovery efforts. By examining the established biological activities of similar compounds, we can extrapolate key structural determinants for activity and propose rational design strategies for novel 5-oxo-tetralin-1-carboxylic acid derivatives.
The 5-Oxo-Tetralin-1-Carboxylic Acid Scaffold: A Privileged Framework
The 5-oxo-tetralin-1-carboxylic acid scaffold combines three key pharmacophoric features: a bicyclic, partially saturated aromatic ring system (the tetralin core), a ketone at the 5-position, and a carboxylic acid at the 1-position. This unique combination suggests a high potential for interaction with a variety of biological targets. The carboxylic acid moiety, in particular, is a common feature in many drugs, often serving as a key binding group to enzyme active sites or receptors.[2]
Unraveling Anticancer Potential: A Comparative SAR Analysis
Insights from Tetralin-based Anticancer Agents
Studies on various tetralin derivatives have demonstrated their potential as anticancer agents. For instance, novel N′-(3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene)-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide derivatives have been synthesized and evaluated for their anticancer potency against human breast and lung cancer cell lines.[3] These findings suggest that the tetralin moiety serves as a crucial anchor for the molecule's interaction with its biological target.
The Role of the Carboxylic Acid: Lessons from Quinoline and Pyrrolidine Analogs
The carboxylic acid group is a critical determinant of biological activity in many heterocyclic compounds. For example, in a series of quinoline carboxylic acid analogs, the C(4) carboxylic acid was found to be strictly required for the inhibition of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis and a target for anticancer drugs.[4] Similarly, derivatives of 5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity.[5] The conversion of a carboxylic acid to its hydrazide and subsequent derivatization into hydrazones significantly enhanced the anticancer activity in a structure-dependent manner.[6]
Hypothesized SAR for 5-Oxo-Tetralin-1-Carboxylic Acid Analogs
Based on the analysis of related compounds, we can propose a hypothetical SAR for 5-oxo-tetralin-1-carboxylic acid analogs as anticancer agents.
Table 1: Hypothesized Structure-Activity Relationships for Anticancer Activity
| Position of Substitution | Structural Modification | Predicted Impact on Anticancer Activity | Rationale based on Analogous Compounds |
| C1-Carboxylic Acid | Esterification, Amidation, Bioisosteric replacement (e.g., tetrazole) | Modulation of potency and pharmacokinetic properties.[2][7] | The carboxylic acid is likely a key binding group. Modification can alter binding affinity and cell permeability. |
| C5-Oxo Group | Reduction to hydroxyl, Conversion to oxime or hydrazone | Potential to alter binding mode and selectivity. | The ketone may be involved in hydrogen bonding or act as a Michael acceptor. |
| Aromatic Ring (C6-C8) | Introduction of electron-withdrawing or electron-donating groups | Significant impact on potency and selectivity.[8] | Substituents on the aromatic ring of related tetralin and quinoline analogs have been shown to be critical for activity. |
| Saturated Ring (C2-C4) | Introduction of alkyl or aryl substituents | May influence conformational rigidity and interaction with the target. | Substitutions on the non-aromatic portion of the tetralin ring can affect the overall shape and lipophilicity of the molecule. |
Comparative Analysis with Alternative Scaffolds
The 5-oxo-tetralin-1-carboxylic acid scaffold can be compared with other privileged structures in anticancer drug discovery.
-
Versus 6-Acetyltetralin Derivatives: The 5-oxo-tetralin-1-carboxylic acid scaffold offers a more rigid and defined orientation of the key functional groups compared to the more flexible 6-acetyltetralin derivatives.[8] The presence of the carboxylic acid at the 1-position provides a strong anchoring point for target interaction.
-
Versus 5-Oxopyrrolidine-3-Carboxylic Acids: While both scaffolds possess an oxo and a carboxylic acid group, the tetralin core provides a larger and more lipophilic framework, which may be advantageous for targeting specific protein-protein interactions or deeper binding pockets.[5]
Experimental Protocols for Evaluation
To guide researchers in the evaluation of novel 5-oxo-tetralin-1-carboxylic acid analogs, detailed experimental protocols for assessing anticancer activity are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol is adapted from methodologies described for the evaluation of novel tetralin and quinoline derivatives.[3][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for another 48 hours.
-
Following the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Enzyme Inhibition Assay (Hypothetical Target: Dihydroorotate Dehydrogenase)
This protocol is a generalized representation based on assays for similar enzyme targets.[4]
Objective: To determine the inhibitory effect of the test compounds on a specific enzyme target.
Materials:
-
Purified recombinant human enzyme
-
Substrate for the enzyme
-
Cofactors (if required)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
96-well microplates (UV-transparent for spectrophotometric assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, enzyme, and any necessary cofactors in a 96-well plate.
-
Add various concentrations of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC50 values from the dose-response curves.
Visualizing the Path Forward: Logical Relationships and Workflows
The following diagrams illustrate the hypothesized structure-activity relationships and a typical workflow for the discovery and evaluation of novel 5-oxo-tetralin-1-carboxylic acid analogs.
Caption: Hypothesized Structure-Activity Relationships for 5-Oxo-Tetralin-1-Carboxylic Acid Analogs.
Caption: A typical workflow for the discovery and development of novel therapeutic agents.
Conclusion and Future Directions
The 5-oxo-tetralin-1-carboxylic acid scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the realm of oncology. While direct experimental data for a comprehensive series of analogs is currently limited, a wealth of information from structurally related compounds provides a strong foundation for rational drug design. By leveraging the insights from existing tetralin, quinoline, and pyrrolidine-based compounds, researchers can strategically modify the core scaffold to optimize biological activity and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these efforts and accelerate the exploration of this intriguing class of molecules. Future research should focus on the systematic synthesis and evaluation of a diverse library of 5-oxo-tetralin-1-carboxylic acid analogs to establish concrete structure-activity relationships and unlock their full therapeutic potential.
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A Senior Application Scientist's Guide to "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid": A Comparative Validation for Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and novelty of a drug discovery program. This guide provides an in-depth validation of "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid," a tetralone derivative with significant potential as a versatile building block. We will objectively compare its synthetic utility against its well-established non-oxo analogue, "5,6,7,8-tetrahydronaphthalene-1-carboxylic acid," particularly in the context of synthesizing pharmaceutically relevant scaffolds like that of the antiemetic agent, Palonosetron.
The Tetralone Scaffold: A Privileged Structure in Medicinal Chemistry
The tetralone motif, a bicyclic aromatic ketone, is a cornerstone in the synthesis of a multitude of natural products and pharmaceutical agents.[1] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive scaffold for targeting various biological receptors. The reactivity of the ketone and the alpha-methylene group allows for a wide range of chemical modifications, enabling the exploration of extensive chemical space.[2]
Synthesis of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid: A Comparative Overview
The introduction of a ketone functionality at the 5-position of the tetrahydronaphthalene core offers an additional handle for chemical diversification compared to its non-oxo counterpart. Here, we evaluate two primary synthetic strategies for accessing this key intermediate.
Method 1: Oxidation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
A direct and intuitive approach to "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" is the oxidation of the corresponding tetralin. This method leverages the benzylic position, which is susceptible to oxidation.
Reaction Scheme:
Caption: Oxidation of the benzylic position of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
The choice of oxidizing agent is critical to achieve high yield and selectivity, minimizing over-oxidation or degradation of the starting material.[3] Traditional methods often employ chromium-based reagents, while modern approaches might utilize more environmentally benign catalysts.[3]
Method 2: Intramolecular Friedel-Crafts Acylation
A convergent and highly adaptable strategy for constructing the tetralone core is the intramolecular Friedel-Crafts acylation of a suitable precursor. This powerful C-C bond-forming reaction is widely used in the synthesis of polycyclic aromatic compounds.[1]
Reaction Scheme:
Caption: Synthesis of the tetralone core via intramolecular Friedel-Crafts acylation.
This approach offers the advantage of introducing substituents on the aromatic ring at an early stage, allowing for the synthesis of a diverse library of tetralone derivatives.
Comparative Performance as a Synthetic Intermediate
The true value of a synthetic intermediate lies in its performance in subsequent synthetic steps. We will now compare "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" with its non-oxo analogue in the context of synthesizing a key pharmaceutical scaffold.
Case Study: Synthesis of a Palonosetron Analogue
Palonosetron is a potent 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting. Its synthesis relies on the key intermediate 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.[4][5] The presence of the 5-oxo group in our target molecule opens up possibilities for creating novel analogues with potentially improved pharmacological profiles.
Synthetic Workflow Comparison:
Caption: Comparative synthetic workflows for Palonosetron and its 5-oxo analogue.
The introduction of the ketone in Route B provides a strategic advantage for generating a library of analogues. The ketone can be reduced to a hydroxyl group, converted to an oxime, or used in various other carbonyl chemistries to explore structure-activity relationships.
Data Presentation: Comparison of Key Synthetic Steps
| Parameter | 5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid | 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid |
| Synthesis Method | Catalytic Hydrogenation of Naphthoic Acid | Oxidation of Tetralin-1-carboxylic Acid or Friedel-Crafts Acylation |
| Typical Yield | >90% | 70-85% (Oxidation) |
| Scalability | Well-established for industrial production.[6] | Moderate, with potential for optimization.[6][7] |
| Amide Coupling Yield | High (typically >85%).[4] | Expected to be comparable to the non-oxo analogue. |
| Potential for Diversification | Limited to modifications on the aromatic ring. | High, through reactions at the ketone functionality. |
Experimental Protocols
Protocol 1: Synthesis of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid via Oxidation
Materials:
-
5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
-
Chromium trioxide (CrO₃)
-
Acetic acid
-
Water
-
Sodium bisulfite
Procedure:
-
Dissolve 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of chromium trioxide in a mixture of acetic acid and water to the reaction mixture, maintaining the temperature below 40°C.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of a saturated sodium bisulfite solution until the orange color of Cr(VI) disappears.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid.
Protocol 2: Amide Coupling to form a Palonosetron Analogue Precursor
Materials:
-
5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
-
(S)-3-aminoquinuclidine dihydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid in DMF, add EDC and HOBt.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, neutralize (S)-3-aminoquinuclidine dihydrochloride with triethylamine in DMF.
-
Add the solution of the free amine to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Conclusion and Future Outlook
"5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" presents itself as a highly valuable synthetic intermediate for drug discovery and development. While its synthesis may require an additional step compared to its non-oxo analogue, the presence of the ketone functionality offers a significant advantage in terms of molecular diversification. The ability to readily generate a library of analogues from a common intermediate is a powerful tool in optimizing lead compounds.
This guide has provided a comparative validation of this intermediate, highlighting its synthetic accessibility and potential applications. We encourage researchers to consider the strategic incorporation of "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" into their synthetic programs to unlock new avenues for the discovery of novel therapeutics.
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ResearchGate. (n.d.). Scheme 7. Oxidation of tetralin. [Link]
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Master Organic Chemistry. (2018, December 10). The Robinson Annulation. [Link]
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A Researcher's Guide to Differentiating 5-Oxo and 7-Oxo Tetralin Carboxylic Acid Isomers by Spectroscopic Analysis
Introduction
In the landscape of medicinal chemistry and materials science, substituted tetralones are pivotal building blocks for synthesizing a wide array of therapeutic agents and natural products.[1][2] Their utility stems from a rigid bicyclic scaffold that allows for precise spatial orientation of functional groups. Among these, tetralin carboxylic acids are of particular interest. However, the synthetic accessibility of various positional isomers, such as 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, presents a critical analytical challenge: how does one unambiguously confirm the identity of the target isomer?
This guide provides an in-depth spectroscopic comparison of these two isomers. We will move beyond a simple data dump, focusing instead on the underlying chemical principles that govern their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the causality—how the placement of the carbonyl group relative to the aromatic ring dictates the electronic environment—researchers can confidently identify and characterize these valuable compounds.
Molecular Structures and Isomeric Distinction
The fundamental difference between the two molecules lies in the position of the ketone carbonyl group on the saturated ring. In the 5-oxo isomer (an α-tetralone derivative), the carbonyl is at the C-5 position, directly adjacent to the aromatic ring, allowing for electronic conjugation. In the 7-oxo isomer (a β-tetralone derivative), the carbonyl is at the C-7 position, insulated from the aromatic ring by a methylene (CH₂) group, precluding direct conjugation. This seemingly small structural change has profound consequences for their spectroscopic properties.
Figure 1: Chemical structures of the 5-oxo (α-tetralone) and 7-oxo (β-tetralone) isomers.
The Analytical Workflow: A Systematic Approach
A robust identification strategy relies on a multi-technique approach where the results from each analysis corroborate the others. The workflow below outlines the logical progression from initial characterization to detailed structural confirmation.
Figure 2: Recommended workflow for the spectroscopic identification of tetralin isomers.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy: The Proton's Perspective
¹H NMR provides the most detailed insight into the electronic environment of the hydrogen atoms. The key differences arise from the influence of the carbonyl group's position.
-
5-Oxo Isomer (α-Tetralone):
-
Aliphatic Region (δ 2.0-3.2 ppm): Expect three distinct signals. The protons at C-8 are benzylic and adjacent to the aromatic ring, resulting in a downfield shift to approximately 2.9-3.1 ppm (triplet). The protons at C-6 are alpha to the carbonyl group, also deshielding them to around 2.6-2.8 ppm (triplet). The C-7 protons, sandwiched between them, will appear as a multiplet further upfield around 2.1-2.3 ppm .
-
Aromatic Region (δ 7.5-8.5 ppm): The aromatic protons are influenced by two electron-withdrawing groups: the C-2 carboxylic acid and the C-5 conjugated ketone. This combined effect strongly deshields the aromatic protons. The proton at C-1, being ortho to the carboxylic acid, will be significantly downfield, likely appearing as a doublet or singlet-like peak. The protons at C-3 and C-4 will also be downfield, showing characteristic ortho and meta coupling. The overall pattern reflects a highly electron-poor aromatic system.
-
-
7-Oxo Isomer (β-Tetralone):
-
Aliphatic Region (δ 2.8-3.8 ppm): The pattern here is dramatically different. The protons at C-6 and C-8 are both alpha to the non-conjugated C-7 ketone. They are chemically distinct and will appear as two separate signals, likely deshielded to the 3.0-3.6 ppm range. The protons at C-5 are benzylic and will appear as a distinct signal, also in the benzylic region around 2.8-3.0 ppm .
-
Aromatic Region (δ 7.2-8.0 ppm): In this isomer, the ketone is insulated from the aromatic ring and does not participate in conjugation. Therefore, the electronic environment is primarily dictated by the carboxylic acid group and the fused aliphatic ring. The chemical shifts will be generally upfield compared to the 5-oxo isomer, as the powerful deshielding effect of the conjugated ketone is absent.[3] The splitting pattern will be characteristic of a simple 1,2,4-trisubstituted benzene ring.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy allows for direct observation of the carbon framework, with the carbonyl carbons being particularly diagnostic.
-
Carbonyl Resonances (δ 165-205 ppm):
-
5-Oxo Isomer: Two carbonyl signals are expected. The carboxylic acid carbonyl will appear around 165-170 ppm . The ketone carbonyl at C-5 is conjugated with the aromatic ring. This conjugation increases the electron density at the carbonyl carbon, causing a shielding effect (an upfield shift) relative to a non-conjugated ketone. Its resonance is predicted to be in the 195-200 ppm range.[4]
-
7-Oxo Isomer: The carboxylic acid carbonyl will be in a similar position (165-170 ppm ). However, the C-7 ketone is a standard, non-conjugated cyclic ketone. Lacking the shielding effect of conjugation, its resonance will appear further downfield, typically in the 200-208 ppm region.[4] This ~5-10 ppm difference in the ketone signal is a key differentiator.
-
-
Aliphatic & Aromatic Carbons: The distinct electronic environments will also give rise to unique chemical shifts for all other carbons in the molecules, providing a comprehensive fingerprint for each isomer.
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy is exceptionally powerful for distinguishing these isomers due to the sensitivity of the carbonyl stretching frequency (νC=O) to conjugation.
-
5-Oxo Isomer:
-
O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid dimer.
-
C=O Stretches: Two distinct peaks will be observed. The carboxylic acid carbonyl stretch appears around 1700-1725 cm⁻¹ . The key diagnostic peak is the ketone carbonyl stretch. Because it is conjugated with the aromatic ring, the C=O bond has more single-bond character, weakening it and lowering its stretching frequency to approximately 1680-1690 cm⁻¹ .[4]
-
-
7-Oxo Isomer:
-
O-H Stretch: A similar broad absorption from ~2500-3300 cm⁻¹ for the carboxylic acid.
-
C=O Stretches: The carboxylic acid peak will be in the same 1700-1725 cm⁻¹ region. However, the non-conjugated ketone carbonyl is a stronger double bond and will vibrate at a higher frequency, typically 1710-1720 cm⁻¹ .[5] The absence of a C=O peak below 1700 cm⁻¹ is strong evidence against the 5-oxo structure.
-
Mass Spectrometry: Unveiling Fragmentation Patterns
While both isomers have the same molecular formula (C₁₁H₁₀O₃) and molecular weight (190.19 g/mol ), their fragmentation patterns under electron ionization (EI-MS) will differ due to the stability of the resulting fragments.[6]
-
Molecular Ion (M⁺•): Both isomers will show a molecular ion peak at m/z = 190 .
-
Key Fragmentation Differences:
-
5-Oxo Isomer: As an α-tetralone, it is prone to characteristic cleavages, including a McLafferty rearrangement if applicable, and cleavage of the C6-C7 bond. The stability of the benzoyl-type fragments resulting from cleavage alpha to the aromatic ring is a key feature.
-
7-Oxo Isomer: As a β-tetralone, fragmentation will be dominated by cleavage alpha to the isolated ketone (loss of C₂H₄O or C₃H₄O fragments). The presence of a strong benzylic position at C-5 may also lead to a prominent fragment corresponding to the loss of the C6-C7-C8 portion of the ring.
-
Data Summary: At-a-Glance Comparison
| Spectroscopic Feature | 5-Oxo-tetralin-2-carboxylic acid (α-Isomer) | 7-Oxo-tetralin-2-carboxylic acid (β-Isomer) | Rationale for Difference |
| ¹H NMR (Aromatic) | Deshielded (δ ~7.5-8.5 ppm) | Less Deshielded (δ ~7.2-8.0 ppm) | Conjugated ketone in 5-oxo isomer withdraws electron density from the ring. |
| ¹³C NMR (Ketone C=O) | ~195-200 ppm | ~200-208 ppm | Conjugation shields the carbonyl carbon, shifting the signal upfield.[4] |
| IR (Ketone C=O) | Lower Frequency (~1680-1690 cm⁻¹) | Higher Frequency (~1710-1720 cm⁻¹) | Conjugation weakens the C=O bond, lowering its vibrational frequency.[4] |
| IR (Carboxylic C=O) | ~1700-1725 cm⁻¹ | ~1700-1725 cm⁻¹ | The carboxylic acid group is electronically similar in both isomers. |
| MS (Molecular Ion) | m/z = 190 | m/z = 190 | Isomers have the same molecular formula and weight.[6] |
| MS (Fragmentation) | Benzoyl-type fragments expected | Dominated by cleavage alpha to the isolated ketone | Different bond stabilities adjacent to the carbonyl group. |
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the tetralin sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for adequate signal-to-noise.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, centered around 120 ppm.
-
Use a relaxation delay of 2-5 seconds. A longer delay may be needed to observe the quaternary carbonyl carbons.[4]
-
Acquire several hundred to a few thousand scans, depending on the sample concentration.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add at least 32 scans with a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.
-
Perform an ATR correction using the instrument software.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source for fragmentation analysis or an Electrospray Ionization (ESI) source for accurate mass determination.
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
-
Data Acquisition (High-Resolution ESI):
-
Infuse the sample solution directly into the ESI source.
-
Acquire data in both positive and negative ion modes to confirm the [M+H]⁺ and [M-H]⁻ adducts.
-
Use an instrument capable of high resolution (e.g., TOF or Orbitrap) to confirm the elemental composition (C₁₁H₁₀O₃).
-
Conclusion
The positional isomerism between 5-oxo- and 7-oxo-tetralin-2-carboxylic acid is readily and definitively resolved through a systematic application of standard spectroscopic techniques. The key lies in understanding the electronic consequences of carbonyl conjugation. The ¹³C NMR and IR spectra provide the most direct and unambiguous evidence: a conjugated ketone in the 5-oxo isomer results in an upfield-shifted ¹³C signal and a lower-frequency IR stretching band compared to the non-conjugated ketone of the 7-oxo isomer. ¹H NMR corroborates this by revealing significant differences in the chemical shifts of the aromatic protons. By leveraging this fundamental structure-property relationship, researchers can ensure the integrity of their synthetic intermediates and confidently proceed with their research and development objectives.
References
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Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]
-
Kirkeby, E. K., Schwartz, Z. T., Lovasz, M. A., & Roberts, A. G. (2023). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. National Institutes of Health. Retrieved from [Link]
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Supporting Information for.... (n.d.). Retrieved from [Link]
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Gatto, K., Reinheimer, J., & Gerig, J. T. (1974). Analysis of the 1H NMR spectrum of α‐tetralone. Magnetic Resonance in Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
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Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
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Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. Retrieved from [Link]
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Petzer, J. P., et al. (2018). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. PubMed. Retrieved from [Link]
-
Wu, H., et al. (1999). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. ResearchGate. Retrieved from [Link]
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Acevedo-Llanos, R., et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Materials Science Research India. Retrieved from [Link]
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Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic Acid Derivatives
For the diligent researcher in drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A molecule that potently engages its intended target is a great start, but its interactions with unintended biological macromolecules—its cross-reactivity—can lead to unforeseen toxicity or misleading experimental results. This guide provides a framework for evaluating the cross-reactivity of derivatives of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, a scaffold of significant interest in medicinal chemistry.
The tetralone core is a "privileged structure," a molecular framework that is recurrently found in compounds with diverse biological activities.[1] This promiscuity is a double-edged sword: while it offers a rich starting point for inhibitor design against various targets, it also inherently carries the risk of polypharmacology. Derivatives of this scaffold have been identified as inhibitors of targets as diverse as monoamine oxidases (MAO), macrophage migration inhibitory factor (MIF), and acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), underscoring the necessity of a thorough off-target profiling campaign.[2][3][4]
This guide is structured not as a static repository of data, but as a strategic manual for the discerning scientist. We will explore the known biological landscape of this chemical series, propose a logical workflow for assessing cross-reactivity, and provide detailed protocols for key validation assays. Our objective is to equip you with the rationale and methodologies to build a comprehensive selectivity profile for your compounds of interest.
The Known Biological Landscape: A Foundation for Cross-Reactivity Assessment
Before embarking on a broad screening campaign, it is essential to understand the known biological activities of the parent scaffold and its close analogs. This knowledge allows for a more targeted and cost-effective initial assessment of selectivity. The tetralone framework has been successfully utilized to develop inhibitors for several distinct enzyme classes.
Key Reported Activities of Tetralone Derivatives:
-
Monoamine Oxidase (MAO) Inhibition: Several studies have documented that α-tetralone derivatives are potent inhibitors of both MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters.[5] Substitutions on the tetralone ring have been shown to modulate both potency and selectivity between the two isoforms.[4][5]
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: E-2-arylmethylene-1-tetralones have been identified as inhibitors of the tautomerase activity of MIF, a pro-inflammatory cytokine.[1][3] This activity highlights the potential for these compounds to interact with targets outside of the classical "druggable" enzyme families.
-
Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition: A novel series of tetralone derivatives has been discovered as potent and selective inhibitors of DGAT1, a key enzyme in triglyceride synthesis.[2] This discovery positions these compounds as potential therapeutics for metabolic disorders.[2]
-
Retinoic Acid Metabolism Inhibition: Tetralone-derived compounds have been shown to inhibit cytochrome P450 enzymes involved in retinoic acid metabolism, specifically CYP26A1.[6] This points towards potential interactions with the broader family of P450 enzymes, a common source of drug-drug interactions and off-target effects.
This diverse range of primary targets underscores the challenge: a derivative optimized for DGAT1 inhibition might inadvertently interact with MAO or MIF, leading to confounding biological effects or toxicity. A systematic approach to identifying these unintended interactions is therefore not just recommended, but essential.
Designing a Cross-Reactivity Screening Strategy: A Tiered Approach
A comprehensive understanding of a compound's selectivity is best achieved through a tiered screening approach. This strategy allows for the efficient use of resources by starting with focused, hypothesis-driven assays and progressing to broader, unbiased panels.
Tier 1: Hypothesis-Driven Screening
Based on the established activities of the tetralone scaffold, the initial screening should focus on these known target families. This serves as a rapid and cost-effective way to identify major liabilities.
-
Rationale: If your derivative, designed for a novel target, shows potent inhibition of MAO-A, this could have significant implications for its development as a therapeutic, given the role of MAO-A in neurotransmitter regulation.
-
Recommendation: Screen your lead compounds against MAO-A, MAO-B, MIF, DGAT1, and a small panel of representative cytochrome P450 enzymes.
Tier 2: Broad Liability Profiling
Once the initial, hypothesis-driven screening is complete, a broader, unbiased screen is necessary to uncover unexpected off-target interactions. These panels are commercially available and cover large families of proteins that are common sources of off-target effects.
-
Kinase Panels: The human kinome consists of over 500 kinases, and due to the conserved nature of the ATP binding site, kinase inhibitors often exhibit cross-reactivity.[7] Screening against a large panel (e.g., >400 kinases) is a standard practice in drug discovery to identify potential off-target phosphorylation events.
-
GPCR Panels: G-protein coupled receptors are the largest family of membrane receptors and are the targets of a significant percentage of approved drugs. Off-target GPCR binding can lead to a wide range of physiological effects. A standard safety panel, such as the Eurofins Safety47, assesses binding to a wide range of receptors, transporters, and ion channels.
-
Ion Channel Panels: Inhibition of ion channels, particularly the hERG potassium channel, is a major cause of cardiac toxicity and a critical safety liability to de-risk early in development.
Tier 3: Cellular and Functional Validation
Biochemical or binding assays from Tier 2 identify potential interactions, but do not confirm activity in a physiological context. Hits from broad panels must be validated in cellular models.
-
Rationale: A compound may bind to a kinase in a purified, cell-free system but fail to engage the target in a cell due to poor permeability or high ATP concentrations.
-
Recommendation: Utilize cellular target engagement assays like NanoBRET or Cellular Thermal Shift Assays (CETSA) to confirm that the compound interacts with the off-target in intact cells. Follow up with functional assays to determine if this engagement translates to a biological effect (e.g., measuring downstream signaling or phenotypic changes).
Hypothetical Cross-Reactivity Data & Interpretation
To illustrate the output of a broad screening campaign, Table 1 presents a hypothetical dataset for two 5-Oxo-tetralin derivatives against a small, representative panel of off-targets.
Table 1: Hypothetical Cross-Reactivity Data for 5-Oxo-tetralin Derivatives (% Inhibition at 10 µM)
| Target Class | Target | Derivative A (% Inhibition) | Derivative B (% Inhibition) | Rationale for Inclusion |
| Primary Target | Target X | 98 | 95 | Efficacy Target |
| Known Tetralone Targets | MAO-A | 85 | 15 | Known scaffold activity[5] |
| MAO-B | 45 | 5 | Known scaffold activity[5] | |
| DGAT1 | 12 | 88 | Known scaffold activity[2] | |
| Kinases | ABL1 | 5 | 8 | Common off-target |
| SRC | 62 | 11 | Common off-target | |
| LCK | 58 | 9 | Common off-target | |
| GPCRs | 5-HT2B | 75 | 22 | Safety liability (cardiac) |
| Ion Channels | hERG | 48 | 10 | Safety liability (cardiac) |
Disclaimer: The data presented in Table 1 is purely illustrative and not the result of actual experiments. It is intended to demonstrate how cross-reactivity data might be presented and interpreted.
Interpretation of Hypothetical Data:
-
Derivative A: While potent against its primary target, it shows significant cross-reactivity with MAO-A, the SRC/LCK kinases, and the 5-HT2B receptor. The hERG activity, while below the typical 50% threshold for high concern, would warrant further investigation. This compound exhibits a promiscuous profile and may be a challenging starting point for further optimization.
-
Derivative B: This compound displays a much cleaner profile. It shows some activity against DGAT1, which is expected given the scaffold's known propensity for this target. However, its activity against the kinase, GPCR, and ion channel panels is minimal. This derivative would be considered a more promising candidate for further development due to its higher selectivity.
Experimental Protocols: A Practical Guide
To ensure the integrity of your cross-reactivity data, robust and well-validated experimental protocols are essential. Below are outlines for key assays.
Protocol 1: Kinase Panel Screening (Luminescence-Based)
This protocol provides a general framework for assessing kinase inhibition using a luminescence-based assay that quantifies ATP consumption.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Serially dilute the compound in assay buffer to the desired final concentrations.
-
Prepare a solution of the purified kinase of interest in assay buffer.
-
Prepare a solution of the kinase substrate and ATP in assay buffer.
-
-
Assay Procedure:
-
Add the test compound dilutions to a 384-well assay plate.
-
Add the kinase solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., ADP-Glo™, Promega).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no kinase) and negative (DMSO vehicle) controls.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to confirm direct binding of a compound to a purified protein.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a solution of the purified protein target in a suitable buffer.
-
Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
-
Assay Procedure:
-
In a PCR plate, combine the protein solution, the fluorescent dye, and either the test compound or DMSO vehicle.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to slowly ramp up the temperature (e.g., from 25 °C to 95 °C) while continuously monitoring fluorescence.
-
-
Data Analysis:
-
As the protein unfolds with increasing temperature, the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
A stabilizing ligand (i.e., a binding compound) will increase the Tm. The change in melting temperature (ΔTm) is a measure of binding affinity.
-
Comparative Analysis with Alternative Scaffolds
The 5-Oxo-tetralin scaffold does not exist in a vacuum. For any given primary target, there are often multiple alternative chemical series. For example, in the case of MAO-B inhibition, the tetralone derivatives can be compared to established inhibitors like selegiline or rasagiline. A thorough analysis would involve comparing the selectivity profiles of your lead compounds against these alternatives. Does your tetralone derivative offer a superior selectivity profile against other monoaminergic targets? Does it avoid the metabolic liabilities of other series? Answering these questions is crucial for establishing the unique value of your chemical matter.
Conclusion
The 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid scaffold is a versatile starting point for the design of potent bioactive molecules. However, its inherent ability to interact with multiple, diverse target classes necessitates a rigorous and systematic evaluation of cross-reactivity. By employing a tiered screening strategy, from hypothesis-driven panels to broad liability screens and cellular validation, researchers can build a comprehensive understanding of their compounds' selectivity. This knowledge is paramount for interpreting biological data accurately, avoiding costly late-stage failures, and ultimately developing safer and more effective medicines. The insights gained from a thorough cross-reactivity assessment will guide medicinal chemistry efforts, enabling the rational design of derivatives with improved selectivity and a higher probability of success.
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The Evolving Landscape of Tetralone-Based Therapeutics: A Comparative Guide to In Vitro and In Vivo Efficacy
The quest for novel therapeutic agents has led researchers down a multitude of synthetic avenues, with certain molecular scaffolds consistently emerging as privileged structures. One such scaffold is the tetralone ring system, a bicyclic aromatic ketone that serves as a versatile backbone for a diverse array of biologically active compounds. While the specific compound "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" has been noted primarily as a synthetic intermediate, its structural motif is at the heart of a burgeoning class of molecules with significant therapeutic potential. This guide provides a comparative analysis of the in vitro and in vivo efficacy of tetralone-based compounds, drawing upon a range of experimental data to inform researchers, scientists, and drug development professionals on their potential as anticancer and anti-inflammatory agents.
The Tetralone Scaffold: A Foundation for Diverse Biological Activity
The tetralone scaffold, and its derivatives, have garnered considerable attention in the pharmaceutical industry due to their role as crucial structural components or intermediates in a wide range of pharmacologically active compounds.[1] These molecules have demonstrated a broad spectrum of bioactivities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The inherent reactivity and structural features of the tetralone ring allow for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of therapeutic efficacy.
In Vitro Efficacy: A Comparative Look at Anticancer and Anti-inflammatory Potential
The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing. For tetralone-based compounds, these studies have revealed promising activity against a variety of cancer cell lines and in models of inflammation.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
A number of studies have highlighted the cytotoxic effects of tetralone derivatives against various human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
One comparative study evaluated a series of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives for their anticancer activity against human cervix carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines.[2] The results, summarized in the table below, demonstrate a range of potencies, with some compounds exhibiting significant cytotoxic effects.
| Compound ID | Cell Line | IC50 (µg/mL)[2] |
| 3a | HeLa | 3.5 |
| MCF-7 | 4.5 | |
| 3b | HeLa | 10.5 |
| MCF-7 | 15.0 | |
| 7b | HeLa | 5.9 |
| MCF-7 | 12.5 | |
| 5-Fluorouracil (Control) | MCF-7 | 3.5 |
Notably, compound 3a displayed the highest potency against both cell lines, with an IC50 value comparable to the standard anticancer drug 5-fluorouracil against the MCF-7 cell line.[2] This highlights the potential of the tetralone scaffold as a starting point for the development of potent anticancer agents.
Further research into other tetralone derivatives has shown that they can induce apoptosis and cause cell cycle arrest. For instance, one study found that a particular tetralone compound with a sulfonamide scaffold selectively exhibited anti-breast cancer potential against MCF-7 cells, leading to cell cycle arrest at the G2/M phase and signaling an apoptotic cascade.[3]
Anti-inflammatory Activity: Modulating Macrophage Activation
Chronic inflammation is a key driver of many diseases, and the modulation of inflammatory pathways is a critical therapeutic strategy. Tetralone derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of macrophage activation.
A study investigating a series of E-2-arylmethylene-1-tetralones found that several of these compounds could efficiently bind to the active site of Macrophage Migration Inhibitory Factor (MIF) and inhibit its tautomerase activity.[4] MIF is a pro-inflammatory cytokine that plays a crucial role in the inflammatory response. Two of the synthesized compounds, 24 and 26 , markedly inhibited the production of reactive oxygen species (ROS) and nitrite, as well as the activation of NF-κB and the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
In another study, new tetralol analogs, myrochromanols A-C, were isolated from a soil fungus. Compounds 1 and 3 were found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglial cells with IC50 values of 26.04 µM and 25.80 µM, respectively, indicating their potential as anti-inflammatory agents.[5]
In Vivo Efficacy: From Bench to Preclinical Models
Promising in vitro results are a prerequisite for advancing a compound to in vivo studies. For tetralone-based compounds, several preclinical animal models have been employed to assess their therapeutic efficacy and safety.
Murine Xenograft Models for Anticancer Evaluation
The murine xenograft model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor activity in a living organism.[6] This typically involves the subcutaneous or orthotopic implantation of human tumor cells into immunodeficient mice.[6]
Caption: Murine Xenograft Experimental Workflow.
Carrageenan-Induced Paw Edema for Anti-inflammatory Assessment
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for evaluating the efficacy of anti-inflammatory drugs.[5][7] The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling, which can be quantified over time.
The anti-inflammatory potential of tetralone derivatives identified in in vitro screens can be further validated using this model. A typical experimental protocol is outlined below:
Caption: Carrageenan-Induced Paw Edema Workflow.
Experimental Protocols: A Guide to Reproducible Research
To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental protocols for key in vitro and in vivo assays are provided below.
In Vitro: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the tetralone-based compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[4][8]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[8]
In Vivo: Carrageenan-Induced Paw Edema
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Fasting: Randomly divide the animals into groups and fast them overnight before the experiment with free access to water.
-
Compound Administration: Administer the tetralone-based compounds or the vehicle (control) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[7]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) and Future Directions
The diverse biological activities of tetralone derivatives are intrinsically linked to their chemical structures. SAR studies have begun to elucidate the key structural features that govern their efficacy. For instance, the nature and position of substituents on the aromatic ring and the tetralone core can significantly influence both anticancer and anti-inflammatory activities.
A review of the pharmacological activities of tetralone derivatives suggests that this scaffold is a valuable starting point for the design of novel drugs targeting a range of biological endpoints.[1] The carboxylic acid moiety, as present in the initial query compound, is often a critical functional group for biological activity, potentially acting as a hydrogen bond donor or participating in salt bridge interactions.
Future research should focus on the systematic synthesis and evaluation of new tetralone-based compounds, guided by SAR insights and computational modeling. Head-to-head comparisons of promising candidates within standardized in vitro and in vivo assays will be crucial for identifying lead compounds with optimal efficacy and safety profiles for further clinical development.[6] The exploration of novel drug delivery systems and combination therapies may further enhance the therapeutic potential of this versatile class of molecules.
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Navigating the Synthetic Landscape: A Comparative Guide to the Preparation of 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
An In-depth Analysis of Synthetic Efficiency for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the tetralone scaffold holds significant importance as a key structural motif in a variety of biologically active molecules. Among these, 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid stands out as a crucial intermediate in the synthesis of various pharmaceutical agents. Its rigid, bicyclic framework provides a valuable platform for the development of novel therapeutics. This guide offers a comprehensive comparison of the primary synthetic routes to this target molecule, providing detailed experimental protocols, a critical evaluation of their efficiencies, and insights into the practical considerations for laboratory-scale and potential scale-up production.
Introduction to the Target Molecule
5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, with its fused aromatic and cycloalkanone ring system, presents a unique synthetic challenge. The presence of both a ketone and a carboxylic acid functional group, along with the specific substitution pattern, necessitates a careful selection of synthetic strategy to achieve high yields and purity. This guide will explore two plausible and conceptually distinct pathways for the synthesis of this important building block.
Route 1: The Classic Approach via Haworth Reaction and Subsequent Oxidation
A foundational strategy for the construction of the tetralone ring system is the Haworth synthesis, which employs a Friedel-Crafts acylation followed by cyclization and reduction. This classic approach can be adapted to prepare the desired carboxylic acid derivative.
Mechanistic Rationale
The synthesis commences with the Friedel-Crafts acylation of benzene with succinic anhydride, a reaction catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction forms 3-benzoylpropanoic acid. The ketone is then reduced to a methylene group via a Clemmensen or Wolff-Kishner reduction, yielding 4-phenylbutanoic acid. An intramolecular Friedel-Crafts acylation (cyclization) is then carried out to form the tetralone ring. Subsequent functionalization to introduce the carboxylic acid at the 1-position and oxidation at the 5-position would be required to reach the target molecule. While a direct carboxylation of the tetralone can be challenging, a multi-step sequence involving bromination, Grignard formation, and reaction with carbon dioxide is a feasible, albeit lengthy, approach. A more direct, albeit less commonly documented, approach would be the direct oxidation of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid.
Experimental Protocol (Hypothetical, based on established methods)
Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in dry benzene (5 vol) at 0-5 °C, succinic anhydride (1.0 eq) is added portion-wise. The mixture is stirred at room temperature for 2 hours and then heated to 60 °C for 1 hour. The reaction is quenched by pouring onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate, 3-benzoylpropanoic acid, is filtered, washed with water, and dried.
Step 2: Clemmensen Reduction of 3-Benzoylpropanoic Acid
Amalgamated zinc is prepared by stirring zinc dust (2.5 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. The amalgam is washed with water and then added to a mixture of 3-benzoylpropanoic acid (1.0 eq), concentrated hydrochloric acid (10 vol), water (5 vol), and toluene (5 vol). The mixture is heated at reflux for 24 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-phenylbutanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
4-Phenylbutanoic acid (1.0 eq) is added to polyphosphoric acid (10 wt eq) at 80 °C with vigorous stirring. The mixture is heated at 100 °C for 1 hour. The hot mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to yield α-tetralone.
Step 4: Synthesis of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
This transformation can be achieved through various methods, including the conversion of α-tetralone to the corresponding triflate, followed by a palladium-catalyzed carbonylation.
Step 5: Oxidation to 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
The benzylic position of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid (1.0 eq) is oxidized using a suitable oxidizing agent such as chromium trioxide in acetic acid or potassium permanganate under controlled conditions to yield the final product.[1]
Caption: Route 2: Convergent Synthesis from 1-Tetralone.
Comparison of Synthetic Routes
| Metric | Route 1: Haworth Synthesis & Oxidation | Route 2: Convergent Synthesis |
| Number of Steps | High (typically 5 or more) | Low (typically 2-3) |
| Overall Yield | Moderate to Low | Potentially Higher |
| Starting Materials | Simple, readily available (benzene, succinic anhydride) | More complex, functionalized (1-tetralone) |
| Reagent & Catalyst Cost | Can be high due to Lewis acids and reducing agents | Potentially high due to palladium catalyst |
| Scalability | Well-established for the initial steps, but can be challenging for the later functionalizations | Potentially more scalable due to fewer steps |
| Safety & Environmental | Use of hazardous reagents like AlCl₃ and strong acids. Generation of significant waste. | Use of toxic bromine and potentially high-pressure CO. Palladium waste needs to be managed. |
| Key Challenges | Control of regioselectivity in functionalization steps. Potentially low yields in the final oxidation. | Regioselective bromination of 1-tetralone. Optimization of the carbonylation reaction. |
Conclusion and Future Outlook
Both the classical Haworth synthesis followed by oxidation and the more convergent approach starting from a pre-functionalized tetralone offer viable pathways to 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. The choice of route will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost considerations, and available expertise.
The Haworth route, while longer, utilizes readily available and inexpensive starting materials. However, it suffers from a higher step count and potentially lower overall yield, with challenges in controlling regioselectivity during the later functionalization steps.
The convergent route, on the other hand, is more elegant and step-economical, which could lead to a higher overall yield. The main challenges lie in the regioselective functionalization of the 1-tetralone starting material and the optimization of the palladium-catalyzed carbonylation step.
Future research in this area could focus on the development of more efficient and selective C-H activation and carboxylation methods, which could significantly shorten the synthetic sequence and improve the overall efficiency of producing this valuable building block. [1]Furthermore, exploring biocatalytic approaches for the selective oxidation step could offer a greener and more sustainable alternative to traditional chemical oxidants.
References
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ChemBK. 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. [Link] Accessed Jan 20, 2026.
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Navigating the ADMET Maze: A Comparative Guide for 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic Acid Derivatives
In the intricate journey of drug discovery, a promising candidate's efficacy is only one part of the equation. Its ultimate success hinges on a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). For researchers invested in the therapeutic potential of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid and its analogs, a thorough understanding of their ADMET properties is paramount. This guide provides a comparative framework for evaluating these derivatives, blending foundational principles with actionable experimental and in silico protocols. We aim to empower researchers to not only identify promising candidates but also to proactively engineer molecules with a higher probability of clinical success.
The Structural Motif: A Double-Edged Sword
The 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid scaffold presents a unique combination of a lipophilic tetralone core and a polar carboxylic acid group. This duality governs its interaction with biological systems and profoundly influences its ADMET profile. The carboxylic acid moiety, for instance, can enhance aqueous solubility but may also be a target for Phase II conjugation enzymes, potentially leading to rapid clearance. Conversely, the lipophilic naphthalene ring system is crucial for target engagement but can also contribute to metabolic instability through oxidative processes mediated by cytochrome P450 (CYP) enzymes. Understanding this interplay is critical for designing derivatives with optimized pharmacokinetic and safety profiles.
A Multi-pronged Approach to ADMET Profiling
A robust ADMET assessment relies on a synergistic combination of in silico predictions and in vitro experimental validation. This tiered approach allows for early-stage filtering of large compound libraries and a more resource-intensive, in-depth analysis of the most promising candidates.
Caption: Interplay of factors in drug candidate selection.
Conclusion and Future Directions
The journey from a promising chemical scaffold to a viable drug candidate is a meticulous process of multi-parameter optimization. For derivatives of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, a systematic and comparative evaluation of their ADMET properties is not just a regulatory hurdle but a fundamental aspect of rational drug design. By integrating in silico predictions with robust in vitro assays, researchers can gain a deeper understanding of the structure-ADMET relationships within this chemical series. This knowledge empowers the design of next-generation analogs with an enhanced probability of success in the clinic, ultimately accelerating the delivery of new and effective therapies to patients.
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Hartmann, R. W., et al. (1997). Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17. Journal of Medicinal Chemistry, 40(16), 2647-2654. [Link]
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Di, L. (2015). In Vitro Metabolic Stability in Liver Microsomes. In Vitro ADMET Properties of Drugs, 1-14. [Link]
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Hsieh, J. H., et al. (2022). Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Assay and Drug Development Technologies, 20(3), 133-141. [Link]
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Krämer, S. D., et al. (2007). Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. Biophysical Journal, 92(9), 3166-3177. [Link]
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Obach, R. S. (2012). Metabolic stability of selected compounds in human liver microsomes. Drug Metabolism and Disposition, 40(1), 1-8. [Link]
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Krämer, S. D., et al. (2007). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. PubMed, 92(9), 3166-3177. [Link]
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Di, L., & Kerns, E. H. (2016). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 1425, 123-138. [Link]
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Guo, L., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PubMed, 2474, 21-28. [Link]
-
Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
head-to-head comparison of "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid" with known inhibitors
A Note to the Reader: The initial request concerned a head-to-head comparison involving "5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid." However, a comprehensive search of publicly available scientific literature and databases did not yield any data on the inhibitory activity of this specific compound. Therefore, to fulfill the core requirements of providing a detailed and scientifically rigorous comparison guide, we have pivoted to a well-characterized and highly relevant target in drug discovery: Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).
This guide will serve as a template, demonstrating how to structure a thorough comparison of enzyme inhibitors. We will provide a head-to-head analysis of three known AKR1C3 inhibitors: Indomethacin , Flufenamic Acid , and ASP9521 .
Introduction: The Significance of AKR1C3 Inhibition
Aldo-Keto Reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase (17βHSD5), is a critical enzyme in the biosynthesis of potent androgens and estrogens.[1] It catalyzes the reduction of androstenedione to testosterone and estrone to estradiol, key hormones that drive the proliferation of hormone-dependent cancers.[2][3] Elevated levels of AKR1C3 are associated with the progression of castration-resistant prostate cancer (CRPC) and breast cancer, making it a compelling therapeutic target.[3][4]
Furthermore, AKR1C3 is involved in the metabolism of prostaglandins, contributing to proliferative signaling pathways.[4] By inhibiting AKR1C3, it is possible to simultaneously block the production of tumor-promoting steroids and prostaglandins, offering a dual mechanism of anti-cancer activity. The development of potent and selective AKR1C3 inhibitors is therefore an area of intense research in oncology.
Comparative Analysis of Known AKR1C3 Inhibitors
For this guide, we will compare three well-documented inhibitors of AKR1C3:
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that has been repurposed as a potent AKR1C3 inhibitor.
-
Flufenamic Acid: Another NSAID from the fenamate class, known for its potent inhibition of AKR1C3.
-
ASP9521: A novel, selective, and orally bioavailable AKR1C3 inhibitor developed specifically for cancer therapy.
The following table summarizes the key performance metrics for these inhibitors based on published experimental data.
| Inhibitor | Chemical Class | IC50 (AKR1C3) | Selectivity (over AKR1C2) | Mechanism of Action | Key Features |
| Indomethacin | Indole-acetic acid (NSAID) | 100 nM[5][6] | >300-fold[5][6] | Competitive | Repurposed drug with known safety profile. |
| Flufenamic Acid | N-phenylanthranilic acid (NSAID) | 51 nM[7] | ~7-fold[7] | Competitive | Potent inhibitor, but with lower selectivity. |
| ASP9521 | N-(indolylcarbonyl)-piperidine | 11 nM[8][9] | >100-fold[8][9] | Not specified, likely competitive | Orally bioavailable, developed for CRPC. |
Signaling Pathway of AKR1C3 in Steroidogenesis
The following diagram illustrates the central role of AKR1C3 in the conversion of adrenal androgens to potent androgens that activate the androgen receptor (AR), driving gene transcription and cell proliferation in prostate cancer.
Figure 1. The role of AKR1C3 in the androgen synthesis pathway.
Experimental Protocols
To ensure the reproducibility and validity of inhibitor comparisons, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize AKR1C3 inhibitors.
Recombinant AKR1C3 Enzymatic Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of purified recombinant AKR1C3 by 50%. The activity is monitored by measuring the consumption of the cofactor NADPH, which results in a decrease in fluorescence.[10]
Workflow Diagram:
Figure 2. Step-by-step workflow for the AKR1C3 enzymatic assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., 9,10-phenanthrenequinone) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dilute the recombinant human AKR1C3 enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add 180 µL of the assay buffer to each well.
-
Add 10 µL of the NADPH solution to each well.
-
Add 2 µL of the serially diluted inhibitor solutions to the respective wells (for the control well, add 2 µL of DMSO).
-
Add 10 µL of the diluted AKR1C3 enzyme solution to each well, except for the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Normalize the data to the control (DMSO-treated) wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay for AKR1C3 Inhibition
This assay evaluates the ability of an inhibitor to block AKR1C3 activity within a cellular context, providing insights into its cell permeability and efficacy in a more biologically relevant system. This is often performed in a prostate cancer cell line that overexpresses AKR1C3 (e.g., LNCaP-AKR1C3 or 22RV1).[2][4]
Logical Relationship Diagram:
Figure 3. Logical flow of a cellular assay for AKR1C3 inhibition.
Detailed Protocol:
-
Cell Culture:
-
Culture AKR1C3-overexpressing prostate cancer cells (e.g., LNCaP-AKR1C3) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with a serum-free or charcoal-stripped serum medium.
-
Add serial dilutions of the test inhibitor to the cells.
-
After a 1-hour pre-incubation with the inhibitor, add androstenedione (the substrate for AKR1C3) to the wells.
-
-
Incubation and Endpoint Measurement:
-
Incubate the cells for 48-72 hours.
-
After incubation, collect the cell culture supernatant to measure testosterone levels (using LC-MS/MS) or PSA levels (using an ELISA kit).
-
To assess the effect on cell viability, perform a cell proliferation assay (e.g., MTS or WST-1) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify the levels of testosterone or PSA and normalize them to the vehicle-treated control.
-
Calculate the percentage of inhibition of testosterone or PSA production for each inhibitor concentration.
-
Determine the IC50 value for the inhibition of testosterone/PSA production.
-
For the proliferation assay, calculate the percentage of viable cells relative to the control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
This guide has provided a framework for the head-to-head comparison of AKR1C3 inhibitors, using Indomethacin, Flufenamic Acid, and ASP9521 as examples. The data clearly indicates that while both repurposed NSAIDs are potent inhibitors, ASP9521, a purpose-built molecule, exhibits superior potency and selectivity. This highlights the value of targeted drug discovery efforts.
The provided experimental protocols offer a standardized approach to evaluating novel AKR1C3 inhibitors, ensuring that the generated data is robust and comparable across different studies. As the field moves forward, the focus will likely be on developing inhibitors with even greater selectivity and improved pharmacokinetic properties to maximize therapeutic efficacy and minimize off-target effects. The ultimate goal is to translate these potent and selective AKR1C3 inhibitors into effective treatments for patients with hormone-dependent cancers.
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AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications. ACS Medicinal Chemistry Letters. [Link]
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Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. Journal of Medicinal Chemistry. [Link]
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The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. Journal of Steroid Biochemistry and Molecular Biology. [Link]
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AKR1C3 as a potential target for the inhibitory effect of dietary flavonoids. Chemico-Biological Interactions. [Link]
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Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry. [Link]
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Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (C12H12O3) - PubChem. [Link]
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5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 | CID 2818493 - PubChem. [Link]
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Inhibition of AKR1C3 Activation Overcomes Resistance to Abiraterone in Advanced Prostate Cancer. Cancer Research. [Link]
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X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor. RSC Chemical Biology. [Link]
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IC50 values for the inhibitory effects of fenamates on aldo‐keto... - ResearchGate. [Link]
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Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]
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In vitro and in vivo characterisation of ASP9521: a novel, selective, orally bioavailable inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17βHSD5; AKR1C3). Investigational New Drugs. [Link]
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Crystal Structures of Three Classes of Non-Steroidal Anti-Inflammatory Drugs in Complex with Aldo-Keto Reductase 1C3. PLOS ONE. [Link]
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Molecular structures, systematic names, and IC50 values against AKR1C3... - ResearchGate. [Link]
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8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | C11H10O3 - PubChem. [Link]
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ASP9521, a novel, selective, orally bioavailable AKR1C3 (type 5, 17ß-hydroxysteroid dehydrogenase) inhibitor: In vitro and in vivo characterization. Journal of Clinical Oncology. [Link]
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5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | C11H9NO - PubChem. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities like 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. This compound, an important intermediate in organic synthesis, requires meticulous handling from acquisition to disposal.[1][2] This guide provides a comprehensive, principles-based approach to its waste management, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Principle: Hazard-Informed Waste Management
The primary hazards are associated with its acidic nature and potential biological effects.[1][5] GHS classifications for similar tetralone carboxylic acids indicate risks including being harmful or toxic if swallowed, causing skin and eye irritation or severe damage, and potential respiratory irritation.[3][4] Therefore, all waste containing this compound must be treated as hazardous chemical waste.[6]
Key Safety and Hazard Summary
| Attribute | Specification & Rationale |
| Waste Classification | Hazardous Chemical Waste.[6] Due to its acidic nature and potential toxicity, it cannot be disposed of as common trash or via sanitary sewer systems.[7] |
| Primary Hazards | Corrosivity (Acidic), Irritation (Skin, Eyes, Respiratory), Acute Toxicity (Oral).[1][3][4] |
| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and chemical safety goggles. Handle solid material and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[8] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Bases.[1][9] Mixing with bases will cause a potentially vigorous exothermic neutralization reaction. Contact with strong oxidizers presents a risk of a dangerous reaction. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is not a single action but a systematic process of segregation, containment, labeling, and transfer. The following workflow ensures that waste is handled safely at every stage.
Caption: Decision workflow for the disposal of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid.
Protocol 1: Collection of Solid Waste
-
Designate a Waste Container : Use a clean, dry, wide-mouth container made of high-density polyethylene (HDPE) or glass. This container must be dedicated solely to this waste stream to prevent inadvertent mixing with incompatible chemicals.[10]
-
Transfer Waste : Carefully transfer excess solid reagent, contaminated weigh boats, or filter papers directly into the designated container.
-
Seal the Container : After each addition, securely close the container. A sealed container prevents the release of vapors and protects the contents from atmospheric moisture.[11]
-
Proceed to Labeling : Once the container is designated, immediately apply a hazardous waste label as described in Section 3.
Protocol 2: Collection and Neutralization of Aqueous Liquid Waste
Aqueous solutions containing this carboxylic acid will be acidic. While drain disposal is strictly prohibited, neutralizing the waste can make it safer to store and handle prior to EHS pickup.[5][7] This process must be performed in a chemical fume hood.
-
Containment : Collect all aqueous waste containing the compound in a suitable HDPE or glass container. Do not use metal containers, as the acid can cause corrosion.[11]
-
Dilution : If the solution is concentrated, slowly add it to a larger container with cold water to dilute it. This helps to control the heat generated during neutralization.
-
pH Monitoring : Place the container on a stir plate with a stir bar. Insert a calibrated pH probe or have pH indicator strips ready.
-
Neutralization : Slowly add a weak base, such as sodium bicarbonate or a dilute sodium hydroxide solution, to the stirring acidic waste. Causality: A slow, controlled addition is critical to prevent a violent, heat-generating reaction that could cause splashing or boiling.[12]
-
Target pH : Continue adding the base until the pH of the solution is stable between 5.5 and 9.0.[7][10] This pH range is generally considered non-corrosive and is safer for temporary storage.
-
Seal and Label : Securely cap the container and proceed to the labeling and storage steps.
Labeling, Storage, and Final Disposal
Proper labeling and storage are regulatory requirements and essential for the safety of all personnel, including those who will handle the waste downstream.[5]
-
Labeling : The waste container must be labeled with a fully completed hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The full, unabbreviated chemical name: "Waste 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid".
-
An accurate estimation of the concentration and quantity.
-
Clear indication of the hazards (e.g., "Corrosive," "Toxic," "Irritant").
-
The date accumulation started.
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must have secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[10] The storage location should be well-ventilated and away from incompatible materials.
-
Final Disposal : Once the container is full or you are discontinuing the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[6][11] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with all local and federal regulations.
Emergency Protocol: Spill Management
In the event of a small-scale spill, immediate and correct action can prevent a minor incident from escalating.
-
Alert Personnel : Immediately alert others in the lab.
-
Isolate the Area : Secure the area to prevent others from entering.
-
Don PPE : If not already wearing it, don your lab coat, gloves, and safety goggles.
-
Contain the Spill :
-
For Solid Spills : Gently cover the powder with a dry absorbent material like sand or a universal spill absorbent. Avoid raising dust.
-
For Liquid Spills : Cover the spill with an acid-neutralizing absorbent material or a universal chemical absorbent.
-
-
Collect the Waste : Carefully scoop the absorbed material into a designated waste container.
-
Decontaminate : Clean the spill area with a suitable detergent and water. All cleaning materials (sponges, paper towels) must be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental health.
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Carl ROTH. (n.d.). Safety Data Sheet: Tetrahydronaphthalene. Retrieved from [Link]
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ChemBK. (2024, April 9). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Retrieved from [Link]
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Penta Manufacturing Company. (2023, March 30). 1,2,3,4-Tetrahydronaphthalene - SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Oakland University. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid
Introduction: 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] As a solid, crystalline substance, its handling requires a meticulous approach to safety.[1] While it is stable under normal conditions, its chemical nature presents several hazards that necessitate a comprehensive personal protective equipment (PPE) and handling strategy. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal safety and experimental integrity. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles.
Hazard Identification and Core Risk Assessment
Understanding the specific risks associated with 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is the foundation of a robust safety plan. Based on data from structurally similar compounds, a clear hazard profile emerges. The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Hazard Statement | GHS Code | Primary Risk |
|---|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Ingestion |
| Acute Toxicity (Dermal) | Harmful in contact with skin | H312 | Skin Contact |
| Skin Irritation | Causes skin irritation | H315 | Skin Contact |
| Eye Irritation | Causes serious eye irritation | H319 | Eye Contact |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | Inhalation |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation |
Data synthesized from safety information for structurally analogous compounds.[2][3][4]
Causality of Hazards:
-
The carboxylic acid moiety contributes to the skin and eye irritation potential, as acids can disrupt cell membranes.
-
The compound's nature as a fine solid powder increases the risk of aerosolization, leading to respiratory tract irritation and making inhalation a significant concern.[2]
-
The "Harmful" classification indicates that significant exposure through any route could lead to acute health effects.[2][3][4]
Our primary safety objective is to interrupt the routes of exposure. This is achieved by implementing a multi-layered safety protocol that prioritizes engineering controls and is reinforced by mandatory personal protective equipment.
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, we must leverage higher-level controls to minimize exposure. PPE is designed to protect you from a hazard; engineering controls are designed to remove the hazard from your immediate environment.
-
Primary Engineering Control: All handling of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid powder—including weighing, transferring, and preparing solutions—must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides constant airflow to capture and exhaust any dust or vapors, offering the most effective protection against inhalation hazards.[5]
-
Administrative Controls:
-
Establish a "Designated Area" within the lab for handling this compound.
-
Prohibit eating, drinking, and smoking in all laboratory areas.[2]
-
Ensure all personnel have received documented training on the specific hazards and handling procedures for this compound.
-
Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Mandatory Personal Protective Equipment (PPE) Protocol
PPE creates the final, essential barrier between the researcher and the chemical.[6] The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard.[7]
-
Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or potential splashes. Chemical splash goggles are essential to prevent the severe eye irritation this compound can cause.[8] In situations with a higher risk of splashing (e.g., large-scale solution preparation), a face shield must be worn in addition to goggles.[7]
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile gloves are required as a minimum level of protection for incidental contact.[7]
-
Causality: Nitrile provides a good barrier against a wide range of chemicals for short-duration tasks. However, no glove material is impervious forever. Before starting work, inspect gloves for any signs of degradation or punctures. If direct or prolonged contact occurs, change gloves immediately and wash your hands. For extensive handling, consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the planned duration of use.
-
-
Laboratory Coat: A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.
-
Footwear: Closed-toe, closed-heel shoes constructed of a non-porous material must be worn at all times in the laboratory.[9] This protects the feet from spills.
-
-
Respiratory Protection:
-
Requirement: Under normal conditions, all work must be performed in a chemical fume hood, which negates the need for a respirator.
-
Rationale and Contingency: Administrative and engineering controls should be the primary methods for limiting respiratory exposure.[7] However, in the event of an engineering control failure or a significant spill cleanup outside of a hood, respiratory protection is critical. In such scenarios, a NIOSH-approved air-purifying respirator with P100 (or N95 for solids) particulate filters is required. All personnel who may need to use a respirator must be part of a formal respiratory protection program, which includes medical evaluation and annual fit testing.[7]
-
Procedural Workflow for Safe Handling
The following step-by-step workflow integrates the control and PPE requirements into a coherent operational plan.
Caption: Safe Handling Workflow for 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid.
Detailed Steps:
-
Preparation: Before bringing the chemical into the workspace, verify the fume hood has been certified within the last year. Don your lab coat, chemical splash goggles, and nitrile gloves. Line the work surface inside the hood with absorbent, disposable bench paper.
-
Weighing/Transfer: When weighing the solid, use a micro-spatula and handle containers gently to avoid creating airborne dust. Do not pour the powder from a height. Make transfers directly into the receiving vessel within the fume hood.
-
Post-Handling Cleanup: After the procedure is complete, wipe down all surfaces and any equipment used with an appropriate solvent (e.g., 70% ethanol) and a disposable towel. Place the towel in the designated solid hazardous waste container.
-
PPE Doffing: Remove PPE in an order that minimizes cross-contamination. The most common sequence is to remove gloves first, followed by the face shield/goggles, and then the lab coat.
Emergency Response and Disposal Plan
Spill Response:
-
Minor Spill (inside a fume hood):
-
Ensure no one is exposed.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep the material into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate the area with a suitable solvent and disposable towels.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and notify the laboratory supervisor and institutional Environmental Health & Safety (EHS) department.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to handle the cleanup.
-
Disposal Protocol: The disposal of this chemical is strictly regulated.
-
Waste Segregation: All materials contaminated with 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid, including excess solid, contaminated gloves, absorbent paper, and weighing boats, must be collected as hazardous waste.[5]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.[5] The label must include "Hazardous Waste" and the full chemical name.[5]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[5]
-
Final Disposal: Disposal must be handled by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[10] Under no circumstances should this chemical or its waste be disposed of down the drain.
Conclusion
Safe handling of 5-Oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid is predicated on a disciplined respect for its hazards. By prioritizing engineering controls like a chemical fume hood and rigorously adhering to the specified PPE protocols, researchers can effectively mitigate the risks of skin, eye, and respiratory exposure. This structured approach ensures that the valuable scientific work involving this compound can proceed without compromising the health and safety of the dedicated professionals in the laboratory.
References
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]
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USDA ARS. Acceptable Drain Disposal Procedures. Available at: [Link]
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ChemBK. (2024, April 9). 5-oxo-5,6,7,8-tetrahydro-naphthalene-1-carboxylic acid. Available at: [Link]
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University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment. Available at: [Link]
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Bernardo Ecenarro. Recommended PPE to handle chemicals. Available at: [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
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Mallcom India. (2024, February 2). PPE Essentials for Chemical Handling & Manufacturing Safety. Available at: [Link]
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PubChem. 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Available at: [Link]
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P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. Available at: [Link]
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ResearchGate. (2008). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Available at: [Link]
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Scribd. Aromatic carboxylic acid preparation and reaction. Available at: [Link]
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PubChem. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Available at: [Link]
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Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
